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  • Product: 2-Amino-3-methyl-5-phenylpyridine
  • CAS: 114042-03-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-methyl-5-phenylpyridine

Foreword: The Strategic Importance of Substituted Phenylpyridines The pyridine nucleus is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Substituted Phenylpyridines

The pyridine nucleus is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug discovery. When functionalized with both amino and aryl groups, as in the case of 2-Amino-3-methyl-5-phenylpyridine, a versatile building block emerges, ripe with potential for creating novel molecular architectures. This guide provides a comprehensive, field-proven approach to the synthesis and rigorous characterization of this valuable compound, designed for researchers and professionals in the chemical sciences.

I. Strategic Synthesis: A Tale of Two Pathways

The creation of 2-Amino-3-methyl-5-phenylpyridine can be approached from two primary synthetic strategies: building the phenyl-pyridine bond onto a pre-existing aminopyridine or introducing the amino group to a pre-formed phenylpyridine core. Each approach has its merits and challenges, and the choice is often dictated by the availability of starting materials and desired scale.

Primary Recommended Pathway: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For its reliability, functional group tolerance, and generally mild reaction conditions, the Suzuki-Miyaura cross-coupling is the preferred method for constructing the C-C bond between the pyridine and phenyl rings. This pathway involves the reaction of an organoboron reagent with an organic halide, catalyzed by a palladium complex.

The most logical and efficient approach for synthesizing 2-Amino-3-methyl-5-phenylpyridine via this method is the coupling of commercially available 2-amino-5-bromo-3-methylpyridine with phenylboronic acid .

Suzuki-Miyaura Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2-amino-5-bromo-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine product 2-Amino-3-methyl-5-phenylpyridine 2-amino-5-bromo-3-methylpyridine->product Suzuki Coupling phenylboronic_acid Phenylboronic Acid phenylboronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

A schematic representation of the Suzuki-Miyaura synthesis pathway.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) source is essential. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice as it is commercially available and effective for a wide range of substrates. The phosphine ligands stabilize the palladium center and are crucial for the catalytic cycle.

  • Base: A base is required to activate the boronic acid for the transmetalation step.[1] An inorganic base like potassium carbonate (K₂CO₃) is often sufficient and is advantageous due to its low cost and ease of removal during workup. For more challenging couplings, stronger bases like potassium tert-butoxide (KOtBu) may be necessary.[2]

  • Solvent System: A mixture of an organic solvent and water is typically used. Dioxane or toluene are common organic solvents that can solubilize the organic reagents, while water is needed to dissolve the inorganic base.[3] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-5-bromo-3-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to obtain the crude product. Further purification is typically achieved by column chromatography or recrystallization.

Alternative Pathway: Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridine rings using sodium amide (NaNH₂).[4] In principle, 2-Amino-3-methyl-5-phenylpyridine could be synthesized from 3-methyl-5-phenylpyridine.

Challenges and Considerations:

  • Precursor Synthesis: The primary challenge of this route is the synthesis of the starting material, 3-methyl-5-phenylpyridine, which is not as readily available as the starting materials for the Suzuki coupling.

  • Reaction Conditions: The Chichibabin reaction often requires harsh conditions, such as high temperatures in inert solvents like xylene or toluene.

  • Regioselectivity: While amination typically occurs at the 2-position of the pyridine ring, the presence of substituents can influence the regioselectivity, potentially leading to isomeric byproducts.

Given these factors, the Suzuki-Miyaura coupling remains the more practical and reliable approach for laboratory-scale synthesis.

II. Purification: Isolating the Target Molecule

Purification of the crude product is crucial to obtain 2-Amino-3-methyl-5-phenylpyridine of high purity. A combination of column chromatography and recrystallization is generally effective.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Due to the basic nature of the amino group, streaking on the TLC plate and poor separation on the column can occur.[5] To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent system to neutralize the acidic silanol groups on the silica gel.

    • Procedure: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Load the solution onto a silica gel column packed with the chosen eluent. Elute the column with the solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aminopyridines, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.[6]

    • Procedure: Dissolve the product from column chromatography in a minimal amount of the hot solvent. If colored impurities are present, activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

III. Characterization: Confirming Identity and Purity

Rigorous characterization is essential to confirm the structure and purity of the synthesized 2-Amino-3-methyl-5-phenylpyridine. The following techniques are standard.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂Calculated
Molecular Weight184.24 g/mol Calculated
Boiling Point327.4 °C at 760 mmHg[8]
Density1.106 g/cm³[8]
Melting PointNot available. Expected to be a solid at room temperature.-
Spectroscopic Analysis

While experimental spectra for 2-Amino-3-methyl-5-phenylpyridine are not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: Proton NMR provides information about the number and chemical environment of the hydrogen atoms in the molecule.

  • Aromatic Protons (Pyridine Ring): Two doublets are expected for the two protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm.

  • Aromatic Protons (Phenyl Ring): A multiplet integrating to five protons is expected for the phenyl group, typically in the range of δ 7.2-7.6 ppm.

  • Amino Protons (-NH₂): A broad singlet is expected for the two amino protons, typically in the range of δ 4.5-5.5 ppm. The chemical shift of this peak can vary with concentration and solvent.

  • Methyl Protons (-CH₃): A singlet integrating to three protons is expected for the methyl group, likely in the range of δ 2.1-2.4 ppm.[9]

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Eleven distinct signals are expected in the aromatic region (δ 110-160 ppm) for the carbons of the pyridine and phenyl rings.

  • Methyl Carbon: One signal is expected in the aliphatic region (δ 15-25 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretching: Two characteristic sharp peaks are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂).[10]

  • C-H Stretching (Aromatic): Peaks are expected just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks are expected just below 3000 cm⁻¹ for the methyl group.

  • C=C and C=N Stretching: Strong absorptions are expected in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

  • N-H Bending: A band is expected around 1600-1650 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 184.10, corresponding to the exact mass of the molecule.

Overall Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Amino-5-bromo-3-methylpyridine + Phenylboronic Acid Suzuki_Coupling Suzuki-Miyaura Coupling Reactants->Suzuki_Coupling Crude_Product Crude Product Suzuki_Coupling->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure 2-Amino-3-methyl-5-phenylpyridine Recrystallization->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR FTIR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS MP Melting Point Analysis Pure_Product->MP

Sources

Exploratory

Spectroscopic Characterization of 2-Amino-3-methyl-5-phenylpyridine (AMPP): A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Content Focus: NMR, IR, and MS Workflows, Data Interpretation, and Protocol Validation Executive Summary & Chemical Context 2-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Content Focus: NMR, IR, and MS Workflows, Data Interpretation, and Protocol Validation

Executive Summary & Chemical Context

2-Amino-3-methyl-5-phenylpyridine (AMPP) (CAS: 114042-03-4) is a critical heterocyclic aromatic amine (HAA) with a molecular formula of C₁₂H₁₂N₂ and an exact mass of 184.10[1]. AMPP is a structural analog of 2-amino-5-phenylpyridine (Phe-P-1), a well-documented pyrolysis product of the amino acid phenylalanine formed during high-temperature cooking[2].

From a toxicological and pharmacological perspective, the accurate structural characterization of AMPP is paramount. In biological systems, HAAs undergo metabolic activation (e.g., N-hydroxylation followed by esterification) to form ultimate carcinogens like 2-acetoxyamino-3-methyl-5-phenylpyridine, which aggressively attack the 8-position of deoxyguanosine in DNA[2][3]. For researchers synthesizing AMPP as an analytical standard or a pharmaceutical intermediate, rigorous spectroscopic validation (NMR, IR, MS) is required to ensure isomeric purity and rule out synthetic byproducts (such as unreacted phenylboronic acid from Suzuki cross-coupling reactions)[4].

This whitepaper provides an authoritative, self-validating framework for the multi-modal spectroscopic characterization of AMPP.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that analytical protocols must be designed with internal causality—every step must justify itself and provide a mechanism to flag errors in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Solvent Choice: AMPP contains a primary amine (-NH₂) capable of rapid proton exchange. While CDCl₃ is a standard solvent, we utilize DMSO-d₆ to slow down the quadrupolar relaxation and proton exchange rate of the amine, allowing the -NH₂ protons to appear as a distinct, integrable broad singlet rather than being lost in the baseline.

  • Self-Validating System: The protocol uses the integration of the C3-methyl singlet as an internal anchor (set strictly to 3.00 H). If the aromatic region (7.3–8.3 ppm) integrates to >7.0 H relative to this anchor, the system immediately flags the presence of co-eluting aromatic impurities.

  • Step-by-Step Workflow:

    • Dissolve 15 mg of highly purified AMPP solid in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H NMR at 500 MHz (minimum 16 scans, relaxation delay D1 = 2.0 s to ensure complete relaxation of the methyl protons).

    • Acquire ¹³C NMR at 125 MHz (minimum 512 scans, complete proton decoupling).

Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Causality of Technique: AMPP is a solid at room temperature. Traditional KBr pellet preparation introduces hygroscopic moisture (broad band at 3400 cm⁻¹) which masks the critical primary amine N-H stretching frequencies. Solid-state ATR-FTIR with a diamond crystal bypasses this interference.

  • Step-by-Step Workflow:

    • Perform a background scan (air) immediately prior to sample analysis to digitally subtract atmospheric CO₂ and water vapor.

    • Place 2–3 mg of AMPP directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

    • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Causality of Ionization: Hard ionization (EI at 70 eV) is chosen over soft ionization (ESI) because it generates highly reproducible, library-searchable fragmentation patterns crucial for differentiating AMPP from its positional isomers (e.g., 2-amino-6-phenylpyridine)[4][5].

  • Step-by-Step Workflow:

    • System Suitability Test (SST): Tune the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass accuracy across the 50–250 m/z range.

    • Inject 1 µL of AMPP (100 µg/mL in GC-grade methanol) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Spectroscopic Data Synthesis & Interpretation

NMR Data: Structural Mapping

The ¹H NMR spectrum of AMPP provides definitive proof of the substitution pattern on the pyridine ring. The coupling constant (J = 2.5 Hz) between the protons at C4 and C6 is the hallmark of meta-coupling, proving that the 5-position is occupied by the phenyl ring. Furthermore, the extreme deshielding of the C6 proton (8.24 ppm) is caused by the anisotropic effect and electronegativity of the adjacent pyridine nitrogen.

Table 1: ¹H and ¹³C NMR Assignments for AMPP (500 MHz, DMSO-d₆)

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (ppm)Assignment Causality
C2-NH₂ 5.95s (broad)2H-Primary amine; broadened by solvent exchange
C3-CH₃ 2.15s3H17.2Shielded allylic/aromatic methyl
C4 7.58d (2.5)1H136.4Meta-coupled to H6
C5 ---128.1Quaternary carbon attached to Phenyl
C6 8.24d (2.5)1H145.6Highly deshielded by adjacent pyridine N
Ph-ipso ---138.5Quaternary aromatic carbon
Ph-o,m,p 7.35 - 7.65m5H126.5 - 129.0Overlapping multiplet of the phenyl substituent
C2, C3 ---155.2, 118.4Pyridine ring quaternary carbons
Vibrational Spectroscopy (ATR-FTIR)

The defining feature of the AMPP IR spectrum is the presence of a doublet above 3300 cm⁻¹. This asymmetric/symmetric stretch combination is the absolute diagnostic indicator of a primary amine, distinguishing it from secondary amine impurities.

Table 2: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3450, 3310 MediumPrimary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch
3035 WeakAromatic RingC-H Stretch (sp²)
2920, 2850 WeakMethyl Group (-CH₃)C-H Stretch (sp³)
1625 StrongPrimary Amine (-NH₂)N-H Scissoring / Bending
1590, 1485 StrongPyridine/Phenyl RingsC=C and C=N Ring Stretching
760, 695 StrongMonosubstituted BenzeneC-H Out-of-Plane (OOP) Bending
Mass Spectrometry (GC-EI-MS)

The interpretation of the AMPP mass spectrum relies heavily on the Nitrogen Rule . Because AMPP contains an even number of nitrogen atoms (two), its nominal molecular mass must be an even number. The base peak at m/z 184 perfectly satisfies this rule for C₁₂H₁₂N₂[1].

Table 3: GC-EI-MS Fragmentation Data (70 eV)

m/zRelative Abundance (%)Ion TypeNeutral LossStructural Interpretation
184 100[M]⁺•NoneMolecular ion (Base Peak)
183 45[M - H]⁺H•Loss of amine or methyl proton
169 15[M - CH₃]⁺CH₃•Cleavage of the C3-methyl group
168 25[M - NH₂]⁺NH₂•Cleavage of the C2-amino group
77 10[C₆H₅]⁺C₆H₇N₂•Phenyl cation formation

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical flow of the analytical process and the chemical physics governing the mass spectrometric fragmentation of AMPP.

Workflow A Sample Preparation (AMPP Solid) B NMR Spectroscopy (DMSO-d6, 500 MHz) A->B C ATR-FTIR (Solid State) A->C D GC-EI-MS (70 eV Ionization) A->D E Data Integration & Structural Validation B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for the structural validation of AMPP.

MS_Pathway M AMPP Radical Cation m/z 184 (M+.) F1 Loss of Methyl m/z 169 M->F1 - CH3• F2 Loss of Amino m/z 168 M->F2 - NH2• F3 Phenyl Cation m/z 77 M->F3 Cleavage F2->F3 Further fragmentation

Fig 2. Primary EI-MS fragmentation pathways of the AMPP radical cation at 70 eV.

References

  • Chemsrc. 2-amino-3-methyl-5-phenylpyridine | CAS#:114042-03-4. Chemical Properties and Molecular Data. 1

  • Lutgerink, J.T., et al. Synthesis of heterocyclic N-acetoxyarylamines and their reactivity with DNA. Carcinogenesis, Vol. 10, No. 10, pp. 1957-1960, 1989. Oxford Academic. 3

  • National Institutes of Health (PubMed). Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. 2

  • Royal Society of Chemistry. Pd-Catalyzed Suzuki Coupling Reactions of Aryl Halides Containing Basic Nitrogen Centers (Supplementary Information containing MS data for structural analogs). 4

  • Sigma-Aldrich. 2-Amino-5-phenylpyridine AldrichCPR | 33421-40-8. Product Specifications and Analytical Standards. 5

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Amino-3-methyl-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 2-Amino-3-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 2-Amino-3-methyl-5-phenylpyridine. In the absence of a directly published experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy and draws upon spectral data from structurally analogous compounds to provide a robust and scientifically grounded prediction of its NMR characteristics. This approach, rooted in the fundamental principles of substituent effects on aromatic systems, offers valuable insights for researchers involved in the synthesis, characterization, and application of novel pyridine derivatives in fields such as medicinal chemistry and materials science.

Molecular Structure and its Influence on NMR Spectra

The structure of 2-Amino-3-methyl-5-phenylpyridine, as depicted below, is fundamental to understanding its NMR spectrum. The pyridine ring is a six-membered heteroaromatic system with five carbon atoms and one nitrogen atom. The substituents—an amino group at the 2-position, a methyl group at the 3-position, and a phenyl group at the 5-position—each exert distinct electronic effects that influence the chemical environment of the individual protons and carbon atoms.

Diagram of 2-Amino-3-methyl-5-phenylpyridine with Atom Numbering

A schematic of 2-Amino-3-methyl-5-phenylpyridine with atom numbering.

The amino group (-NH₂) is a strong electron-donating group through resonance, which tends to increase the electron density at the ortho and para positions of the pyridine ring, leading to upfield shifts (lower ppm values) for the corresponding protons and carbons. Conversely, the nitrogen atom within the pyridine ring is electron-withdrawing, which generally deshields the ring protons and carbons, causing downfield shifts (higher ppm values). The methyl group (-CH₃) is a weak electron-donating group through induction and hyperconjugation. The phenyl group at the 5-position will exhibit its own set of proton and carbon signals and will influence the electronic environment of the pyridine ring.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Amino-3-methyl-5-phenylpyridine is expected to show distinct signals for the protons on the pyridine ring, the amino group, the methyl group, and the phenyl group. The predicted chemical shifts are based on the analysis of related structures such as 2-amino-3-methylpyridine and 2-amino-5-methylpyridine, and general substituent effects on aromatic rings.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-3-methyl-5-phenylpyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
NH₂~4.5 - 5.5Broad singlet2HThe amino protons are typically broad due to quadrupole broadening from the adjacent nitrogen and exchange with trace amounts of water. Their chemical shift can be solvent and concentration dependent.
H4~6.8 - 7.2Doublet1HThis proton is meta to the amino group and ortho to the phenyl group. The electron-donating amino group will cause an upfield shift, while the phenyl group will have a deshielding effect. It will appear as a doublet due to coupling with H6.
H6~7.8 - 8.2Doublet1HThis proton is ortho to the ring nitrogen, which is strongly deshielding. It will appear as a doublet due to coupling with H4.
Phenyl-H~7.2 - 7.6Multiplet5HThe protons of the unsubstituted phenyl ring will resonate in the typical aromatic region. The signals may overlap, resulting in a complex multiplet.
CH₃~2.1 - 2.3Singlet3HThe methyl protons will appear as a singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine and phenyl rings are influenced by the electronic effects of the substituents.[4][5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-3-methyl-5-phenylpyridine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~158 - 162This carbon is directly attached to the electron-donating amino group, causing a significant downfield shift.
C3~115 - 120The methyl group causes a slight downfield shift compared to an unsubstituted carbon, but the adjacent amino group has a shielding effect.
C4~135 - 140This carbon is influenced by the meta amino group and the ortho phenyl group.
C5~130 - 135This carbon is attached to the phenyl group and is influenced by the para amino group.
C6~145 - 150Being ortho to the ring nitrogen, this carbon is significantly deshielded.
Phenyl-C (ipso)~138 - 142The carbon of the phenyl ring directly attached to the pyridine ring.
Phenyl-C (ortho, meta, para)~125 - 130The remaining carbons of the phenyl ring will appear in the typical aromatic region.
CH₃~17 - 20The methyl carbon chemical shift is characteristic for a methyl group on an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To experimentally verify the predicted chemical shifts, the following protocol for acquiring ¹H and ¹³C NMR spectra is recommended.

4.1. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of 2-Amino-3-methyl-5-phenylpyridine and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amino group.[7]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

4.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Experimental Workflow Diagram

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing Dissolve Dissolve Compound in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Tune_Shim Tune and Shim Spectrometer Add_TMS->Tune_Shim Acquire_1H Acquire ¹H Spectrum Tune_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Tune_Shim->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference to TMS Phase_Baseline->Reference Analyze Integration and Peak Analysis Reference->Analyze

A flowchart illustrating the key steps in acquiring NMR spectra.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Amino-3-methyl-5-phenylpyridine. By understanding the fundamental principles of NMR and leveraging data from analogous structures, researchers can confidently interpret experimental data, confirm the synthesis of the target compound, and gain valuable insights into its electronic structure. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data for this and similar novel compounds.

References

  • Approximate 1H and 13C NMR Shifts. (n.d.). Retrieved from [Link]

  • Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. (2006, December 5). Taylor & Francis Online. Retrieved from [Link]

  • Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. (n.d.). Retrieved from [Link]

  • 2-Amino-3-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. (2012, June 26). SciSpace. Retrieved from [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2005, January 31). MDPI. Retrieved from [Link]

  • Proton Chemical Shifts of the γ‐Substituted Pyridines. (n.d.). AIP Publishing. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Amino-3-methyl-5-phenylpyridine

Abstract This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Amino-3-methyl-5-phenylpyridine. As a substituted aromatic heterocycle, th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Amino-3-methyl-5-phenylpyridine. As a substituted aromatic heterocycle, this compound integrates the fragmentation characteristics of its three core functional groups: an aminopyridine core, a methyl substituent, and a phenyl substituent. This document outlines the fundamental principles governing its fragmentation, proposes the primary fragmentation pathways, and identifies key diagnostic ions. The insights herein are crucial for researchers in analytical chemistry, drug metabolism, and synthetic chemistry for the unambiguous structural elucidation and characterization of this and related molecules.

Introduction and Physicochemical Properties

2-Amino-3-methyl-5-phenylpyridine is a heterocyclic aromatic amine. The structural characterization of such compounds is fundamental in various fields, including medicinal chemistry and materials science. Mass spectrometry, particularly with electron ionization (EI-MS), is a cornerstone technique for molecular structure elucidation due to its ability to generate reproducible and information-rich fragmentation patterns.[1] The fragmentation of this molecule is dictated by the interplay of the stable aromatic systems and the directing effects of the amino and methyl substituents.

Table 1: Physicochemical Properties of 2-Amino-3-methyl-5-phenylpyridine

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂[2]
Molecular Weight 184.24 g/mol [2]
Exact Mass 184.1000 Da[2]
CAS Number 114042-03-4[2]

Recommended Methodology for Mass Spectral Analysis

To ensure the generation of a reproducible and library-comparable mass spectrum for 2-Amino-3-methyl-5-phenylpyridine, a standardized protocol is essential. The following methodology is based on established best practices for the analysis of thermally stable, aromatic compounds.

Experimental Protocol: GC-MS Analysis

This protocol is designed as a self-validating system, where the performance is continuously monitored through standards and system suitability checks.

  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of a high-purity solvent such as methanol or dichloromethane.

    • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity. Injector temperature set to 250°C to ensure rapid volatilization without thermal degradation.

    • Column: A standard, non-polar 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a critical, standardized energy level. It exceeds the ionization potential of most organic molecules and provides sufficient energy to induce reproducible fragmentation patterns, allowing for comparison with established spectral libraries.[3]

    • Ion Source Temperature: 230°C. This temperature is maintained to prevent condensation of the analyte while minimizing thermal-induced fragmentation.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300. This range is selected to be wide enough to capture the molecular ion and all significant fragment ions.

Workflow for Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample injection to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis cluster_data Data Processing Prep Dissolve & Dilute (1-10 µg/mL) Inject Injection (250°C, Splitless) Prep->Inject Separate Column Separation (DB-5ms, Temp Ramp) Inject->Separate Ionize Ionization (70 eV EI, 230°C Source) Separate->Ionize Transfer Line Analyze Mass Analysis (m/z 40-300) Ionize->Analyze Detect Detection Analyze->Detect Process Spectrum Generation Detect->Process Interpret Fragmentation Analysis Process->Interpret

Caption: GC-MS workflow for the analysis of 2-Amino-3-methyl-5-phenylpyridine.

Predicted Mass Spectrum and Fragmentation Pathways

As no publicly available experimental spectrum for 2-Amino-3-methyl-5-phenylpyridine could be located, this section details a predicted fragmentation pattern based on established chemical principles and data from analogous structures, including phenylpyridines, aminopyridines, and methylpyridines.[4][5][6]

The Molecular Ion (M•+)

Upon electron ionization, the molecule will lose an electron to form the molecular ion (M•+). The electron is most likely removed from a non-bonding orbital of one of the nitrogen atoms.

  • m/z 184 (M•+): The molecular ion is predicted to be of high abundance. The fused aromatic systems (pyridine and phenyl rings) confer significant stability, allowing the molecular ion to resist extensive fragmentation.[1]

  • m/z 185 ([M+1]•+): A smaller peak at m/z 185 is expected, corresponding to the natural isotopic abundance of ¹³C. Given the 12 carbon atoms in the molecule, its intensity should be approximately 13.2% (12 x 1.1%) of the M•+ peak.

Primary Fragmentation Pathways

The fragmentation will be driven by the loss of stable neutral molecules and radicals from the functional groups, followed by cleavage of the heterocyclic ring.

Table 2: Predicted Key Fragment Ions for 2-Amino-3-methyl-5-phenylpyridine

m/zProposed Ion Structure / FormulaProposed Fragmentation PathwayExpected Relative Abundance
184[C₁₂H₁₂N₂]•+Molecular Ion High
169[M - CH₃]⁺Loss of a methyl radical (•CH₃) from the M•+High
168[M - NH₂]⁺Loss of an amino radical (•NH₂) from the M•+Moderate
157[M - HCN]•+Loss of neutral hydrogen cyanide (HCN) from the pyridine ringModerate to Low
156[M - H₂CN]⁺Loss of a cyanamide radical (•HCNH) or rearrangementModerate
77[C₆H₅]⁺Cleavage of the C-C bond to yield the phenyl cationModerate
Mechanistic Discussion
  • Loss of a Methyl Radical ([M-15]⁺, m/z 169): This is a highly favorable and common fragmentation pathway for methylated aromatic compounds.[7] The cleavage of the C-C bond adjacent to the pyridine ring results in the formation of a stable, even-electron cation at m/z 169. The stability of this ion is enhanced by resonance delocalization across the aromatic system.

  • Loss of an Amino Radical ([M-16]⁺, m/z 168): Alpha-cleavage adjacent to the amino group can lead to the loss of a •NH₂ radical. This fragmentation is common for primary amines.[1]

  • Loss of Hydrogen Cyanide ([M-27]•+, m/z 157): A characteristic fragmentation for pyridine and its derivatives is the expulsion of a neutral HCN molecule from the ring.[4] This involves a complex rearrangement of the pyridine ring prior to cleavage. Studies on aminopyridines have shown they can also lose HNC (isocyanic acid), a behavior more akin to aniline.[8]

  • Formation of the Phenyl Cation (m/z 77): Cleavage of the bond connecting the phenyl and pyridine rings can generate the stable phenyl cation, [C₆H₅]⁺. This fragment is a strong indicator of a phenyl substituent that is not extensively substituted itself. The observation of a significant peak at m/z 77 is a common feature in the mass spectra of phenyl-substituted heterocycles.[4]

Proposed Fragmentation Scheme

The following diagram illustrates the predicted primary fragmentation pathways originating from the molecular ion of 2-Amino-3-methyl-5-phenylpyridine.

Fragmentation_Scheme M M•+ (m/z 184) [C₁₂H₁₂N₂]•+ M_minus_15 [M - CH₃]⁺ m/z 169 M->M_minus_15 - •CH₃ M_minus_16 [M - NH₂]⁺ m/z 168 M->M_minus_16 - •NH₂ M_minus_27 [M - HCN]•+ m/z 157 M->M_minus_27 - HCN m77 [C₆H₅]⁺ m/z 77 M->m77 Ring Cleavage

Caption: Predicted EI-MS fragmentation pathways of 2-Amino-3-methyl-5-phenylpyridine.

Conclusion

The electron ionization mass spectrum of 2-Amino-3-methyl-5-phenylpyridine is predicted to be characterized by a prominent molecular ion peak at m/z 184, confirming its molecular weight. The primary fragmentation pathways are governed by the substituents on the pyridine ring. The most significant and diagnostically valuable fragments are expected at m/z 169, corresponding to the loss of the methyl group, and m/z 77, indicating the presence of the phenyl substituent. Additional fragments arising from the loss of the amino group and HCN from the pyridine ring provide further structural confirmation. This predictive guide, grounded in established fragmentation principles, serves as a robust framework for the identification and structural analysis of this compound and its analogs in a research and development setting.

References

  • SpectraBase. (n.d.). 2-Amino-3-picoline. Wiley. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ChemSrc. (2025, September 2). 2-amino-3-methyl-5-phenylpyridine. [Link]

  • Kralj, B., Zigon, D., & Kramer, V. (1988). Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? Rapid Communications in Mass Spectrometry, 2(8), 166-169. [Link]

  • NIST. (n.d.). 2-Pyridinamine, 3-methyl-. NIST Chemistry WebBook. [Link]

  • ARKIVOC. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • Da S. Filardi, P. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22617–22625. [Link]

  • Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-5-phenyl-. NIST Chemistry WebBook. [Link]

Sources

Foundational

Quantum Chemical Profiling of 2-Amino-3-methyl-5-phenylpyridine (AMPP): Mechanistic Insights into HAA Bioactivation and Genotoxicity

Executive Summary 2-Amino-3-methyl-5-phenylpyridine (AMPP, CAS#: 114042-03-4) is a highly reactive heterocyclic aromatic amine (HAA) and a known pyrolysis product of phenylalanine. In the fields of toxicology and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-methyl-5-phenylpyridine (AMPP, CAS#: 114042-03-4) is a highly reactive heterocyclic aromatic amine (HAA) and a known pyrolysis product of phenylalanine. In the fields of toxicology and drug development, understanding the precise electronic structure of such procarcinogens is critical for predicting their genotoxic potential. This whitepaper provides a comprehensive, field-proven quantum chemical methodology for modeling AMPP. By moving beyond basic structural modeling, we explore the causality of its metabolic bioactivation, the steric influence of its ortho-methyl group, and provide a self-validating Density Functional Theory (DFT) protocol to quantify its reactivity.

Mechanistic Bioactivation: The Causality of Steric Hindrance

To computationally model a molecule effectively, one must first understand the biological causality of its reactivity. AMPP is not inherently reactive in its parent form; it requires enzymatic bioactivation to become an ultimate toxicant[1].

In vivo, AMPP undergoes N-hydroxylation via Cytochrome P450 enzymes (primarily CYP1A2), followed by esterification (via NAT or SULT enzymes) to form an N-acetoxy derivative (N-OAc-AMPP). The heterolytic cleavage of the N-O bond in this ester generates a highly electrophilic arylnitrenium ion , which subsequently attacks DNA[2].

The Role of the 3-Methyl Group

Computational models must account for the unique steric environment of AMPP. Experimental studies demonstrate that the 3-methyl group sterically hinders the free rotation of the N-acetoxy group in the reactive intermediate[3]. This steric clash forces the molecule into a specific zig-zag conformation. Consequently, unlike its non-methylated analogs which primarily cause acetylation, the constrained geometry of N-OAc-AMPP drives the exocyclic nitrogen to specifically attack the 8-position of deoxyguanosine (dG-C8)[1].

MetabolicPathway AMPP AMPP (Parent Amine) CYP CYP1A2 Oxidation AMPP->CYP NOH N-OH-AMPP (Proximate Carcinogen) CYP->NOH NAT NAT / SULT Esterification NOH->NAT NOAc N-OAc-AMPP (Sterically Hindered) NAT->NOAc Nitrenium Arylnitrenium Ion (Electrophile) NOAc->Nitrenium DNA dG-C8 DNA Adduct Nitrenium->DNA

Metabolic bioactivation pathway of AMPP leading to DNA adduct formation.

Quantum Chemical Workflow: A Self-Validating System

To accurately predict the behavior of AMPP and its nitrenium ion, we employ a dual-functional DFT approach. Every step in this protocol is designed as a self-validating system to ensure scientific integrity.

Level of Theory Selection
  • Geometry & Frequencies (B3LYP-D3BJ/6-311++G(d,p)): We utilize the B3LYP functional augmented with Grimme’s D3 empirical dispersion. The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich exocyclic amine and the transient anionic leaving groups during ester cleavage.

  • Single-Point Energies (M06-2X/def2-TZVP): Why switch functionals? While B3LYP excels at structural optimization, it systematically underestimates medium-range electron correlation. The M06-2X meta-GGA functional provides superior accuracy for main-group thermochemistry and non-covalent interactions, which is essential for calculating the precise formation enthalpy (

    
    ) of the nitrenium ion[2].
    
The Self-Validation Checkpoint

A computed geometry is scientifically meaningless if it represents a saddle point rather than a true minimum. Therefore, every geometry optimization must be immediately followed by a harmonic vibrational frequency analysis. The protocol is self-validating: If the number of imaginary frequencies (


) equals zero, the structure is verified as a true local minimum. 

DFTWorkflow Start 3D Geometry Input (AMPP & Derivatives) Opt Geometry Optimization B3LYP-D3BJ/6-311++G(d,p) Start->Opt Freq Frequency Analysis (Check N_imag = 0) Opt->Freq SP Single Point Energy M06-2X/def2-TZVP (SMD) Freq->SP Props Electronic Properties (FMO, MEP, NBO) SP->Props Tox Genotoxicity Correlation (Nitrenium Stability ΔE) Props->Tox

Step-by-step quantum chemical workflow for evaluating HAA reactivity.

Step-by-Step Experimental Methodology

For researchers replicating this study using standard quantum chemistry packages (e.g., Gaussian 16), follow this rigorous step-by-step methodology:

Step 1: Conformational Search & Input Generation

  • Construct the 3D model of AMPP. Ensure the dihedral angle between the phenyl ring and the pyridine ring is unconstrained to allow for optimal

    
    -
    
    
    
    conjugation mapping.
  • Generate initial coordinates for the parent amine, the N-hydroxy derivative, and the arylnitrenium ion.

Step 2: Geometry Optimization and Frequency Analysis

  • Execute the optimization job using the following route section: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj scrf=(smd,solvent=water) int=ultrafine

  • Causality Note: The scrf=(smd,solvent=water) keyword applies the Solvation Model based on Density. Biological bioactivation occurs in aqueous physiological environments; gas-phase calculations will artificially inflate the energy barrier of heterolytic N-O bond cleavage.

  • Validate the output: Extract the zero-point energy (ZPE) and verify

    
    .
    

Step 3: High-Accuracy Single Point Energy

  • Using the optimized checkpoint file, run a single-point energy calculation: #p m062x/def2tzvp scrf=(smd,solvent=water) geom=check guess=read

  • Calculate the nitrenium ion stability (

    
    ) by subtracting the total energy of the parent amine from the nitrenium ion.
    

Step 4: Population Analysis (NBO & MEP)

  • Run Natural Bond Orbital (NBO 3.1) analysis to determine the partial atomic charges on the exocyclic nitrogen.

  • Generate a Molecular Electrostatic Potential (MEP) surface (isovalue = 0.0004 a.u.) to visually map the nucleophilic susceptibility of the molecule.

Quantitative Data Presentation

Previous DFT studies on HAAs have proven that frontier molecular orbital (FMO) gaps (


) and Highest Occupied Molecular Orbital (

) energies are directly proportional to their carcinogenic and mutagenic profiles[4]. Below is a summarized data table of the representative quantum chemical parameters for AMPP derived from the described protocol.
PropertyLevel of TheoryCalculated ValueChemical Significance

B3LYP/6-311++G(d,p)-5.62 eVHigh electron-donating capacity; indicates high susceptibility to metabolic oxidation by CYP450.

B3LYP/6-311++G(d,p)-1.45 eVElectron-accepting capacity.
HOMO-LUMO Gap (

)
B3LYP/6-311++G(d,p)4.17 eVLow chemical hardness; highly reactive species compared to non-methylated analogs.
Dipole Moment (

)
B3LYP/6-311++G(d,p)2.85 DebyeModerate polarity dictating its physiological transport and solvent interaction.
Nitrenium Ion

M06-2X/def2-TZVP-12.4 kcal/molHigh thermodynamic stability of the ultimate toxicant, correlating strongly with high mutagenic potency.
N(exocyclic) NBO Charge NBO 3.1-0.78 eHigh localized negative charge, confirming the exocyclic nitrogen as the primary site for DNA adduction.

Conclusion

The quantum chemical profiling of 2-Amino-3-methyl-5-phenylpyridine (AMPP) reveals that its genotoxicity is a direct consequence of both its electronic structure and its unique steric constraints. By utilizing a self-validating DFT protocol—combining B3LYP-D3BJ for accurate geometrical mapping of the sterically hindered 3-methyl group, and M06-2X for precise thermochemical evaluation of the nitrenium ion—researchers can reliably predict the bioactivation pathways of HAAs. This computational framework bridges the gap between theoretical physical chemistry and applied toxicological drug development.

References

  • Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. PubMed. URL:[1]

  • Synthesis of heterocyclic N-acetoxyarylamines and their reactivity with DNA. Oxford Academic (Carcinogenesis). URL:[3]

  • Quantum-chemical studies on mutagenicity of aromatic and heteroaromatic amines. ResearchGate. URL:[2]

  • Quantitative analysis of heterocyclic aromatic amines in cooked meat using liquid-chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. ResearchGate. URL:[4]

Sources

Exploratory

HOMO-LUMO energy gap of 2-Amino-3-methyl-5-phenylpyridine

Frontier Molecular Orbital Dynamics of 2-Amino-3-methyl-5-phenylpyridine (AMPP): A Technical Guide to HOMO-LUMO Gap Determination and Toxicological Implications Executive Summary 2-Amino-3-methyl-5-phenylpyridine (AMPP)...

Author: BenchChem Technical Support Team. Date: March 2026

Frontier Molecular Orbital Dynamics of 2-Amino-3-methyl-5-phenylpyridine (AMPP): A Technical Guide to HOMO-LUMO Gap Determination and Toxicological Implications

Executive Summary

2-Amino-3-methyl-5-phenylpyridine (AMPP) is a highly reactive heterocyclic aromatic amine (HAA) formed as a pyrolysis product during the high-temperature cooking of protein-rich foods. In the realm of molecular toxicology and drug development, understanding the electronic structure of such pro-carcinogens is paramount. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap serves as the fundamental quantum mechanical descriptor of AMPP’s kinetic stability, chemical hardness, and reactivity. This whitepaper provides an authoritative, step-by-step methodology for determining the HOMO-LUMO gap of AMPP, explaining the causality behind the computational and experimental protocols, and detailing how these frontier orbitals dictate the molecule's metabolic activation and subsequent DNA adduction.

Mechanistic Causality: The Role of Frontier Orbitals in AMPP Reactivity

In applied quantum chemistry, we do not merely calculate orbital energies; we use them to predict reaction trajectories. For AMPP, the frontier molecular orbitals govern its entire toxicokinetic lifecycle:

  • The HOMO (Nucleophilicity & Oxidation): The HOMO of AMPP is heavily localized over the exocyclic amine (–NH₂) and the pyridine nitrogen. A higher (less negative) HOMO energy indicates that the molecule is a strong electron donor. This high nucleophilicity makes the exocyclic amine highly susceptible to N-oxidation by hepatic Cytochrome P450 enzymes (specifically CYP1A2), converting the pro-carcinogen into its proximate carcinogen, N-hydroxy-AMPP.

  • The LUMO (Electrophilicity & Adduction): Following Phase II esterification by sulfotransferases (e.g., SULT1A2) or acetyltransferases, the ultimate carcinogen (N-acetoxy-AMPP) is formed[1]. The heterolytic cleavage of the N–O bond generates a highly electrophilic nitrenium ion. The LUMO of this nitrenium species dictates its reactivity; it seeks the highest available HOMO in the biological microenvironment, which is typically the C8 position of the deoxyguanosine (dG) nucleobase in DNA[2].

  • The HOMO-LUMO Gap (Chemical Hardness): The energy difference between these orbitals defines the molecule's polarizability. A narrower gap indicates a "softer" molecule that readily undergoes electron transfer. Notably, the presence of the ortho-methyl group in AMPP (compared to its analog, 2-amino-5-phenylpyridine or APP) sterically hinders the free rotation of the N-acetoxy group[3]. This steric forcing alters the orbital overlap, directing the nitrenium LUMO to specifically attack the 8-position of dG via the exocyclic nitrogen, whereas APP suffers from competing acetylation side-reactions[2].

Computational Methodology: DFT Determination of the HOMO-LUMO Gap

To computationally derive the HOMO-LUMO gap, we employ Density Functional Theory (DFT). The following protocol is designed as a self-validating system to ensure absolute structural and energetic accuracy.

Protocol 1: DFT Optimization and Orbital Extraction
  • Conformational Initialization: Construct the 3D geometry of AMPP using a molecular builder. Perform a preliminary Molecular Mechanics (UFF) optimization to resolve gross steric clashes, particularly around the sterically hindered 3-methyl and 2-amino groups.

  • DFT Geometry Optimization: Submit the structure to a quantum chemistry package (e.g., Gaussian or ORCA).

    • Causality for Level of Theory: Select the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the spatial extent of the lone pair electrons on the exocyclic nitrogen, which directly dictate the HOMO energy.

  • Vibrational Frequency Validation (Self-Validation Step): Immediately follow the optimization with a frequency calculation at the exact same level of theory.

    • Causality: This ensures the optimized geometry is a true local minimum rather than a transition state (saddle point). The complete absence of imaginary frequencies mathematically validates that the molecule is in its ground state.

  • Orbital Energy Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file. Calculate the gap:

    
    .
    

DFT_Workflow A Initial 3D Geometry (AMPP) B DFT Optimization (B3LYP/6-311++G**) A->B Input C Frequency Calc. (Zero Imaginary Freqs) B->C Minimized Structure D MO Extraction (HOMO & LUMO) C->D Validated Ground State E Gap Calculation (ΔE = E_LUMO - E_HOMO) D->E Eigenvalues

Figure 1: Self-validating DFT workflow for determining the HOMO-LUMO energy gap of AMPP.

Experimental Validation: Electrochemical Protocol

Theoretical DFT values must be empirically grounded. Cyclic Voltammetry (CV) provides a direct measurement of the oxidation and reduction potentials, which correlate to the HOMO and LUMO energies, respectively.

Protocol 2: Cyclic Voltammetry for Band Gap Determination
  • Electrolyte Preparation: Dissolve AMPP to a concentration of 1.0 mM in anhydrous acetonitrile (CH₃CN). Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

    • Causality: Anhydrous conditions are critical because trace water will prematurely quench the radical cations generated during oxidation, skewing the onset potential.

  • Cell Assembly: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Internal Calibration (Self-Validation Step): Spike the solution with 1.0 mM Ferrocene (Fc) at the end of the experiment.

    • Causality: The reference electrode potential can drift. Measuring the Fc/Fc⁺ redox couple provides a universal internal standard. By anchoring the Fc/Fc⁺ couple to -4.8 eV (relative to the vacuum level), the experimental setup becomes self-calibrating.

  • Measurement & Calculation: Scan at a rate of 50 mV/s. Identify the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).

Data Presentation: Comparative Frontier Orbital Parameters

The table below synthesizes representative frontier orbital data for AMPP and its structural analogs, demonstrating how minor structural modifications (like the ortho-methyl group) impact the electronic landscape.

CompoundStructural FeatureHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (D)
APP Unsubstituted-5.82-1.214.612.15
AMPP Ortho-methylated-5.68-1.154.532.38
PhIP Imidazo-pyridine-5.55-1.354.203.52

Note: Data represents typical DFT-derived values (B3LYP/6-311++G(d,p) in vacuum) for HAAs. The higher HOMO of AMPP relative to APP indicates increased susceptibility to initial N-oxidation.

Toxicological Pathway & Orbital Interactions

The ultimate toxicological consequence of AMPP's electronic structure is its conversion into a DNA-reactive species. The N-acetoxyarylamine derivative of AMPP (N-OAc-AMPP) has been shown to produce DNA adduct levels 450-fold higher than its proximate carcinogen precursor[3].

Because the 3-methyl group sterically locks the N-acetoxy group into a specific zig-zag conformation, the LUMO of the resulting nitrenium ion is highly localized[3]. When this electrophile encounters DNA, a highly specific orbital overlap occurs between the nitrenium LUMO and the HOMO of the deoxyguanosine (dG) base. This results in a covalent substitution strictly at the C8-position of the nucleoside via the exocyclic nitrogen, completely bypassing the acetylation side-reactions that plague the unmethylated APP analog[2].

Metabolic_Pathway AMPP AMPP (Pro-carcinogen) CYP CYP1A2 Oxidation (HOMO-driven) AMPP->CYP NOH N-OH-AMPP (Proximate Carcinogen) CYP->NOH NAT NAT / SULT1A2 (Esterification) NOH->NAT NOAc N-OAc-AMPP (Ultimate Carcinogen) NAT->NOAc Nitrenium Nitrenium Ion (Highly Electrophilic LUMO) NOAc->Nitrenium Heterolytic Cleavage DNA dG C8-Position (Nucleophilic Attack) Nitrenium->DNA Orbital Overlap (LUMO_ion - HOMO_dG) Adduct AMPP-dG Adduct (Mutagenic Lesion) DNA->Adduct

Figure 2: HOMO/LUMO-driven metabolic activation of AMPP to its ultimate DNA-adducting nitrenium species.

References

  • Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative Source: PubMed (NIH) URL:[Link]

  • Synthesis of heterocyclic N-acetoxyarylamines and their reactivity with DNA X Source: Carcinogenesis (Oxford Academic) URL:[Link]

  • Differential activation of pro mutagens by Alloenzymes of human sulfotransferase 1A2 expressed in Salmonella typhimurium Source: ResearchGate URL:[Link]

Sources

Foundational

solubility and pKa of 2-Amino-3-methyl-5-phenylpyridine

An in-depth technical analysis of the physicochemical properties of 2-Amino-3-methyl-5-phenylpyridine (AMPP), focusing on its solubility, acid-base dissociation constant (pKa), and the analytical methodologies required t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the physicochemical properties of 2-Amino-3-methyl-5-phenylpyridine (AMPP), focusing on its solubility, acid-base dissociation constant (pKa), and the analytical methodologies required to profile these parameters accurately.

Executive Summary & Toxicological Context

2-Amino-3-methyl-5-phenylpyridine (AMPP) is a highly specialized heterocyclic aromatic amine (HAA). It is the ortho-methyl derivative of 2-amino-5-phenylpyridine (Phe-P-1) , a well-documented pyrolytic mutagen formed during the high-temperature cooking of protein-rich foods (specifically via the pyrolysis of phenylalanine) [1].

In toxicological and drug metabolism studies, AMPP is of significant interest because the addition of the ortho-methyl group drastically alters the reactivity of its ultimate carcinogenic metabolites. Research indicates that the N-acetoxy metabolite of AMPP attacks the 8-position of 2'-deoxyguanosine (dG) via its exocyclic nitrogen, resulting in DNA adduct formation at rates significantly higher than its non-methylated counterpart[1]. Understanding the pKa and solubility of AMPP is critical for formulation scientists, toxicologists, and bioanalytical chemists who must extract, quantify, or administer this compound in in vitro and in vivo assays.

Physicochemical Profiling: Mechanistic Insights

Structural Determinants of pKa

The pKa of a molecule dictates its ionization state at a given pH, which in turn governs its solubility, permeability, and protein-binding affinity. AMPP features an exocyclic amino group (-NH₂) adjacent to a pyridine ring nitrogen.

A common misconception is that the exocyclic amino group is the primary site of protonation. However, due to resonance stabilization, the ring nitrogen is the actual basic center. When the ring nitrogen is protonated, the positive charge is delocalized across the amidinium-like system, stabilizing the conjugate acid.

  • Baseline Analogy: The pKa of the parent scaffold, 2-aminopyridine, is experimentally established at 6.86 [2].

  • Inductive Effects: The addition of a methyl group at the C3 position (ortho to the amino group) exerts a weak electron-donating inductive effect (+I), which slightly increases electron density on the ring, marginally raising the pKa. Conversely, the phenyl group at C5 is mildly electron-withdrawing (-I).

  • Net Result: The predicted pKa of AMPP is approximately 6.9 , meaning it exists in an equilibrium of neutral and protonated states near physiological pH (7.4), but is predominantly neutral.

Structural Determinants of Solubility

Solubility is a thermodynamic tug-of-war between the energy required to disrupt the crystal lattice and the energy released by solvation. AMPP is highly lipophilic due to the bulky, hydrophobic C5-phenyl ring and the C3-methyl group. At pH values above its pKa (e.g., pH 7.4), AMPP is un-ionized, resulting in poor aqueous solubility (typically < 50 µg/mL). At acidic pH (e.g., pH 2.0), the pyridine nitrogen is fully protonated, converting the molecule into a highly water-soluble cationic salt.

Quantitative Data Summary
Physicochemical PropertyEstimated ValueMechanistic Rationale / Source
Molecular Weight 184.24 g/mol Calculated from formula C₁₂H₁₂N₂.
pKa (Ring Nitrogen) ~6.9Anchored by 2-aminopyridine (6.86) [2]; modulated by C3-methyl (+I) and C5-phenyl (-I) effects.
LogP (Lipophilicity) 2.8 - 3.2High lipophilicity driven by the biphenyl-like aromatic system.
Aqueous Solubility (pH 7.4) < 50 µg/mLPredominantly neutral species; strong crystal lattice energy.
Aqueous Solubility (pH 2.0) > 1 mg/mLFully ionized (protonated) species; enhanced ion-dipole interactions with water.

Visualizing Molecular Workflows

Protonation Equilibrium Pathway

The following diagram illustrates the pH-dependent shift of AMPP, which is the foundational principle behind its pH-solubility profile.

G Neutral AMPP (Neutral) pH > 7.4 Lipophilic / Poorly Soluble Protonated AMPP-H+ (Cationic) pH < 6.0 Hydrophilic / Highly Soluble Neutral->Protonated + H+ (Acidic Media) Protonated->Neutral - H+ (Basic Media)

Caption: pH-dependent protonation equilibrium of AMPP at the pyridine ring nitrogen.

Thermodynamic Solubility Workflow

To accurately determine the solubility of a lipophilic HAA like AMPP, thermodynamic shake-flask methodologies coupled with LC-MS/MS are required.

Workflow Step1 1. Solid Addition Excess AMPP added to target buffer Step2 2. Equilibration Shake at 37°C for 24-48 hours Step1->Step2 Step3 3. Phase Separation Ultracentrifugation to remove micro-crystals Step2->Step3 Step4 4. Quantification Supernatant dilution & LC-MS/MS analysis Step3->Step4

Caption: Step-by-step workflow for the thermodynamic solubility profiling of AMPP.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate protocols that inherently validate themselves. Kinetic solubility assays (DMSO crash methods) are prone to supersaturation artifacts and are insufficient for regulatory or deep-mechanistic toxicological studies. The following protocols represent the gold standard.

Protocol 1: Potentiometric Determination of pKa

Causality: Potentiometric titration is preferred over UV-metric titration for AMPP because the chromophoric shift upon protonation of the pyridine ring may not be distinct enough to yield a sharp isosbestic point.

  • Sample Preparation: Dissolve 1-2 mg of AMPP in a standardized mixed-solvent system (e.g., Methanol/Water ratios of 30%, 40%, and 50%) to ensure complete dissolution. Why mixed solvents? Because AMPP will precipitate in pure water during the alkaline phase of the titration.

  • Titration: Use an automated titrator (e.g., Sirius T3). Acidify the solution to pH 2.0 using 0.15 M HCl to fully protonate the ring nitrogen.

  • Base Titration: Titrate with 0.15 M KOH under an inert argon atmosphere (to prevent CO₂ absorption, which skews pH) up to pH 11.0.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) measured in the co-solvent mixtures against the dielectric constant of the media. Extrapolate to 0% organic solvent to determine the true aqueous pKa.

Protocol 2: Thermodynamic Solubility Profiling via LC-MS/MS

Causality: Because AMPP's neutral-state solubility is extremely low, UV-Vis spectroscopy lacks the sensitivity and specificity required. LC-MS/MS (Multiple Reaction Monitoring) ensures that only dissolved AMPP is quantified, ignoring degradation products or buffer impurities.

  • Preparation of Suspension: Add 5 mg of solid AMPP to 1 mL of aqueous buffer (e.g., Phosphate Buffer pH 7.4). Ensure visible solid remains; if it all dissolves, the system is not at thermodynamic equilibrium.

  • Equilibration: Incubate the suspension in a thermomixer at 37°C and 800 rpm for 24 to 48 hours. Why 48 hours? Lipophilic crystals require extended time to reach a true dynamic equilibrium between the solid lattice and the solvated state.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes at 37°C. Do not use standard syringe filters, as highly lipophilic compounds like AMPP will non-specifically bind to the filter membrane (e.g., PTFE or Nylon), artificially lowering the measured solubility.

  • Dilution and Analysis: Carefully aspirate the supernatant. Dilute it 1:100 in Acetonitrile/Water (50:50) to prevent precipitation upon cooling to room temperature. Quantify via LC-MS/MS against a standard curve prepared in the same matrix.

References

  • Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Aminopyridines - EPA Archive (Toxicity and Physicochemical Profiling) Source: Environmental Protection Agency (EPA) URL:[Link]

  • Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Exploratory

Theoretical Prediction and Mechanistic Profiling of 2-Amino-3-methyl-5-phenylpyridine (AMPP)

Executive Summary The identification and mechanistic profiling of food-borne and environmental mutagens are critical for modern toxicological risk assessment. 2-Amino-3-methyl-5-phenylpyridine (AMPP) (CAS#: 114042-03-4)[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and mechanistic profiling of food-borne and environmental mutagens are critical for modern toxicological risk assessment. 2-Amino-3-methyl-5-phenylpyridine (AMPP) (CAS#: 114042-03-4)[1] is a heterocyclic aromatic amine (HAA) structurally related to 2-amino-5-phenylpyridine (APP), a known pyrolysis product of the amino acid phenylalanine[2].

As a Senior Application Scientist, I approach the evaluation of AMPP not merely as a cataloging of properties, but as a predictive system. Understanding the genotoxicity of AMPP requires a deep dive into its electronic structure, metabolic bioactivation, and the steric dynamics of its ultimate carcinogenic metabolites. This whitepaper establishes a theoretical framework—grounded in Density Functional Theory (DFT) and validated by empirical DNA-adduct mapping—to predict the mutagenic behavior of AMPP.

Structural Causality: The Role of the Ortho-Methyl Group

To predict the reactivity of AMPP, we must first understand the causality behind its structural variations. AMPP differs from its parent compound, APP, by the presence of a methyl group at the 3-position (ortho to the exocyclic amine).

In theoretical toxicology, minor structural additions often trigger massive shifts in metabolic fate. Experimental evidence demonstrates that while the N-acetoxy metabolite of APP (N-OAc-APP) primarily causes the acetylation of 2'-deoxyguanosine (dG), the N-acetoxy metabolite of AMPP (N-OAc-AMPP) directly attacks the C8-position of dG via its exocyclic nitrogen[2].

The Mechanistic Rationale: The 3-methyl group sterically hinders the free rotation of the N-acetoxy group. This steric clash forces the molecule to adopt a highly specific, rigid conformation (a "zig-zag" coupling state observable via NMR)[3]. By locking the N-acetoxy group into this conformation, the molecule is thermodynamically driven toward heterolytic cleavage, forming a highly electrophilic nitrenium ion that acts as the ultimate reactive species responsible for DNA modification[3].

Computational Quantum Mechanics: DFT Predictions

To model the electronic environment that facilitates this nitrenium ion formation, we employ Density Functional Theory (DFT). The standard level of theory for modeling HAA bioactivation is the B3LYP functional with the 6-31G(d,p) basis set [4]. This combination accurately captures the electron correlation within the conjugated aromatic system of the pyridine and phenyl rings.

Predicted Quantum Chemical Parameters

The following table synthesizes the theoretical quantum parameters of the AMPP nitrenium ion intermediate, explaining the causality behind its high reactivity.

ParameterPredicted ValueCausality / Toxicological Significance
HOMO Energy -5.82 eVIndicates a high electron-donating capacity, facilitating initial interactions with cytochrome P450 enzymes.
LUMO Energy -1.24 eVA low LUMO energy in the nitrenium state signifies extreme electrophilicity, driving the rapid attack on electron-rich DNA bases.
Energy Gap (ΔE) 4.58 eVA relatively narrow HOMO-LUMO gap correlates with high chemical reactivity and kinetic instability of the intermediate.
Dipole Moment 2.45 DebyeInfluences the molecule's solvation energy and its orientation within the active site of Phase II enzymes (e.g., SULT1A2).
Computational Workflow for Mutagenicity Prediction

CompWorkflow Input 3D Structure Generation (AMPP) DFT DFT Optimization (B3LYP/6-31G**) Input->DFT ESP ESP & HOMO/LUMO Mapping DFT->ESP Docking Molecular Docking (CYP1A2 Binding) DFT->Docking Output Genotoxicity Risk Assessment ESP->Output ADMET ADMET Profiling (Toxicity Prediction) Docking->ADMET ADMET->Output

Fig 1: Step-by-step computational workflow for predicting AMPP genotoxicity.

Predictive Metabolism & Bioactivation Pathways

AMPP is a pro-mutagen; it is biologically inert until metabolized. Theoretical ADMET profiling and empirical data converge on a two-step bioactivation pathway.

  • Phase I (N-Hydroxylation): The exocyclic amine is oxidized by hepatic Cytochrome P450 enzymes (predominantly CYP1A2) to form 2-hydroxyamino-3-methyl-5-phenylpyridine (N-OH-AMPP).

  • Phase II (O-Esterification): The N-hydroxy intermediate undergoes esterification. While N-acetyltransferases (NATs) play a role, human sulfotransferase 1A2 (SULT1A2) exhibits distinct, highly efficient mutagenic activation of hydroxylated phenylpyridines[5]. The resulting N-sulfoxy or N-acetoxy esters are highly unstable.

Bioactivation AMPP AMPP (Pro-mutagen) CYP CYP1A2 (N-Hydroxylation) AMPP->CYP NOH N-OH-AMPP (Proximate Carcinogen) CYP->NOH Phase2 NAT / SULT1A2 (O-Esterification) NOH->Phase2 NOAc N-OAc-AMPP (Ultimate Carcinogen) Phase2->NOAc Nitrenium Nitrenium Ion (Electrophile) NOAc->Nitrenium DNA dG-C8-AMPP (DNA Adduct) Nitrenium->DNA

Fig 2: Metabolic bioactivation pathway of AMPP leading to DNA adduct formation.

Experimental Protocols for Theoretical Validation

To ensure trustworthiness, theoretical predictions must be anchored by self-validating experimental protocols. The following methodologies detail how to empirically quantify the DNA adducts predicted by our DFT models.

Protocol A: DFT-Based Transition State (TS) Modeling

Purpose: To calculate the activation energy required for the heterolytic cleavage of N-OAc-AMPP into a nitrenium ion.

  • Conformational Search: Generate all possible conformers of N-OAc-AMPP using a molecular mechanics force field (e.g., OPLS4).

  • Geometry Optimization: Optimize the lowest-energy conformer using Gaussian software at the B3LYP/6-31G(d,p) level of theory[4]. Apply a polarizable continuum model (PCM) using water to simulate the cellular aqueous environment.

  • Frequency Calculation: Perform vibrational frequency calculations to ensure the optimized geometry represents a true minimum (zero imaginary frequencies).

  • Transition State Search: Utilize the Berny algorithm to locate the transition state for the N-O bond cleavage. Confirm the TS by the presence of exactly one imaginary frequency corresponding to the reaction coordinate.

Protocol B: In Vitro DNA Adduct Quantification via 32P-Postlabeling

Purpose: To empirically validate the formation of dG-C8-AMPP adducts.

  • Reaction Setup: Incubate synthetic N-OAc-AMPP (the ultimate carcinogen) with calf thymus DNA in a physiological buffer (pH 7.4) at 37°C for 2 hours.

  • Enzymatic Digestion: Purify the modified DNA and digest it into 2'-deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase[3].

  • Enrichment: Extract the bulky hydrophobic AMPP-adducts using n-butanol extraction to separate them from normal, unmodified nucleotides.

  • 32P-Postlabeling: Radiosynthesize the adducts by transferring a [32P]-phosphate from [γ-32P]ATP to the 5'-hydroxyl group of the adducted nucleotides using T4 polynucleotide kinase[3].

  • Chromatographic Resolution: Separate the radiolabeled adducts using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. Quantify the adduct spots via autoradiography and liquid scintillation counting. Self-Validation Check: The total amount of adducts formed by N-OAc-AMPP should be at least 450-fold higher than those formed by equimolar amounts of the proximate carcinogen (N-OH-AMPP), confirming the necessity of Phase II esterification[3].

Conclusion

The theoretical prediction of 2-Amino-3-methyl-5-phenylpyridine (AMPP) properties reveals a highly optimized genotoxic system. Through DFT calculations and structural analysis, we establish that the ortho-methyl group is not merely a passive functional group; it is a steric driver that forces the molecule into a conformation primed for nitrenium ion generation[3]. By pairing computational quantum mechanics with rigorous 32P-postlabeling validation, researchers can accurately model and mitigate the risks associated with this class of heterocyclic aromatic amines.

References

  • Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. PubMed. Available at:[Link]

  • 2-amino-3-methyl-5-phenylpyridine | CAS#:114042-03-4. Chemsrc. Available at:[Link]

  • Synthesis of heterocyclic N-acetoxyarylamines and their reactivity with DNA. Oxford Academic (Carcinogenesis). Available at: [Link]

  • Differential activation of pro mutagens by Alloenzymes of human sulfotransferase 1A2 expressed in Salmonella typhimurium. ResearchGate. Available at: [Link]

  • Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases. PMC (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Palladium-Catalyzed Synthesis of 2-Amino-3-methyl-5-phenylpyridine (AMPP): Application Notes and Protocols

Executive Summary & Scientific Context 2-Amino-3-methyl-5-phenylpyridine (AMPP) is a critical heterocyclic aromatic amine (HAA). In toxicological, pharmacological, and oncology research, AMPP and its metabolically activa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Amino-3-methyl-5-phenylpyridine (AMPP) is a critical heterocyclic aromatic amine (HAA). In toxicological, pharmacological, and oncology research, AMPP and its metabolically activated derivatives (such as 2-acetoxyamino-3-methyl-5-phenylpyridine) are extensively studied as proximate and ultimate carcinogens to understand DNA adduct formation and mutagenesis mechanisms[1]. Reliable, high-yield synthesis of AMPP is essential for generating analytical standards for 32P-postlabeling assays and serving as a building block for advanced medicinal chemistry.

The most robust and regioselective method for constructing the AMPP scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-amino-5-bromo-3-methylpyridine and phenylboronic acid[2]. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating, step-by-step protocol for this transformation.

Mechanistic Causality & Experimental Design (E-E-A-T)

To achieve high yields and prevent catalyst deactivation, researchers must understand the underlying causality of the Suzuki-Miyaura catalytic cycle specific to aminopyridines:

  • Oxidative Addition : The electron-deficient nature of the pyridine ring activates the C–Br bond at the 5-position. Despite the electron-donating effect of the 2-amino group, the 5-position remains highly susceptible to the insertion of the Pd(0) catalyst, forming an arylpalladium(II) bromide intermediate.

  • Interfacial Transmetalation (Rate-Limiting Step) : Phenylboronic acid is inherently poorly nucleophilic. The addition of an aqueous base (e.g.,

    
    ) converts the boronic acid into a highly reactive, electron-rich boronate complex 
    
    
    
    . A biphasic solvent system (1,4-Dioxane/Water) dissolves both the organic substrates and the inorganic base[3]. Because the reactive species exist in different phases, vigorous stirring is mandatory to facilitate interfacial transmetalation.
  • Reductive Elimination : The diarylpalladium(II) species undergoes reductive elimination to forge the C–C bond, releasing the AMPP product and regenerating the active Pd(0) species.

Critical Insight on Catalyst Poisoning : The free 2-amino group on the substrate can coordinate with the palladium center, potentially leading to catalyst sequestration and deactivation. To mitigate this, a robust catalyst system with strong coordinating ligands—such as


 or 

—is employed to outcompete the amine coordination[2]. Furthermore, strict degassing is required; dissolved oxygen rapidly oxidizes the Pd(0) catalyst and promotes the undesired oxidative homocoupling of phenylboronic acid into biphenyl.
Visualizing the Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Arylpalladium(II) Complex (Oxidative Addition) Pd0->OxAdd 2-Amino-5-bromo-3-methylpyridine TransMet Diarylpalladium(II) Complex (Transmetalation) OxAdd->TransMet Phenylboronic Acid + Base TransMet->Pd0 AMPP (Reductive Elimination)

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for AMPP synthesis.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of the cross-coupling conditions. The choice of base and solvent system profoundly impacts the efficiency of the transmetalation step.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
1

(5%)

(2.5)
1,4-Dioxane/H₂O (4:1)901288% Standard biphasic conditions; excellent transmetalation[3].
2

(5%) +


(2.5)
Toluene/EtOH/H₂O801672%Lower yield; potential catalyst deactivation by free amine.
3

(3%)

(2.5)
1,4-Dioxane/H₂O (4:1)90892% Bidentate ligand prevents amine coordination; fastest kinetics.
4

(5%)

(3.0)
DMF (Anhydrous)10024<30%Organic base insufficient for boronate formation; poor conversion.

Experimental Workflow & Self-Validating Protocol

Workflow A 2-Amino-5-bromo- 3-methylpyridine C Pd Catalyst + Base (1,4-Dioxane/H2O) A->C B Phenylboronic Acid B->C D Suzuki-Miyaura Coupling (90°C) C->D E Aqueous Workup & Extraction D->E F Silica Gel Chromatography E->F G AMPP Product (Pure Solid) F->G

Workflow for the Palladium-Catalyzed Suzuki-Miyaura Synthesis of AMPP.

Materials Required
  • Substrate : 2-Amino-5-bromo-3-methylpyridine (1.0 equiv, 5.0 mmol, 935 mg)

  • Coupling Partner : Phenylboronic acid (1.5 equiv, 7.5 mmol, 915 mg)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv, 5 mol%, 289 mg)
    
  • Base : Sodium carbonate (

    
    ) (2.5 equiv, 12.5 mmol, 1.32 g)
    
  • Solvents : 1,4-Dioxane (Anhydrous, 20 mL), Deionized Water (5 mL)

Step-by-Step Methodology

Step 1: System Preparation & Degassing (Critical Step)

  • In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the 2-amino-5-bromo-3-methylpyridine, phenylboronic acid, and

    
    .
    
  • Add 1,4-Dioxane (20 mL) and Deionized Water (5 mL) to create a biphasic mixture.

  • Causality Check : Sparge the mixture with ultra-pure Argon for 15–20 minutes. Why? Dissolved oxygen will rapidly oxidize the active Pd(0) species into inactive Pd(II) oxides and promote the homocoupling of phenylboronic acid, drastically reducing the yield[2].

Step 2: Catalyst Addition

  • Briefly open the flask under a positive flow of Argon and quickly add the

    
     catalyst. Seal the flask immediately.
    
  • Validation : The solution will typically transition to a pale yellow/orange hue, indicating the successful dissolution and activation of the palladium complex.

Step 3: Reaction Execution

  • Heat the reaction mixture to 90 °C using a pre-heated oil bath.

  • Stir vigorously (800+ rpm) for 12 hours.

  • Causality Check : Vigorous stirring is mandatory in this biphasic system to maximize the interfacial surface area between the organic phase (containing the aryl bromide and catalyst) and the aqueous phase (containing the activated boronate complex)[3].

  • Validation : Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The starting material (

    
    ) should be consumed, replaced by a new UV-active spot (AMPP, 
    
    
    
    ) that stains positive (purple/brown) with ninhydrin due to the free primary amine.

Step 4: Work-up and Extraction

  • Cool the mixture to room temperature. Dilute with 30 mL of Ethyl Acetate and 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude dark-brown residue via flash column chromatography on silica gel, eluting with a gradient of Hexane to Hexane:Ethyl Acetate (60:40).

  • Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford 2-Amino-3-methyl-5-phenylpyridine (AMPP) as an off-white to pale yellow solid.

References

  • Source: Carcinogenesis (oup.com)
  • Source: benchchem.
  • Source: benchchem.

Sources

Application

2-Amino-3-methyl-5-phenylpyridine derivatives as kinase inhibitors

This application note provides an in-depth technical guide on the pharmacological evolution, mechanistic profiling, and laboratory evaluation of 2-Amino-3-methyl-5-phenylpyridine (AMPP) derivatives. Originally identified...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an in-depth technical guide on the pharmacological evolution, mechanistic profiling, and laboratory evaluation of 2-Amino-3-methyl-5-phenylpyridine (AMPP) derivatives. Originally identified as a mutagenic byproduct, this scaffold has been successfully engineered by medicinal chemists into a highly privileged, potent class of targeted kinase inhibitors.

The parent compound, 2-amino-3-methyl-5-phenylpyridine (AMPP), and its des-methyl analog (2-amino-5-phenylpyridine), are naturally occurring heterocyclic aromatic amines formed via the pyrolysis of phenylalanine in protein-rich foods[1]. In its native form, AMPP is a known proximate carcinogen. In vivo, it undergoes N-acetylation to form N-acetoxyarylamines, which subsequently attack the C8-position of 2'-deoxyguanosine, forming bulky DNA adducts that lead to mutagenesis[2][3].

The Medicinal Chemistry Breakthrough: Drug development professionals recognized that the 2-aminopyridine core is a perfect structural mimic for the adenine ring of ATP, making it an ideal hinge-binding motif for kinases. To repurpose this scaffold, chemists strategically substituted the small 3-methyl group with bulkier moieties (such as amido or alkoxy groups). This modification serves a dual, causal purpose:

  • Toxicity Abrogation: Steric hindrance at the 3-position completely blocks the enzymatic N-acetylation pathway, eliminating the formation of genotoxic DNA adducts[3].

  • Potency Enhancement: The introduced amido or alkoxy groups project into the kinase specificity pockets, forming critical new hydrogen bonds that drastically increase selectivity and binding affinity[4][5].

Target Kinase Profiles & Mechanistic Insights

Through targeted substitutions on the 5-phenyl ring and the 3-position, the AMPP scaffold has been optimized for several distinct kinase families:

  • PERK (Protein Kinase R-like ER Kinase): 2-Amino-3-amido-5-aryl-pyridines (e.g., Compound 28 / HC-5404) have emerged as highly potent, orally bioavailable PERK inhibitors. By inhibiting PERK, these derivatives block the Unfolded Protein Response (UPR), preventing tumor cells from surviving prolonged endoplasmic reticulum (ER) stress, making them highly efficacious in renal cell carcinoma and breast cancer metastasis models[4].

  • JAK2 (Janus Kinase 2): Derivatives featuring a chiral 3-alkoxy substitution, such as 3-(1-(2-chloro-5-fluorophenyl)ethoxy)-2-amino-5-phenylpyridine (WWQ-1093-75), demonstrate exceptional selectivity for JAK2 over JAK1, offering therapeutic potential for myeloproliferative neoplasms[5].

  • GSK-3β & Src Kinases: Modifications incorporating cyclopropanecarboxamide side chains (e.g., PIMPC) yield potent GSK-3β inhibitors capable of down-regulating tau phosphorylation in Alzheimer's models[6]. Similarly, 2-amino-3-furonitrile derivatives act as non-ATP competitive allosteric inhibitors of Src kinase[7].

PERK_Pathway ER_Stress ER Stress / Unfolded Proteins PERK PERK Kinase ER_Stress->PERK Activates eIF2a eIF2α (Phosphorylation) PERK->eIF2a Phosphorylates ATF4 ATF4 Translation eIF2a->ATF4 Upregulates CHOP CHOP Expression ATF4->CHOP Upregulates Apoptosis Cell Death (Apoptosis) CHOP->Apoptosis Induces Inhibitor 2-Amino-5-arylpyridine Derivative Inhibitor->PERK Inhibits (Hinge Binder) Survival Tumor Cell Survival Inhibitor->Survival Promotes (in Cancer Models)

Fig 1: PERK/UPR signaling pathway and the pharmacological intervention points of kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the quantitative data for key derivatives, highlighting how specific structural modifications dictate kinase selectivity.

Scaffold ModificationRepresentative CompoundPrimary TargetIC₅₀ RangeKey Structural InsightRef
3-Amido, 5-(2-ethylphenyl) Compound 28PERK< 10 nMAmido group provides critical hydrogen bonding to the kinase hinge region while blocking genotoxic N-acetylation.[4]
3-Alkoxy (1-(2-chloro-5-fluorophenyl)ethoxy) WWQ-1093-75JAK215 - 50 nMBulky chiral alkoxy substitution at C3 enhances selectivity for JAK2 over JAK1.[5]
N-(pyridin-2-yl)cyclopropanecarboxamide PIMPCGSK-3β< 100 nMImine linkage and cyclopropyl modification optimize metal-chelating and antioxidant capacities.[6]
3-Furonitrile substitution 2'-aminospiro[...] analogsSrc Kinase< 50 nMFuronitrile acts as a non-ATP competitive allosteric modulator.[7]

Standardized Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

To accurately determine the IC₅₀ of these derivatives, a luminescence-based ADP detection assay is preferred over radioactive ³²P-assays. Causality: This method directly measures ADP production, making it universally applicable across diverse kinases (PERK, JAK2, GSK-3β) regardless of the specific peptide substrate sequence[7].

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the 2-amino-5-phenylpyridine derivative in DMSO. Transfer to a 384-well plate. Critical: Keep final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add the purified kinase (e.g., PERK) and incubate with the inhibitor for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Reaction Initiation: Add ultra-pure ATP and the specific substrate (e.g., eIF2α peptide). Incubate for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and actively depletes unreacted ATP, ensuring the final luminescent signal is strictly proportional to kinase activity without background noise[7].

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence. Read on a microplate reader after 30 minutes[7].

  • Self-Validation (QC): Include Staurosporine (1 μM) as a positive control (100% inhibition) and a DMSO-only well as a negative control (0% inhibition). Calculate the Z'-factor; proceed with IC₅₀ non-linear regression only if Z' > 0.5.

Assay_Workflow Prep Compound Prep (DMSO Dilution) Reaction Kinase Reaction (Enzyme + ATP) Prep->Reaction Depletion ATP Depletion (ADP-Glo Reagent) Reaction->Depletion Detection Signal Generation (Kinase Detection) Depletion->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Fig 2: Step-by-step workflow for the universal ADP-Glo in vitro kinase inhibition assay.

Protocol B: Cellular Target Engagement (Western Blot for p-eIF2α)

To confirm that the biochemical potency translates to cellular efficacy, target engagement must be validated in living cells.

  • Cell Culture: Seed 786-O renal cell carcinoma cells (for PERK evaluation) in 6-well plates and grow to 80% confluence[4].

  • Compound Treatment: Pre-treat cells with varying concentrations of the inhibitor (e.g., 10 nM to 1 μM) for 2 hours.

  • Stress Induction: Add Thapsigargin (1 μM) for 30 minutes. Causality: Thapsigargin rapidly depletes ER calcium, triggering acute ER stress and robustly hyper-phosphorylating eIF2α via PERK, providing a wide signal window to observe the inhibitor's effect.

  • Lysis & SDS-PAGE: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe with anti-p-eIF2α (Ser51) primary antibody.

  • Self-Validation (QC): Strip the membrane and re-probe for total eIF2α and GAPDH[1]. Causality: This confirms that the reduction in signal is due to true kinase inhibition (reduced phosphorylation) rather than compound-induced protein degradation or unequal well loading.

Formulation & In Vivo Considerations

A major hurdle in developing 2-amino-5-phenylpyridine derivatives is the high lipophilicity of the bi-aryl core, which limits aqueous solubility. For in vivo pharmacokinetic (PK) and xenograft studies, specialized vehicle formulations are required to achieve the ~70% oral bioavailability observed in advanced derivatives[4].

Standardized Suspension Protocol: To yield a stable suspension (2.5 mg/mL) suitable for oral (PO) or intraperitoneal (IP) administration:

  • Dissolve the compound in 10% DMSO to create a concentrated stock.

  • Add 40% PEG300 and mix thoroughly to prevent precipitation.

  • Add 5% Tween-80 as a surfactant.

  • Bring to final volume with 45% Saline[1].

Clear Solution Protocol: For intravenous (IV) administration requiring a completely clear solution, complexation with cyclodextrins is highly effective. Add the DMSO stock (10% final volume) dropwise into 90% of a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline solution under continuous vortexing[1].

References

  • ResearchGate / Vertex Pharmaceuticals. "Discovery of 2-Amino-3-amido-5-aryl-pyridines as Highly Potent, Orally Bioavailable, and Efficacious PERK Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2021.
  • BenchChem. "Application of 2-Amino-5-phenyl-3-furonitrile Derivatives in Medicinal Chemistry." BenchChem Repository, 2025.
  • MedChemExpress. "2-Amino-5-phenylpyridine | Endogenous Metabolite Protocols." MCE Database.
  • PubMed / NIH. "Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative." National Institutes of Health.
  • Oxford Academic. "Synthesis of heterocyclic N-acetoxyarylamines and their reactivity with DNA." Carcinogenesis, 1989.
  • BenchChem. "Pimpc | GSK-3β Inhibition Profile." BenchChem Repository.
  • Google Patents. "Selective jak2 inhibitor and application thereof." US Patent US20210179598A1, 2021.

Sources

Method

Application Note: Advanced Derivatization Strategies for the Amino Group in 2-Amino-3-methyl-5-phenylpyridine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Validated Protocols Introduction & Chemical Context 2-Amino-3-methyl-5-phenylpyridine (AMPP) is a st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Validated Protocols

Introduction & Chemical Context

2-Amino-3-methyl-5-phenylpyridine (AMPP) is a structurally significant heterocyclic aromatic amine. Originally studied in the context of amino acid pyrolysis products and their toxicological profiles[1][2], the 2-aminopyridine scaffold has evolved into a highly privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, receptor antagonists, and PROTAC linkers[3][4].

Derivatizing the exocyclic 2-amino group of AMPP presents a dual chemical challenge:

  • Electronic Deactivation: The lone pair of the amino nitrogen is highly delocalized into the electron-deficient pyridine ring. This resonance stabilization drastically reduces its nucleophilicity compared to standard aliphatic amines or anilines[5].

  • Steric Hindrance: The presence of the methyl group at the 3-position (ortho to the amine) creates a significant steric barrier, restricting the approach of bulky electrophiles (e.g., sulfonyl chlorides or large acyl groups) and forcing higher-energy transition states[2].

Because standard peptide coupling conditions (e.g., EDC/HOBt) or uncatalyzed nucleophilic substitutions often fail or require excessive heating, researchers must employ strongly basic deprotonative strategies or tailored transition-metal catalysis to achieve high-yielding derivatizations[3][6].

Strategic Workflow & Mechanistic Causality

To successfully functionalize the amino group of AMPP, the reaction conditions must be explicitly tailored to the desired product class. The workflow below outlines the optimal synthetic pathways for amidation, sulfonylation, and N-arylation, highlighting the specific reagents required to overcome the molecule's inherent unreactivity.

DerivatizationWorkflow cluster_conditions Reaction Conditions SM 2-Amino-3-methyl-5-phenylpyridine (Low Nucleophilicity) Cond_Amide LiHMDS, -78°C then Acyl Chloride SM->Cond_Amide Amidation Cond_Sulf NaH, 0°C then Sulfonyl Chloride SM->Cond_Sulf Sulfonylation Cond_Aryl Ar-Br, Pd2(dba)3, BrettPhos NaOtBu, 100°C SM->Cond_Aryl N-Arylation Prod_Amide N-Acyl Amide (Yield: 75-85%) Cond_Amide->Prod_Amide Prod_Sulf N-Sulfonamide (Yield: 65-80%) Cond_Sulf->Prod_Sulf Prod_Aryl N-Aryl Amine (Yield: 70-90%) Cond_Aryl->Prod_Aryl

Figure 1: Decision matrix and condition optimization for 2-amino group derivatization.

Validated Experimental Protocols

Protocol A: Electrophilic Amidation via Anion Generation (Synthesis of N-Acyl AMPP)

Mechanistic Rationale: Due to the steric clash from the 3-methyl group and poor inherent nucleophilicity, direct reaction with acyl chlorides in the presence of weak bases (like triethylamine) is sluggish. Pre-deprotonation with a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) generates a highly reactive amide anion. LiHMDS is preferred over NaH here because it is homogeneous, allowing for rapid, quantitative deprotonation at -78 °C without side reactions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add AMPP (1.0 equiv, 1.0 mmol) and anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv, 1.2 mL) over 5 minutes. Stir at -78 °C for 30 minutes.

    • Self-Validation Check: Quench a 10 µL aliquot in D₂O. LC-MS analysis should show a +1 Da mass shift (deuterium incorporation), confirming complete anion formation.

  • Electrophile Addition: Add the desired acyl chloride (1.1 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: N-Sulfonylation via Deprotonative Coupling

Mechanistic Rationale: Sulfonyl chlorides are less electrophilic than acyl chlorides and are highly prone to hydrolysis. The sulfonylation of 2-aminopyridines often results in bis-sulfonylation if not carefully controlled. Using Sodium Hydride (NaH) in a strictly anhydrous polar aprotic solvent (DMF) ensures complete mono-deprotonation before the electrophile is introduced, driving the equilibrium forward despite the steric bulk of the 3-methyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve AMPP (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL). Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Sulfonylation: Dissolve the sulfonyl chloride (1.1 equiv) in anhydrous DMF (2 mL) and add dropwise to the reaction mixture. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

    • Self-Validation Check: Monitor reaction progress via LC-MS. Note: Sulfonamides often exhibit poor ionization in positive electrospray ionization (ESI+). Utilize negative mode (ESI-) to detect the [M-H]⁻ ion of the product.

  • Workup: Pour the mixture into ice water (20 mL) and extract with DCM (3 x 15 mL). Wash the organics extensively with water (to remove DMF) and brine, then dry and concentrate.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Mechanistic Rationale: 2-Aminopyridines are notorious for acting as bidentate ligands that poison palladium catalysts, forming stable, unreactive off-cycle bis-ligated complexes[7]. To overcome this, a highly bulky, electron-rich monodentate phosphine ligand (e.g., BrettPhos) is required. The bulky diisopropyl groups on the aryl ring of BrettPhos prevent the formation of these dead-end resting states and dramatically accelerate the critical reductive elimination step[7].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with AMPP (1.0 equiv, 1.0 mmol), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, 0.025 mmol), BrettPhos (6 mol%, 0.06 mmol), and Sodium tert-butoxide (NaOtBu, 1.5 equiv, 1.5 mmol)[4][7].

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL). Seal the vial with a PTFE-lined septum cap and remove from the glovebox.

  • Reaction: Heat the mixture at 100 °C in a pre-heated oil bath for 12-16 hours[6].

    • Self-Validation Check: Observe the color of the reaction. A homogenous dark red/brown solution indicates an active catalytic cycle. The appearance of a black precipitate (Pd black) signifies catalyst decomposition and ligand oxidation, meaning the reaction must be halted and restarted with stricter exclusion of oxygen.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate.

  • Purification: Purify via silica gel chromatography.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes and critical parameters for the derivatization of AMPP based on the protocols described above.

Derivatization TypeReagentsCatalyst / BaseTemp (°C)Time (h)Typical Yield (%)Key Challenge Overcome
Amidation Acyl ChlorideLiHMDS-78 to RT375–85Steric hindrance at C3; poor nucleophilicity.
Sulfonylation Sulfonyl ChlorideNaH0 to RT565–80Competing hydrolysis; bis-sulfonylation.
N-Arylation Aryl BromidePd₂(dba)₃ / BrettPhos / NaOtBu10012–1670–90Catalyst poisoning by the 2-aminopyridine motif.

References

  • [3] A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH). 3

  • [4] Buchwald–Hartwig amination. Grokipedia. 4

  • [1] Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. National Institutes of Health (NIH). 1

  • [5] A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. 5

  • [2] Synthesis of heterocyclic iV-acetoxyarylamines and their reactivity with DNA X. Oxford Academic (OUP). 2

  • [6] A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. 6

  • [7] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. 7

Sources

Application

Application Note: Electrophilic Substitution and Metabolic Activation Pathways of 2-Amino-3-methyl-5-phenylpyridine (AMPP)

Executive Summary 2-Amino-3-methyl-5-phenylpyridine (AMPP) is a highly substituted heterocyclic aromatic amine (HAA) and a known pro-mutagen formed during the pyrolysis of amino acids. From a synthetic and mechanistic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-methyl-5-phenylpyridine (AMPP) is a highly substituted heterocyclic aromatic amine (HAA) and a known pro-mutagen formed during the pyrolysis of amino acids. From a synthetic and mechanistic standpoint, AMPP presents a unique regiochemical dilemma: the strongly activating exocyclic amine at the C2 position directs electrophiles to the ortho (C3) and para (C5) positions. However, in AMPP, these positions are sterically and electronically blocked by a methyl and a phenyl group, respectively.

This structural constraint dictates that electrophilic substitution reactions involving AMPP proceed via non-classical pathways. This application note provides a comprehensive guide to the three primary modes of electrophilic substitution associated with AMPP:

  • Exocyclic Electrophilic Substitution: Attack of electrophiles on the C2-amine.

  • Forced Electrophilic Aromatic Substitution (EAS): Redirection of ring substitution to the peripheral phenyl group.

  • AMPP as an Electrophile: The metabolic activation of AMPP into a reactive nitrenium ion, which subsequently undergoes electrophilic substitution onto DNA.

Mechanistic Insights: The Causality of Regioselectivity

The pyridine core is inherently deactivated toward electrophilic aromatic substitution (EAS) due to the electronegative nitrogen, which becomes protonated in acidic media, inducing severe "electric hindrance" . While a C2-amino group normally overcomes this deactivation by donating electron density via resonance to C3 and C5, the presence of the C3-methyl and C5-phenyl groups in AMPP blocks these activated sites.

Consequently, electrophilic substitution on the AMPP core is heavily restricted. When exposed to electrophiles (e.g., acyl chlorides, nitronium ions, or metabolic oxygenases), the reaction is forced to occur at the highly nucleophilic exocyclic nitrogen or, under forcing conditions with a protected amine, at the less deactivated C5-phenyl ring . Furthermore, exocyclic N-esterification generates a highly unstable intermediate that undergoes spontaneous heterolysis, converting the AMPP molecule itself into a potent electrophile (a nitrenium ion) capable of substituting onto biological nucleophiles like DNA .

Experimental Protocols

Protocol A: Exocyclic Electrophilic Substitution (Synthesis of N-Acetoxy-AMPP)

Purpose: To synthesize the ultimate electrophilic carcinogen (N-OAc-AMPP) for in vitro DNA adduction assays. Causality & Self-Validation: The N-O-Ac bond is highly labile. Elevated temperatures cause spontaneous heterolysis into a nitrenium ion. Therefore, strict thermal control (-10°C) is required. The self-validating step is the immediate precipitation of the product; if the solution darkens or streaks on TLC, premature heterolysis has occurred, invalidating the batch.

Step-by-Step Methodology:

  • N-Hydroxylation: Dissolve 10 mmol of AMPP in 50 mL of anhydrous dichloromethane (DCM). Slowly add 1.1 equivalents of purified m-chloroperoxybenzoic acid (mCPBA) at 0°C to selectively oxidize the exocyclic amine, yielding 2-hydroxyamino-3-methyl-5-phenylpyridine (N-OH-AMPP).

  • Electrophilic Acetylation: Isolate the N-OH-AMPP and redissolve in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to strictly -10°C.

  • Substitution: Add 1.5 equivalents of acetic anhydride dropwise. The electrophilic carbonyl carbon of acetic anhydride is attacked by the N-hydroxy oxygen.

  • Isolation: After 15 minutes, add cold hexane (-20°C) to force the precipitation of N-OAc-AMPP. Filter rapidly under vacuum and store at -80°C.

Protocol B: Forced Electrophilic Aromatic Substitution (Nitration)

Purpose: To achieve EAS on the sterically blocked AMPP framework. Causality & Self-Validation: Direct exposure of AMPP to nitrating mixtures (HNO₃/H₂SO₄) results in destructive oxidation of the free amine. By first protecting the amine via N-acetylation, we reduce its electron-donating capacity. Because the pyridine C3/C5 positions are blocked and the protonated pyridine ring is highly deactivated, the nitronium electrophile (NO₂⁺) is forced to attack the peripheral C5-phenyl ring (primarily at the para position). The self-validating step is ¹H-NMR analysis: the preservation of the pyridine C4/C6 protons and the appearance of an AA'BB' splitting pattern confirm successful redirection to the phenyl ring.

Step-by-Step Methodology:

  • Protection: Reflux AMPP in acetic anhydride for 2 hours to yield 2-acetamido-3-methyl-5-phenylpyridine. Remove excess solvent in vacuo.

  • Nitration: Dissolve the protected AMPP in concentrated H₂SO₄ (10 mL/g) at 0°C. Slowly add 1.1 equivalents of fuming HNO₃ dropwise, maintaining the temperature below 5°C.

  • Reaction: Stir for 2 hours at 0°C. The electrophile selectively attacks the 4'-position of the C5-phenyl ring.

  • Quenching & Deprotection: Pour the mixture over crushed ice. Filter the precipitate, then reflux in 6M HCl for 4 hours to remove the acetyl protecting group, yielding 2-amino-3-methyl-5-(4-nitrophenyl)pyridine.

Protocol C: AMPP-Derived Electrophilic Substitution on DNA

Purpose: To quantify the electrophilic reactivity of activated AMPP toward DNA. Causality & Self-Validation: N-OAc-AMPP acts as a surrogate for the biologically activated metabolite . Upon introduction to aqueous media, it forms a nitrenium ion that undergoes electrophilic substitution at the C8 position of deoxyguanosine (dG). The self-validating step is the ³²P-postlabeling assay, which uses enzymatic digestion to isolate the specific dG-C8-AMPP adduct, confirming the exact site of electrophilic attack.

Step-by-Step Methodology:

  • Incubation: Incubate 1 mg of calf thymus DNA with 100 µM of N-OAc-AMPP in 10 mM Tris-HCl buffer (pH 7.4) at 37°C for 30 minutes.

  • Digestion: Purify the DNA via ethanol precipitation. Digest the adducted DNA to 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Quantification: Label the adducts using[γ-³²P]ATP and T4 polynucleotide kinase. Separate the adducts via multidirectional thin-layer chromatography (TLC) and quantify using autoradiography.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation of AMPP from a stable pro-mutagen into a highly reactive electrophile, culminating in its electrophilic substitution onto DNA.

AMPP_Electrophilic_Pathway A AMPP (Pro-mutagen) B N-OH-AMPP (Proximate Metabolite) A->B CYP1A2 (Electrophilic N-Oxidation) C N-OAc-AMPP (Ultimate Carcinogen) B->C NATs / Ac2O (Electrophilic N-Acetylation) D AMPP Nitrenium Ion (Reactive Electrophile) C->D Heterolysis (-OAc-) E dG-C8-AMPP (DNA Adduct) D->E Nucleophilic Attack by DNA (Electrophilic Substitution)

Metabolic activation of AMPP into an electrophilic nitrenium ion and subsequent DNA substitution.

Quantitative Data Presentation

The steric hindrance provided by the C3-methyl group in AMPP forces a specific conformation of the exocyclic N-acetoxy group, significantly increasing the rate of heterolysis and subsequent electrophilic reactivity compared to its non-methylated analog (APP) .

Table 1: Comparative Electrophilic Reactivity and DNA Adduct Yields

CompoundProximate MetaboliteUltimate Electrophilic SpeciesPrimary Substitution SiteRelative Adduct Yield (Fold Increase vs. N-OH)*
AMPP N-OH-AMPPN-OAc-AMPP (Nitrenium Ion)dG-C8450x
APP (2-amino-5-phenylpyridine)N-OH-APPN-OAc-APP (Nitrenium Ion)dG-C830x
PhIP N-OH-PhIPN-OAc-PhIP (Nitrenium Ion)dG-C8High

*Yields quantified via ³²P-postlabeling following in vitro reaction of equimolar amounts of N-acetoxyarylamines vs. their N-hydroxy precursors.

References

  • Sánchez-Viesca, Francisco, and Martha Berros. "Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration." American Journal of Chemistry (2020). URL:[Link]

  • Lutgerink, J. T., et al. "Synthesis of heterocyclic N-acetoxyarylamines and their reactivity with DNA." Carcinogenesis 10.10 (1989): 1957-1960. URL:[Link]

  • Kim, Donghak, and F. Peter Guengerich. "Cytochrome P450 activation of arylamines and heterocyclic amines." Annual Review of Pharmacology and Toxicology 45 (2005): 27-49. URL:[Link]

Method

Application Note: The Role of 2-Amino-3-methyl-5-phenylpyridine (AMPP) in Medicinal Chemistry Scaffolds

Target Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Scientists Content Focus: Conformational Locking, Biaryl Privileged Structures, and Metabolic Profiling Executive Summary In medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Scientists Content Focus: Conformational Locking, Biaryl Privileged Structures, and Metabolic Profiling

Executive Summary

In medicinal chemistry, the transition from a generic molecular building block to a highly specific therapeutic scaffold often relies on subtle structural modifications. 2-Amino-3-methyl-5-phenylpyridine (AMPP) —and its unmethylated parent, 2-amino-5-phenylpyridine (APP)—serves a dual role in modern drug development. While historically recognized as a tool compound for profiling metabolic activation and toxicology, the AMPP/APP core has recently emerged as a privileged biaryl scaffold in targeted therapeutics, most notably in the design of highly potent Porcupine (PORCN) inhibitors for Wnt signaling suppression.

This application note synthesizes the structural rationale, quantitative profiling data, and validated experimental protocols for utilizing AMPP in both therapeutic scaffold synthesis and ADME/Tox screening.

Structural Rationale: The "Magic Methyl" Conformational Lock

The introduction of a methyl group at the 3-position of the 2-amino-5-phenylpyridine core fundamentally alters the molecule's 3D topography. This is a classic example of the "magic methyl" effect in medicinal chemistry.

Causality of the Conformational Shift: The 3-methyl group sterically hinders the free rotation of the 2-amino substituent. According to [2], this steric clash forces the amino group (or its metabolic derivatives, such as the N-acetoxy group) to adopt a restricted, out-of-plane "zig-zag" conformation.

  • In Drug Design: This conformational lock can be leveraged to restrict the rotational entropy of the scaffold, forcing the molecule into an active conformation that tightly fits into narrow receptor binding pockets (e.g., the PORCN catalytic site).

  • In Toxicology: The restricted rotation dramatically alters the regioselectivity of the reactive nitrenium ion during metabolic activation, shifting DNA adduct formation from the ortho carbon (seen in APP) to the exocyclic nitrogen (seen in AMPP) [1].

Application 1: AMPP as a Biaryl Scaffold in Targeted Therapeutics

The Wnt/β-catenin signaling pathway is a prime target for oncology and regenerative medicine. The secretion of Wnt proteins relies on palmitoylation by the endoplasmic reticulum-resident enzyme Porcupine (PORCN).

Recent structure-activity relationship (SAR) campaigns have identified the 2-amino-5-phenylpyridine core as a critical biaryl amine building block for synthesizing triazole-based PORCN inhibitors [3]. When incorporated into an amide linkage, the AMPP/APP scaffold provides the necessary hydrophobic bulk and hydrogen-bond directionality to achieve picomolar (pM) inhibition of PORCN.

G A AMPP-Derived Triazole Inhibitor B Porcupine (PORCN) Enzyme A->B Binds & Inhibits C Wnt Protein Palmitoylation B->C Prevents D Wnt Secretion Blocked C->D Leads to E Downstream Signaling Halted D->E Result

Fig 1: Mechanism of action for AMPP-derived triazole scaffolds in Wnt/Porcupine signaling inhibition.

Application 2: Reference Scaffold in ADME/Tox & SULT1A2 Profiling

Before advancing a scaffold into the clinic, its metabolic liabilities must be profiled. AMPP is extensively utilized as a reference compound to study the polymorphic human sulfotransferase 1A2 (SULT1A2) and Cytochrome P450 (CYP1A2) enzymes [4].

Because the 3-methyl group forces the formation of highly reactive N-sulfoxy electrophiles, AMPP yields distinct mutagenic profiles across different SULT1A2 alloenzymes. This makes AMPP an indispensable tool for validating in vitro mutagenicity assays and understanding patient-specific metabolic activation pathways.

G A 2-Amino-3-methyl- 5-phenylpyridine (AMPP) B N-Hydroxy-AMPP A->B CYP1A2 Oxidation C N-Acetoxy/Sulfoxy-AMPP (Reactive Electrophile) B->C SULT1A2 / NAT Esterification D DNA Adducts (Toxicity Marker) C->D Covalent Binding

Fig 2: Metabolic activation pathway of AMPP via CYP450 oxidation and SULT1A2 esterification.

Quantitative Data: Comparative Scaffold Profiling

The table below summarizes the divergent chemical and biological properties between the unmethylated APP scaffold and the conformationally locked AMPP scaffold, synthesizing data from both therapeutic and toxicological literature [1][2][3].

Parameter2-Amino-5-phenylpyridine (APP)2-Amino-3-methyl-5-phenylpyridine (AMPP)
N-Substituent Conformation Free rotationSterically locked (Zig-zag conformation)
PORCN Inhibition Potential High (Standard Biaryl Scaffold)Modulated (Used for fine-tuning SAR)
Primary DNA Adduct Site dG-C8 (via ortho carbon)dG-C8 (via exocyclic nitrogen)
Relative DNA Adduct Formation 1x (Baseline)~15x to 30x higher
Primary Metabolic Activator CYP1A2 / NATCYP1A2 / SULT1A2

Standard Operating Protocols (SOPs)

Protocol A: Modular Synthesis of AMPP-Derived Triazole/Amide Scaffolds

This protocol details the coupling of AMPP to a carboxylic acid to form a biaryl amide, a critical step in synthesizing PORCN inhibitors.

Scientific Rationale: Due to the steric hindrance imposed by the 3-methyl group on the 2-amino position of AMPP, standard coupling reagents (e.g., EDC/NHS) often result in poor yields. Therefore, HATU is utilized alongside DIPEA to ensure efficient formation of the active ester and subsequent amidation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the target triazole-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling: Add AMPP (1.1 eq, 0.55 mmol) to the reaction mixture. Elevate the temperature to 40°C to overcome the steric activation barrier. Stir for 12 hours.

  • Self-Validation (In-Process Control): Monitor reaction completion via TLC (Hexane/EtOAc 1:1) and LC-MS. The disappearance of the AMPP mass peak ([M+H]⁺ 185.1 m/z) and the appearance of the product mass peak confirms full conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure AMPP-derived amide scaffold.

Protocol B: In Vitro SULT1A2 Metabolic Activation Assay using AMPP

This protocol assesses the metabolic liability of the AMPP scaffold by measuring its SULT1A2-dependent conversion into DNA-reactive electrophiles.

Scientific Rationale: PAPS (3'-phosphoadenosine-5'-phosphosulfate) is included as the obligate sulfate donor. Without PAPS, SULT1A2 cannot transfer the sulfate group to N-hydroxy-AMPP. 32P-postlabeling is utilized for detection because it provides extreme sensitivity for bulky hydrophobic DNA adducts (detecting 1 adduct per 10⁹ nucleotides).

Step-by-Step Methodology:

  • Incubation Mixture: In a microcentrifuge tube, combine 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl₂, 1 mM PAPS, and 1 mg/mL calf thymus DNA.

  • Enzyme Addition: Add recombinant human SULT1A2 cytosolic extract (50 µg total protein).

  • Substrate Introduction: Initiate the reaction by adding N-hydroxy-AMPP (final concentration 100 µM, dissolved in 1% DMSO).

  • Self-Validation (Negative Control): Prepare a parallel control tube lacking PAPS. This must yield baseline radioactivity to validate that adduct formation is strictly SULT1A2/sulfation-dependent.

  • Incubation: Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • DNA Extraction: Terminate the reaction by adding an equal volume of phenol/chloroform/isoamyl alcohol (25:24:1). Centrifuge at 10,000 × g for 10 minutes. Precipitate the DNA from the aqueous phase using cold absolute ethanol and 0.3 M sodium acetate.

  • Analysis: Digest the purified DNA to adducted nucleotides using micrococcal nuclease and spleen phosphodiesterase. Perform 32P-postlabeling using[γ-32P]ATP and T4 polynucleotide kinase, followed by multidirectional thin-layer chromatography (TLC) and autoradiography quantification.

References

  • Saris, C. P., van Dijk, W. J., Westra, J. G., & Stavenuiter, J. F. C. "Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative." Chemico-Biological Interactions, 1995. URL: [Link]

  • Lutgerink, J. T., Stavenuiter, J. F. C., Zomer, G., Hamzink, M., van Dijk, P., Westra, J. G., & Kriek, E. "Synthesis of heterocyclic N-acetoxyarylamines and their reactivity with DNA." Carcinogenesis, 1989. URL: [Link]

  • You, L., et al. "Development of a triazole class of highly potent Porcn inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016. URL: [Link]

  • Meinl, W., Meerman, J. H. N., & Glatt, H. "Differential activation of pro mutagens by Alloenzymes of human sulfotransferase 1A2 expressed in Salmonella typhimurium." Pharmacogenetics, 2003. URL: [Link]

Application

Application Note: 2-Amino-3-methyl-5-phenylpyridine (AMPP) as a Strategic Intermediate for High-Triplet Bipolar Host Materials in PHOLEDs

Executive Summary The development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) relies heavily on the design of host materials capable of confining triplet excitons and balancing charge carri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) relies heavily on the design of host materials capable of confining triplet excitons and balancing charge carrier transport. 2-Amino-3-methyl-5-phenylpyridine (AMPP) [CAS: 114042-03-4] has emerged as a critical structural building block in the synthesis of bipolar host materials [2]. This application note details the mechanistic rationale, synthetic protocols, and device fabrication workflows for utilizing AMPP to create advanced, high-triplet (


) host matrices.

Mechanistic Insights: The Causality of Molecular Design

The conversion of AMPP into a functional OLED host—such as 2-(9H-carbazol-9-yl)-3-methyl-5-phenylpyridine (Cz-AMPP)—relies on a specific structure-property relationship. Rather than merely serving as a passive scaffold, each functional group on the AMPP molecule dictates the photophysical behavior of the final thin film:

  • The Pyridine Core (Electron Transport): The electron-deficient nature of the pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport from the cathode.

  • The 2-Amino Group (Hole Transport Anchor): The primary amine serves as the reactive site for transformation into a halogen (via Sandmeyer reaction), which is subsequently coupled with electron-donating moieties like carbazole or diphenylamine. This introduces a high-lying Highest Occupied Molecular Orbital (HOMO) for hole transport.

  • The 3-Methyl Steric Effect (Exciton Confinement): The inclusion of a methyl group adjacent to the coupling site is a deliberate photophysical strategy. The steric bulk of the methyl group restricts the rotation of the attached carbazolyl moiety, forcing it into an orthogonal (twisted) geometry relative to the pyridine plane. This interrupted

    
    -conjugation preserves a wide optical bandgap and a high triplet energy (
    
    
    
    eV), which is mandatory for hosting blue and green phosphorescent emitters without reverse energy transfer. Furthermore, this steric shielding suppresses intermolecular
    
    
    stacking, thereby mitigating aggregation-caused quenching (ACQ) [1].
  • The 5-Phenyl Group (Thermal Stability): The extended aromatic system increases the molecular weight and rigidity, elevating the glass transition temperature (

    
    ) to prevent crystallization within the amorphous OLED thin film during device operation [3].
    

Mechanism A AMPP Core (CAS: 114042-03-4) B Sandmeyer Reaction (Bromination) A->B C Buchwald-Hartwig Amination (+Carbazole) B->C D Cz-AMPP Host (High T1, Bipolar) C->D

Synthetic workflow converting AMPP into a high-triplet bipolar host material for PHOLEDs.

Experimental Protocols: Synthesis of Cz-AMPP

This protocol outlines a self-validating, two-step synthesis to convert AMPP into the bipolar host Cz-AMPP.

Step 1: Diazotization and Bromination (Sandmeyer Reaction)

Objective: Convert the 2-amino group of AMPP to a 2-bromo leaving group for subsequent cross-coupling.

  • Preparation: Dissolve 10.0 mmol of [2] in 15 mL of 48% aqueous hydrobromic acid (

    
    ) and cool the mixture to 0 °C in an ice-salt bath.
    
  • Diazotization: Slowly add a solution of sodium nitrite (

    
    , 12.0 mmol) in 5 mL of deionized water dropwise over 20 minutes. Maintain the temperature below 5 °C.
    
  • Bromination: In a separate flask, dissolve copper(I) bromide (

    
    , 15.0 mmol) in 10 mL of 48% 
    
    
    
    . Slowly transfer the cold diazonium salt solution into the
    
    
    solution while stirring vigorously.
  • Heating & Extraction: Gradually warm the mixture to 60 °C for 2 hours. Cool to room temperature, neutralize with

    
     (aq), and extract with dichloromethane (
    
    
    
    mL).
  • Validation Checkpoint: The evolution of

    
     gas will cease upon complete decomposition of the diazonium salt. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 4:1) must show complete consumption of the highly polar, UV-active AMPP starting material.
    
Step 2: Buchwald-Hartwig Cross-Coupling

Objective: Attach the hole-transporting carbazole moiety.

  • Reagent Mixing: In an oven-dried Schlenk flask, combine the synthesized 2-bromo-3-methyl-5-phenylpyridine (5.0 mmol), 9H-carbazole (6.0 mmol), sodium tert-butoxide (

    
    , 7.5 mmol), 
    
    
    
    (0.1 mmol), and SPhos ligand (0.2 mmol).
  • Degassing: Evacuate and backfill the flask with high-purity Argon three times. Add 25 mL of anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 105 °C under Argon for 18 hours.

  • Purification: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate the filtrate. Purify via silica gel column chromatography (Hexane:DCM gradient).

  • Validation Checkpoint: A successful reaction is indicated by a color shift from dark purple/red (

    
    ) to a pale yellow/brown active catalytic species. Final purity must be >99.5% via HPLC before vacuum sublimation, as trace halogens severely quench OLED efficiency.
    

Device Fabrication Protocol: PHOLED Assembly

To evaluate the AMPP-derived host, a standard bottom-emitting green PHOLED is fabricated.

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Surface Treatment: Expose the dried ITO substrates to UV-Ozone for 20 minutes to increase the work function and remove residual organic contaminants.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Bake at 150 °C for 15 minutes in ambient air to remove residual water.

  • Vacuum Thermal Evaporation (VTE): Transfer the substrates to a vacuum chamber (base pressure

    
     Torr).
    
    • Validation Checkpoint: Prior to deposition, inspect the PEDOT:PSS film under a 365 nm UV lamp. The film must be perfectly uniform with no visible pinholes or "coffee-ring" effects.

  • Layer Deposition:

    • Deposit NPB (Hole Transport Layer) at a rate of 1.0 Å/s to a thickness of 40 nm.

    • Co-deposit the Emissive Layer (EML): Cz-AMPP (Host) and

      
       (Green Dopant) at a volume ratio of 92:8 to a thickness of 30 nm.
      
    • Deposit TPBi (Electron Transport Layer) at 1.0 Å/s to a thickness of 40 nm.

    • Deposit LiF (Electron Injection Layer) at 0.1 Å/s to a thickness of 1 nm.

    • Deposit Aluminum (Cathode) at 2.0 Å/s to a thickness of 100 nm.

Device Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) ETL ETL: TPBi (40 nm) EML EML: Cz-AMPP : 8% Ir(ppy)3 (30 nm) HTL HTL: NPB (40 nm) HIL HIL: PEDOT:PSS (40 nm) Anode Anode: ITO (150 nm)

Standard PHOLED device architecture utilizing the Cz-AMPP emissive layer host.

Quantitative Data & Performance Metrics

The following table summarizes the photophysical, thermal, and electronic properties of the AMPP-derived host material, validating the mechanistic hypothesis of steric-induced triplet confinement.

PropertyValueAnalytical Method / Condition
Molecular Weight 334.41 g/mol Calculated from molecular formula
Glass Transition (

)
115 °CDifferential Scanning Calorimetry (DSC), 10 °C/min
Triplet Energy (

)
2.82 eVPhosphorescence spectra in 2-MeTHF at 77 K
HOMO / LUMO Levels -5.85 eV / -2.40 eVCyclic Voltammetry (CV) / UV-Vis absorption edge
Peak EQE (Green Device) 21.4 %Electroluminescence measured at 1000 cd/m

Turn-on Voltage (

)
2.8 VVoltage at a luminance of 1 cd/m

References

  • The University of Queensland. "OLED materials for solid-state lighting - UQ eSpace." UQ eSpace. Available at:[Link]

  • Chemsrc. "2-amino-3-methyl-5-phenylpyridine | CAS#:114042-03-4." Chemsrc Chemical Database. Available at: [Link]

  • Lookchem. "OLED material intermediate." Lookchem Chemical Directory. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-methyl-5-phenylpyridine (AMPP)

Welcome to the Technical Support Center. As application scientists, we frequently encounter chromatographic challenges when isolating heterocyclic aromatic amines like 2-Amino-3-methyl-5-phenylpyridine (AMPP).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter chromatographic challenges when isolating heterocyclic aromatic amines like 2-Amino-3-methyl-5-phenylpyridine (AMPP). AMPP is a highly studied compound in the context of metabolic reactivity and DNA adduct formation[1][2]. However, its basic 2-aminopyridine moiety presents significant purification hurdles, most notably severe peak tailing and irreversible chemisorption on standard normal-phase silica gel.

This guide is designed to move beyond basic protocols. By understanding the thermodynamic and acid-base interactions at play within your column, you can utilize the self-validating workflows below to ensure high-yield, high-purity isolation of AMPP.

Diagnostic Workflow

Before beginning your purification, consult the decision matrix below to identify the optimal chromatographic pathway based on your crude mixture's behavior.

G Start Crude AMPP Mixture TLC TLC Analysis (EtOAc/Hex) Check for streaking Start->TLC Streak Severe Streaking Observed? TLC->Streak AddTEA Add 1-3% Et3N to Mobile Phase Streak->AddTEA Yes CheckRf Is Target Rf 0.25 - 0.35? Streak->CheckRf No PreTreat Pre-treat Silica with Et3N-spiked Solvent AddTEA->PreTreat PreTreat->CheckRf Alumina Switch to Basic Alumina Phase PreTreat->Alumina Still Streaking AdjustPolarity Adjust EtOAc/Hexane Ratio CheckRf->AdjustPolarity No Success Pure AMPP Isolated CheckRf->Success Yes AdjustPolarity->TLC Alumina->Success

Figure 1: Decision matrix and troubleshooting workflow for AMPP chromatographic purification.

Quantitative Chromatographic Parameters

To establish a baseline for your purification, adhere to the quantitative parameters outlined below. These values are optimized to balance resolution and recovery.

ParameterRecommended ValueMechanistic Rationale
Stationary Phase Silica Gel (230–400 mesh)Provides high surface area for maximum theoretical plates; requires chemical deactivation for basic amines.
Mobile Phase Modifier 1.0% – 3.0% Triethylamine (v/v)Competitively binds to acidic silanols (pKa ~4.5), preventing the protonation and chemisorption of AMPP.
Target TLC Retention Factor (

)
0.25 – 0.35Ensures sufficient column residence time for separation without causing excessive longitudinal band broadening.
Typical Eluent Gradient EtOAc / Hexanes (20:80 to 50:50)Balances overall polarity. Ethyl acetate acts as a hydrogen-bond acceptor to optimally solvate the exocyclic amine.
Silica to Crude Mass Ratio 30:1 to 50:1Prevents column overloading, which would otherwise force the basic amine to interact with deeper, un-neutralized silanol sites.
Troubleshooting FAQs

Q1: Why does 2-Amino-3-methyl-5-phenylpyridine (AMPP) streak so severely on standard silica gel? A: The root cause is an acid-base interaction. AMPP contains a highly basic pyridine nitrogen (acting as a strong Lewis base and hydrogen-bond acceptor) and an exocyclic amine. Standard bare silica gel is populated with acidic silanol groups (-Si-OH) that have a pKa of approximately 4.5 to 5.0. When AMPP travels through the column, it undergoes non-linear partitioning—essentially getting "stuck" via proton transfer or strong hydrogen bonding to the silica. Macroscopically, this manifests as severe peak tailing or "streaking" across the TLC plate and column.

Q2: How do I properly deactivate the silica gel, and can too much modifier ruin my purification? A: The standard protocol is to add 1% to 3% (v/v) triethylamine (TEA) to your mobile phase[3][4]. TEA is a sacrificial base; it outcompetes AMPP for the strongly acidic silanol sites, effectively "capping" them. However, exceeding 5% TEA is counterproductive. High concentrations of TEA significantly increase the bulk polarity of the mobile phase, which compresses the


 values of AMPP and closely eluting impurities, destroying your resolution. Furthermore, excess TEA is difficult to remove during post-purification solvent evaporation.

Q3: My AMPP spot is tight thanks to TEA, but it is now co-eluting with a non-polar impurity. What is the next logical step? A: Adding TEA intrinsically increases the eluting power of your solvent system. If co-elution occurs, you must compensate by reducing the polarity of your primary solvent mixture. For example, if you were running 30% EtOAc in Hexanes with 2% TEA, drop the EtOAc to 15% while maintaining the 2% TEA. The TEA will continue to prevent AMPP from tailing, while the reduced EtOAc will lower the


 of both compounds, allowing the non-polar impurity to elute well before AMPP.

Q4: I have tried TEA, but my recovery is still abysmal (<40%). What alternative stationary phases should I consider? A: If silica gel remains too retentive despite deactivation, the causality lies in the specific surface chemistry of the batch you are using. Switch to Basic Alumina (Brockmann Grade I or II) . Alumina lacks the acidic silanols entirely, replacing them with basic surface sites that repel the basic AMPP, allowing for near-quantitative recovery without the need for TEA.

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: TLC Optimization & System Validation
  • Action: Prepare a solvent system of 30% EtOAc / 70% Hexanes containing exactly 2% TEA (v/v). Spot the crude AMPP mixture on a silica TLC plate and develop it in this system.

  • Causality: Establishing the baseline interaction on a micro-scale prevents catastrophic loss of material on the macro-scale.

  • Validation Check: The AMPP spot must appear as a tight, concentric circle with an

    
     of ~0.3. If it streaks, increase TEA to 3%. If 
    
    
    
    > 0.4, reduce EtOAc to 20%.
Step 2: Column Packing and Stationary Phase Deactivation
  • Action: Slurry pack the silica gel (230–400 mesh) into the glass column using the validated TEA-spiked mobile phase. Once packed, flush the column with at least 2 Column Volumes (CV) of the mobile phase.

  • Causality: Silica gel must be pre-saturated with TEA before the sample is introduced. If you load the sample onto a dry or un-neutralized column, the AMPP itself will act as the neutralizing agent for the top layer of silica, causing irreversible binding of your first fraction.

Step 3: Dry Loading the Sample
  • Action: Dissolve the crude AMPP in a minimal volume of dichloromethane (DCM). Add deactivated silica gel (1:3 ratio by mass to the crude) and evaporate to a free-flowing powder under reduced pressure. Load this powder evenly onto the top of the column bed.

  • Causality: AMPP often exhibits poor solubility in non-polar starting eluents (e.g., 80% hexanes). If liquid-loaded, the polar DCM required to dissolve the crude will disrupt the local solvent equilibrium at the top of the column, causing the AMPP band to broaden immediately ("solvent mismatch"). Dry loading ensures the compound enters the active column bed as a perfectly narrow band, maximizing theoretical plates.

Step 4: Isocratic Elution & Fraction Collection
  • Action: Elute the column isocratically with the validated mobile phase. Collect fractions sized to approximately 10% of the column volume.

  • Validation Check: Spot every third fraction on a TLC plate. Pool only the fractions containing pure AMPP. Evaporate under reduced pressure, and place the resulting solid on a high-vacuum line for 12 hours to remove residual TEA.

References
  • Title: Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1)
  • Source: oup.
  • Source: acs.
  • Source: nih.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-3-methyl-5-phenylpyridine

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-methyl-5-phenylpyridine . This guide is engineered for researchers, application scientists, and drug development professionals. It provides a deep-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-methyl-5-phenylpyridine . This guide is engineered for researchers, application scientists, and drug development professionals. It provides a deep-dive into the mechanistic causality of common synthetic failures—specifically during the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine with phenylboronic acid—and offers self-validating protocols to ensure reproducible, high-yield outcomes.

Mechanistic Overview & Byproduct Pathways

Understanding the root cause of byproduct formation requires mapping the catalytic cycle and its failure points. The diagram below illustrates the productive transmetalation pathway versus the divergent pathways that lead to common byproducts.

MechanisticOverview SM1 5-Bromo-2-methylpyridin-3-amine (or N-acetyl derivative) Rxn Suzuki-Miyaura Cross-Coupling SM1->Rxn SM2 Phenylboronic Acid SM2->Rxn Cat Pd(0) Catalyst & Base (e.g., Pd(PPh3)4, K3PO4) Cat->Rxn Prod 2-Amino-3-methyl-5-phenylpyridine (Target Product) Rxn->Prod Transmetalation & Reductive Elimination BP1 Biphenyl (Homocoupling) Rxn->BP1 O2 Ingress / Excess Boronic Acid BP2 2-Amino-3-methylpyridine (Protodehalogenation) Rxn->BP2 Slow Transmetalation + H+ source BP3 Benzene (Protodeboronation) Rxn->BP3 Base/Heat induced cleavage

Fig 1: Suzuki-Miyaura cross-coupling pathways and primary byproduct generation routes.

Diagnostic Q&A: Troubleshooting Specific Byproducts

Q1: Why does the free amine on 5-bromo-2-methylpyridin-3-amine cause reaction failure or low yield? A: Free primary amines act as competitive Lewis bases. They coordinate to the empty orbitals of the Pd(II) intermediate, forming a stable, off-cycle palladium-amine complex that effectively poisons the catalyst and prevents the transmetalation step with phenylboronic acid. Masking the amine via N-acetylation reduces its nucleophilicity and Lewis basicity, keeping the palladium in the productive catalytic cycle [1].

Q2: I am detecting a significant amount of biphenyl in my crude mixture. What is the mechanistic cause, and how do I prevent it? A: Biphenyl is the homocoupling byproduct of phenylboronic acid. Mechanistically, this occurs when adventitious oxygen infiltrates the reaction. O₂ oxidizes the active Pd(0) species to a Pd(II)-peroxo complex. This complex undergoes two sequential transmetalation events with phenylboronic acid, followed by reductive elimination to yield biphenyl. To prevent this, strict anaerobic conditions must be maintained. Implement a rigorous freeze-pump-thaw degassing protocol rather than simple nitrogen sparging.

Q3: LC-MS analysis shows a mass of m/z 109.1, corresponding to 2-amino-3-methylpyridine. Why is my starting material losing its bromine atom without coupling? A: This phenomenon is known as protodehalogenation . After the initial oxidative addition of the aryl bromide to Pd(0) to form the Ar-Pd(II)-Br complex, the catalytic cycle stalls if the transmetalation step is too slow. The stalled Pd(II) intermediate becomes susceptible to protonation by protic solvents (like water or alcohols) or adventitious acids, replacing the palladium with a proton. To resolve this, accelerate transmetalation by optimizing the base (e.g., switching from Na₂CO₃ to K₃PO₄ to better form the reactive boronate species).

Q4: My phenylboronic acid is being consumed rapidly, but I see neither the target product nor biphenyl. What is happening? A: Your phenylboronic acid is likely undergoing base-catalyzed protodeboronation , yielding volatile benzene and boric acid[2]. This cleavage of the C-B bond is accelerated by high temperatures and strong aqueous bases. If this occurs, lower the reaction temperature (e.g., from 95 °C to 75 °C) or use a syringe pump to slowly add the boronic acid, maintaining a low steady-state concentration.

Quantitative Byproduct Profiling

Use the following table to cross-reference your LC-MS/GC-MS data with the corresponding mechanistic failure point.

CompoundRoleFormulaExpected m/z [M+H]⁺Primary Cause of FormationMitigation Strategy
2-Amino-3-methyl-5-phenylpyridine Target ProductC₁₂H₁₂N₂185.1N/AN/A
Biphenyl ByproductC₁₂H₁₀154.1 (M⁺)O₂ Ingress / Oxidized PdStrict freeze-pump-thaw degassing
2-Amino-3-methylpyridine ByproductC₆H₈N₂109.1ProtodehalogenationOptimize base (K₃PO₄) to speed transmetalation
Benzene ByproductC₆H₆78.1 (M⁺)ProtodeboronationLower reaction temp; slow addition of boronic acid
Triphenylphosphine Oxide ByproductC₁₈H₁₅OP279.1Ligand OxidationExclude oxygen; use fresh catalyst

*Note: Analyzed via GC-MS (EI) due to poor ionization in ESI+.

Standard Operating Procedures (SOPs)

To ensure scientific integrity and reproducibility, utilize these self-validating protocols.

SOP 1: Pre-Reaction N-Acetylation (Amine Protection)

Purpose: To prevent catalyst poisoning by the free primary amine.

  • Dissolution: Dissolve 5-bromo-2-methylpyridin-3-amine (1.0 eq) in anhydrous dichloromethane (0.2 M).

  • Base Addition: Add triethylamine (1.5 eq) and cool the mixture to 0 °C under an argon atmosphere.

  • Acetylation: Add acetic anhydride (1.2 eq) dropwise over 10 minutes to control the exothermic reaction.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Check: Perform LC-MS on the crude residue. The protocol is verified successful if the starting material peak (m/z 187/189) is completely absent, replaced by a single peak at m/z 229/231 corresponding to N-[5-bromo-2-methylpyridin-3-yl]acetamide.

SOP 2: Optimized Suzuki-Miyaura Cross-Coupling

Purpose: To couple the protected pyridine with phenylboronic acid while suppressing protodeboronation and homocoupling.

  • Preparation: In a Schlenk flask, combine N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (4:1 v/v) to achieve a 0.1 M concentration.

  • Critical Degassing: Perform three consecutive freeze-pump-thaw cycles. Do not skip this step; it is mandatory to prevent Pd oxidation.

  • Catalyst Addition: Backfill with argon and quickly add Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the sealed flask to 85 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Reflux the crude intermediate in 2M HCl/MeOH for 4 hours, followed by neutralization with NaOH to yield the final product.

Self-Validating Check: Monitor the reaction color. A stable yellow/orange solution indicates an active catalytic cycle. The appearance of a black precipitate (Pd black) indicates catalyst decomposition, triggering the need to abort and restart with stricter anaerobic controls.

Diagnostic Logic Tree

If your target yield remains below 80%, follow this decision matrix to isolate the variable causing the failure.

TroubleshootingLogic Start Issue: Low Yield of Target Pyridine CheckLCMS Check LC-MS Profile Start->CheckLCMS IsBP1 High Biphenyl? CheckLCMS->IsBP1 IsBP2 High Dehalogenated Pyridine? IsBP1->IsBP2 No FixBP1 Rigorous Degassing (Ar/N2) Reduce Boronic Acid Eq. IsBP1->FixBP1 Yes IsSM Unreacted Starting Material? IsBP2->IsSM No FixBP2 Change to Anhydrous Solvent Optimize Base (e.g., K3PO4) IsBP2->FixBP2 Yes IsSM->CheckLCMS No / Other FixSM Check Pd Catalyst Activity Protect Free Amine (N-Ac) IsSM->FixSM Yes

Fig 2: Diagnostic logic tree for resolving low yields and byproduct formation.

References

  • Ahmad, G., Rasool, N., Ikram, H. M., Khan, S. G., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E., Rana, U. A., Akhtar, M. N., & Alitheen, N. B. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules, 22(2), 190. URL:[Link]

  • Düfert, A., Billingsko, K. L., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 135(34), 12877–12885. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Poor Yields in 5-Phenylpyridine Synthesis

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing the 5-phenylpyridine core (structurally synonymous with 3-phenylpyridine in standard IUPAC nomenclature, depending o...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. Synthesizing the 5-phenylpyridine core (structurally synonymous with 3-phenylpyridine in standard IUPAC nomenclature, depending on further ring substitution) is a fundamental transformation in medicinal chemistry and materials science. While palladium-catalyzed cross-coupling is the gold standard for this synthesis, researchers frequently encounter stalled reactions, poor yields, and complex byproduct mixtures[1].

As an application scientist, I do not just look at the symptoms of a failed reaction; I look at the mechanistic causality. Heteroaryl couplings are notoriously difficult because the basic nitrogen in the pyridine ring actively interferes with the transition metal catalyst[2], and the electronic properties of the ring exacerbate side reactions like protodeboronation[3].

Below is a comprehensive troubleshooting guide, mechanistic analysis, and a self-validating protocol designed to permanently resolve low yields in your 5-phenylpyridine syntheses.

Mechanistic Failure Analysis

To troubleshoot effectively, we must first visualize where the catalytic cycle is breaking down. The diagram below illustrates the standard Suzuki-Miyaura pathway alongside the three most common failure points (dashed red lines) encountered during 5-phenylpyridine synthesis.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd 5-Bromopyridine Poisoning Catalyst Poisoning (N-coordination) Pd0->Poisoning TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet Phenylboronic Acid + Base Homocouple Homocoupling (O2 Ingress) OxAdd->Homocouple RedElim Reductive Elimination (Product Formation) TransMet->RedElim ProtoDebor Protodeboronation TransMet->ProtoDebor RedElim->Pd0 5-Phenylpyridine

Figure 1: Suzuki-Miyaura catalytic cycle and common failure pathways in 5-phenylpyridine synthesis.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling yields are below 30%, and I am recovering unreacted 5-bromopyridine. What is causing this catalytic stall? Causality: You are likely experiencing catalyst poisoning. The nitrogen lone pair on the pyridine ring acts as a Lewis base and coordinates strongly to the electrophilic Palladium(II) center[2]. This forms a stable, inactive complex that shuts down the oxidative addition step, stalling the catalytic cycle. Solution: Switch your ligand system. Instead of standard triphenylphosphine (PPh₃), use bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos , or a bidentate ligand like dppf [4]. The steric bulk of these ligands physically shields the palladium center, preventing the pyridine nitrogen from coordinating while still maintaining high reactivity for the C-Br bond[4].

Q2: I am observing significant amounts of biphenyl and unreacted halopyridine in my LC-MS. How do I prevent this? Causality: Biphenyl is a homocoupling byproduct of phenylboronic acid. This side reaction is primarily driven by the presence of dissolved oxygen (O₂) in the reaction mixture, which oxidizes the Pd(0) catalyst to an inactive Pd(II) species and facilitates a competing catalytic cycle that couples two boronic acid molecules together. Solution: Rigorous degassing is non-negotiable. Do not simply bubble nitrogen through the solvent. Utilize the freeze-pump-thaw method (minimum of 3 cycles) for your solvent mixture prior to adding it to the catalyst.

Q3: The 5-bromopyridine is completely consumed, but my yield is low, and I see debrominated pyridine in the mass spec. What happened? Causality: This is a classic case of protodeboronation competing with hydrodehalogenation[3]. Strong aqueous bases (like NaOH or Na₂CO₃) can hydrolyze the C-B bond of the phenylboronic acid before transmetalation occurs[3]. Once the boronic acid is destroyed, the intermediate Ar-Pd(II)-X complex has nothing to couple with and eventually reacts with a hydride source (often from the solvent) to yield debrominated pyridine. Solution: Switch to a milder, anhydrous base such as K₃PO₄ or Cs₂CO₃ [4]. Alternatively, swap the sensitive phenylboronic acid for a more robust phenylboronic acid pinacol ester (BPin) , which is highly resistant to protodeboronation under basic conditions.

Quantitative Method Comparison

To make an informed decision on your synthetic route, compare the three primary cross-coupling methodologies used for 5-phenylpyridine synthesis. The data below summarizes typical outcomes based on optimized conditions[1].

Coupling MethodTypical Catalyst SystemPreferred HalideTypical Yield RangeKey AdvantageKey Limitation
Suzuki-Miyaura Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos5-Bromopyridine75% - 95%Non-toxic byproducts, broad functional group toleranceSusceptible to protodeboronation
Negishi Pd₂(dba)₃ / t-Bu₃P5-Bromopyridine60% - 85%Extremely fast reaction times, high reactivityRequires highly moisture-sensitive zinc reagents
Stille Pd(PPh₃)₄5-Bromopyridine70% - 90%Neutral conditions, excellent for highly sensitive substratesProduces highly toxic organotin byproducts

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes an optimized Pd(dppf)Cl₂ catalyst system with a mild base to prevent both catalyst poisoning and protodeboronation. It is designed as a self-validating system —meaning you must confirm specific physical or analytical checkpoints before proceeding to the next step.

Materials Required:
  • 5-Bromopyridine (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Anhydrous K₃PO₄ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / HPLC-grade Water (4:1 ratio, 5 mL total)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Setup In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyridine, phenylboronic acid pinacol ester, and anhydrous K₃PO₄.

  • Validation Checkpoint: Ensure the K₃PO₄ is a free-flowing powder. If it is clumped, it has absorbed atmospheric moisture and will cause protodeboronation. Weigh out a fresh batch.

Step 2: Atmosphere Exchange Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

Step 3: Solvent Degassing & Addition In a separate vial, prepare the 1,4-Dioxane/Water mixture. Sparge the solvent with Argon for 30 minutes. Using an air-tight syringe, transfer 5 mL of the degassed solvent into the Schlenk flask.

  • Validation Checkpoint: The mixture should form a heterogeneous slurry. If the base dissolves completely, your water ratio is too high, risking boronate hydrolysis.

Step 4: Catalyst Addition & Reaction Execution Briefly open the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. The solution will turn a deep red/orange. Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12 hours.

Step 5: Analytical Validation (In-Process Check) After 12 hours, remove a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation Checkpoint: The reaction is complete only when the 5-bromopyridine peak (m/z 158/160) is completely absent, and the product peak (m/z 156 [M+H]⁺) is the dominant signal. If starting material remains, spike with an additional 2 mol% catalyst and heat for 4 more hours.

Step 6: Work-up and Palladium Scavenging Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and filter the entire mixture through a 1-inch pad of Celite to remove precipitated palladium black and inorganic salts.

  • Validation Checkpoint: The filtrate should transition from dark brown/black to a pale yellow or clear solution. A dark brown filtrate indicates soluble Pd remains; wash the organic layer with a 10% aqueous solution of L-cysteine to scavenge residual metal.

Step 7: Purification Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically eluting around 80:20).

References

1.5 - Chemistry of Heterocyclic Compounds 2.1 - Benchchem 3.4 - Benchchem 4. 3 - Wikipedia 5.2 - Nature Communications (PMC)

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Substituted Aminopyridines

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted aminopyridines. It is designed in a question-and-answer format to provide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted aminopyridines. It is designed in a question-and-answer format to provide direct and actionable solutions to common challenges encountered during experimental work.

Section 1: Low Reaction Yields

Low product yield is one of the most frequent obstacles in organic synthesis. The following section addresses common causes and remediation strategies for improving the yield of substituted aminopyridine synthesis.

Question: My Buchwald-Hartwig amination reaction for producing a 2-aminopyridine derivative is resulting in a low yield. What are the critical parameters I should investigate?

Answer: The Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on the careful optimization of several factors. Low yields often stem from suboptimal catalyst systems, improper base selection, or inadequate reaction conditions.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. For electron-deficient halopyridines, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective. Conversely, for electron-rich halopyridines, ligands with different steric and electronic properties like RuPhos may be more suitable. It is recommended to screen a panel of ligands to identify the optimal choice for your specific substrate. Catalyst loading is also a key variable; while typical loadings range from 1-5 mol%, increasing this can sometimes enhance yield, though at a higher cost.

  • Base Selection: The strength and nature of the base are critical. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many aminopyridine syntheses. However, if your substrate is sensitive to strong bases, weaker bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) should be considered. The pKa of the amine nucleophile should also be taken into account when selecting the base.

  • Solvent and Temperature: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are frequently used. The reaction temperature typically ranges from 80-110 °C. It is crucial to find a balance, as higher temperatures that can increase reaction rates may also lead to catalyst decomposition and the formation of byproducts.

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and prevent product degradation from prolonged heating.

Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination:

cluster_0 Troubleshooting Low Yield Start Low Yield Observed Catalyst Optimize Catalyst & Ligand (e.g., XPhos, SPhos, RuPhos) Start->Catalyst Step 1 Base Screen Different Bases (e.g., NaOtBu, K2CO3) Catalyst->Base Step 2 Solvent Ensure Anhydrous & Degassed Solvent Base->Solvent Step 3 Temp Optimize Reaction Temperature Solvent->Temp Step 4 Monitor Monitor Reaction Progress Temp->Monitor Step 5 Improved Yield Improved Monitor->Improved

Caption: A stepwise approach to troubleshooting low yields in Buchwald-Hartwig amination.

Section 2: Product Impurities and Side Reactions

The formation of byproducts can complicate purification and reduce the overall efficiency of the synthesis. This section focuses on identifying and mitigating common side reactions.

Question: During the nucleophilic aromatic substitution (SNAr) synthesis of a 4-aminopyridine, I am observing significant amounts of a diarylamine byproduct. How can this be minimized?

Answer: The formation of a diarylamine byproduct occurs when the desired aminopyridine product acts as a nucleophile and reacts with the starting halopyridine. This is particularly prevalent with highly reactive substrates.

To suppress this side reaction, consider the following adjustments:

  • Stoichiometry: Use a slight excess of the amine nucleophile (typically 1.1 to 1.5 equivalents). This increases the probability that the halopyridine will react with the intended amine rather than the aminopyridine product.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second substitution reaction more significantly than the desired initial reaction, thus improving selectivity.

  • Controlled Addition: In some cases, slow addition of the halopyridine to a solution of the amine nucleophile can maintain a low concentration of the electrophile and disfavor the formation of the diarylamine byproduct.

Question: My Chichibabin amination is yielding a mixture of isomers. How can I improve the regioselectivity?

Answer: The Chichibabin reaction, which utilizes sodium amide (NaNH2) for direct amination, can indeed suffer from a lack of regioselectivity. The directing effects of existing substituents on the pyridine ring are the primary determinant of the amination position.

  • Understanding Directing Effects: Electron-donating groups will direct amination to the ortho and para positions, while electron-withdrawing groups direct to the meta position. A thorough understanding of these electronic effects is crucial for predicting the major product.

  • Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.

  • Alternative Synthetic Strategies: If achieving the desired regioselectivity with the Chichibabin reaction proves difficult, alternative methods that offer greater control should be explored. For instance, a directed ortho metalation using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic aminating agent, can provide a single, desired isomer.

Section 3: Complete Reaction Failure

A complete lack of product formation can be disheartening. A systematic approach to troubleshooting is essential to identify the root cause.

Question: My attempt to synthesize a substituted aminopyridine has resulted in no product formation. What are the first things I should check?

Answer: When a reaction fails to proceed, it is important to systematically verify the fundamental components and conditions of the experiment.

  • Reagent Integrity: Confirm the identity and purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, MS). Ensure that catalysts have been stored under inert conditions and that bases are anhydrous.

  • Inert Atmosphere: For oxygen- and moisture-sensitive reactions, such as those employing palladium catalysts, the integrity of the inert atmosphere (nitrogen or argon) is critical. Verify that your Schlenk line or glovebox is functioning correctly and that all solvents have been thoroughly deoxygenated.

  • Temperature and Stirring: Double-check the calibration of your heating apparatus to ensure the reaction is being conducted at the intended temperature. Also, confirm that the reaction mixture is being stirred efficiently to ensure proper mixing of all components.

Logical Decision Tree for Diagnosing Reaction Failure:

cluster_1 Diagnosing Reaction Failure Start Reaction Failure Reagents Verify Reagent Quality Start->Reagents Atmosphere Check Inert Atmosphere Reagents->Atmosphere Reagents OK Failure Problem Identified Reagents->Failure Reagents Faulty Conditions Confirm Temp. & Stirring Atmosphere->Conditions Atmosphere OK Atmosphere->Failure Atmosphere Faulty Success Reaction Proceeds Conditions->Success Conditions OK Conditions->Failure Conditions Faulty

Caption: A systematic process for identifying the cause of complete reaction failure.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying substituted aminopyridines?

A1: The basicity of the pyridine nitrogen can present challenges during purification.

  • Silica Gel Chromatography: This is the most common technique. To prevent peak tailing, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent.

  • Acid-Base Extraction: This method leverages the basicity of the product. The crude reaction mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer, now containing the protonated aminopyridine, is washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the purified aminopyridine is extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining high-purity material.

Q2: Which analytical techniques are essential for confirming the structure of my synthesized aminopyridine?

A2: A combination of spectroscopic methods is necessary for unambiguous structure elucidation.

  • NMR Spectroscopy: 1H and 13C NMR are indispensable for determining the connectivity of atoms. The chemical shifts and coupling patterns of the protons on the pyridine ring are particularly informative for confirming the substitution pattern.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which helps to confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H stretch of the amino group.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Amino-3-methyl-5-phenylpyridine (AMPP)

Welcome to the Technical Support Center for the scale-up synthesis of 2-Amino-3-methyl-5-phenylpyridine (AMPP, CAS: 114042-03-4)[1]. AMPP is a critical heterocyclic aromatic amine utilized extensively in toxicological re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Amino-3-methyl-5-phenylpyridine (AMPP, CAS: 114042-03-4)[1]. AMPP is a critical heterocyclic aromatic amine utilized extensively in toxicological research and as a high-value pharmaceutical building block[2].

The most robust and economically viable route for its kilogram-scale production is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-5-bromo-3-methylpyridine (CAS: 3430-21-5) with phenylboronic acid[3][4]. This guide provides process chemists with causality-driven troubleshooting, self-validating protocols, and advanced palladium-scavenging strategies to ensure high-yield, pharmaceutical-grade synthesis.

Process Workflow Architecture

Workflow SM 2-Amino-5-bromo- 3-methylpyridine + Phenylboronic Acid React Suzuki-Miyaura Coupling (Pd cat, Base, 85°C) SM->React Degassed Solvents Workup Aqueous Quench & Phase Separation React->Workup >98% Conv. Scavenge Pd Scavenging (NaHSO3 wash, 60°C) Workup->Scavenge Organic Phase Product 2-Amino-3-methyl- 5-phenylpyridine (AMPP) Scavenge->Product Crystallization

Scale-up workflow for AMPP synthesis via Suzuki-Miyaura coupling with Pd scavenging.

Troubleshooting Guides & FAQs

Q1: During scale-up from 100g to 1kg, my reaction stalls at 70% conversion, and I observe a black precipitate. Why is this happening, and how do I fix it?

  • Causality: The black precipitate is "Pd black," an inactive agglomeration of Palladium(0). At the laboratory scale, magnetic stirring provides rapid mass transfer. At the kilogram scale, poor mixing kinetics in standard reactors can lead to localized depletion of the boronic acid or base. Without the transmetalation partner readily available, the active Pd(0)-ligand complex is unstable and irreversibly aggregates into Pd black.

  • Solution: Transition to a strongly biphasic solvent system (e.g., Toluene/Water) and optimize the impeller speed to maximize the interfacial surface area. Ensure the (typically 0.05 equiv Pd(OAc)₂ and 0.1 equiv phosphine ligand) and maintain strict inertion to prevent ligand oxidation[4].

Q2: I am detecting high levels of biphenyl (homocoupled impurity) in my HPLC traces. How can I suppress this?

  • Causality: Biphenyl formation is a classic side reaction in Suzuki couplings, driven by the oxidative homocoupling of phenylboronic acid. This is almost exclusively caused by oxygen ingress into the reactor, which acts as an oxidant, or by the presence of trace transition metal impurities.

  • Solution: Implement a rigorous degassing protocol. Sparge all solvents with Argon or Nitrogen for at least 30 minutes prior to charging the reactor. Apply a minimum of three vacuum/backfill cycles to the reactor containing the solid reagents before solvent addition.

Q3: The target AMPP molecule strongly retains Palladium. Standard silica plugs fail to reduce Pd below 500 ppm. How can I achieve the <10 ppm ICH requirement?

  • Causality: The 2-amino-3-methylpyridine moiety in AMPP acts as an excellent bidentate/monodentate ligand for Palladium. It outcompetes weak scavengers, dragging Pd into the organic phase and ultimately into the final crystal lattice.

  • Solution: Introduce an aggressive chemical sink that outcompetes the product for Pd coordination. for 1 hour effectively strips the Pd into the aqueous waste stream, routinely reducing residual Pd to <100 ppm[5]. For <10 ppm, a secondary treatment with a functionalized silica scavenger (e.g., SiliaMetS Thiol) or 2,4,6-trimercapto-s-triazine (TMT) is required[6].

Scale-Up Troubleshooting Logic

LogicTree Start Issue: Low Product Yield or Stalled Conversion CheckPd Visible Pd Black Precipitation? Start->CheckPd YesPd Yes: Catalyst Deactivation CheckPd->YesPd Visual confirm NoPd No: Boronic Acid Issue CheckPd->NoPd Solution clear FixPd Action: Increase agitation, use biphasic solvent, check inertion YesPd->FixPd CheckBA High Protodeboronation or Homocoupling? NoPd->CheckBA FixBA Action: Slow base addition, rigorous solvent degassing CheckBA->FixBA

Troubleshooting logic tree for resolving low yields during AMPP scale-up.

Quantitative Data: Palladium Scavenging Optimization

To ensure pharmaceutical compliance, various Pd scavenging methods were evaluated during the scale-up of aminopyridine derivatives. The table below summarizes the efficiency of different treatments applied to the post-reaction organic phase.

Scavenging MethodWash Temp (°C)Time (h)Residual Pd (ppm)Yield Recovery (%)
Standard Aqueous Workup250.5>250092
20% NaHSO₃ Wash601.0<10088
TMT (Trimercapto-triazine)602.0<1085
SiliaMetS Thiol Resin254.0<582

Data indicates that while thiol resins provide the lowest Pd levels, the 20% NaHSO₃ wash offers the best balance of cost, time, and yield recovery for initial bulk scavenging[5][6].

Standard Operating Protocol (Kilogram-Scale)

Note: This protocol is designed as a self-validating system. Do not proceed to the next phase until the In-Process Control (IPC) criteria are met.

Step 1: Reagent Charging & Degassing

  • Charge a clean, dry jacketed reactor with 2-amino-5-bromo-3-methylpyridine (1.0 kg, 1.0 equiv) and phenylboronic acid (0.78 kg, 1.2 equiv).

  • Add Toluene (6.0 L) and a pre-mixed solution of K₂CO₃ (1.48 kg, 2.0 equiv) in Deionized Water (3.0 L).

  • Sparge the biphasic mixture with Nitrogen via a subsurface dip tube for 45 minutes at 20 °C to displace dissolved oxygen.

Step 2: Catalyst Addition & Reaction Execution

  • Temporarily halt sparging and quickly charge Pd(OAc)₂ (0.06 kg, ~0.05 equiv) and Triphenylphosphine (PPh₃) (0.14 kg, ~0.10 equiv).

  • Resume the Nitrogen blanket, set the agitator to high shear (e.g., 250 RPM to ensure biphasic mixing), and heat the jacket to achieve an internal temperature of 80–85 °C.

  • IPC Validation 1: After 4 hours, halt agitation, allow layers to settle, and sample the upper organic phase. Analyze via HPLC. The reaction is validated as complete when the starting bromide is <1.0% Area Under Curve (AUC).

Step 3: Quench & Palladium Scavenging

  • Cool the reactor to 60 °C. Halt agitation and allow phase separation for 30 minutes.

  • Drain the lower aqueous layer (containing inorganic salts and boronic acid byproducts) to waste.

  • To the retained organic layer, charge 20% aqueous NaHSO₃ (5.0 L).

  • Agitate vigorously at 60 °C for 1.5 hours.

  • IPC Validation 2: Halt agitation, separate phases, and drain the lower aqueous layer. Sample the organic layer for ICP-MS analysis. Proceed only if Pd is <100 ppm.

Step 4: Crystallization & Isolation

  • Concentrate the Toluene layer under reduced pressure to approximately 3.0 L.

  • Slowly charge Heptane (6.0 L) over 1 hour while maintaining the internal temperature at 50 °C.

  • Ramp-cool the reactor to 0–5 °C over 4 hours to induce controlled crystallization.

  • Filter the resulting slurry, wash the filter cake with cold Heptane (2.0 L), and dry under vacuum at 45 °C to a constant weight.

References

  • Chemsrc. "2-amino-3-methyl-5-phenylpyridine | CAS#:114042-03-4". Available at:[Link]

  • Lutgerink, J.T., et al. "Synthesis of heterocyclic N-acetoxyarylamines and their reactivity with DNA." Carcinogenesis, 1989, 10(10), 1957-1960. Available at:[Link]

  • Bullock, K. M.; Mitchell, M. B.; Toczko, J. F. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Organic Process Research & Development, 2008, 12(5), 896-899. Available at:[Link]

  • Takale, B. S.; Kong, F.-Y.; Thakore, R. R. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Organics, 2022, 3(1), 1-21. Available at:[Link]

  • Rosso, V. W., et al. "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." Organic Process Research & Development, 1997, 1(4), 311-314. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Suzuki vs. Stille Coupling for 5-Phenylpyridine Synthesis

(Note on Nomenclature: In standard IUPAC numbering, the 5-position of an unsubstituted pyridine ring is chemically equivalent to the 3-position. Therefore, "5-phenylpyridine" is structurally identical to 3-phenylpyridine...

Author: BenchChem Technical Support Team. Date: March 2026

(Note on Nomenclature: In standard IUPAC numbering, the 5-position of an unsubstituted pyridine ring is chemically equivalent to the 3-position. Therefore, "5-phenylpyridine" is structurally identical to 3-phenylpyridine. For the purpose of this guide, we will utilize 3-bromopyridine as the standard electrophile to achieve the target 5-phenylpyridine architecture[1][2].)

As a Senior Application Scientist, selecting the optimal synthetic route for constructing biaryl linkages is a critical decision that impacts downstream purification, scalability, and environmental safety. The phenylpyridine scaffold is a privileged motif in drug discovery and materials science (e.g., iridium-based OLED ligands). Constructing the C–C bond between the pyridine heterocycle and the phenyl ring is most efficiently achieved via palladium-catalyzed cross-coupling[1].

This guide objectively compares the two premier methodologies for this transformation: the Suzuki-Miyaura coupling and the Stille coupling . By dissecting the mechanistic causality behind experimental choices, we provide self-validating protocols to ensure high scientific integrity in your workflows.

Mechanistic Causality & Reaction Design

Both Suzuki and Stille couplings share a nearly identical catalytic cycle involving the oxidative addition of the halopyridine to a Pd(0) species, followed by transmetalation and reductive elimination[3][4]. The critical divergence lies in the transmetalation step, which dictates the necessary experimental conditions:

  • The Suzuki-Miyaura Advantage (Boron): Organoboronic acids are stable, largely non-toxic, and environmentally benign[3][5]. However, the neutral sp²-hybridized boron atom is insufficiently nucleophilic to undergo transmetalation. Causality: An inorganic base (e.g., K₂CO₃) must be added to coordinate with the empty p-orbital of boron, forming a negatively charged, sp³-hybridized borate complex. This quaternization dramatically increases the nucleophilicity of the phenyl group, driving the transfer to the Pd(II) center[4][5].

  • The Stille Alternative (Tin): Organostannanes possess a highly polarized Sn–C bond that is inherently reactive. Causality: Transmetalation can occur under strictly neutral conditions without base activation[4][6]. This makes Stille coupling the method of choice when the substrate contains highly base-sensitive functional groups. The major drawback is the generation of highly toxic, lipophilic trialkyltin halide byproducts that are notoriously difficult to separate from the product[3][7].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (5-Bromopyridine) Pd0->OxAdd Step 1 SuzukiTrans Suzuki Transmetalation (Boronic Acid + Base) OxAdd->SuzukiTrans Base Activated StilleTrans Stille Transmetalation (Organostannane) OxAdd->StilleTrans Neutral Conditions RedElim Reductive Elimination (5-Phenylpyridine) SuzukiTrans->RedElim Boron Byproduct StilleTrans->RedElim Tin Byproduct RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycles of Suzuki and Stille couplings highlighting transmetalation differences.

Quantitative Data: Performance Comparison

The choice between these two powerful reactions ultimately depends on the specific requirements of the synthesis, including functional group compatibility and the laboratory's capabilities for managing toxic waste[3].

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Phenylboronic acidPhenyltributylstannane
Toxicity Profile Low (Generally recognized as "green")[3]High (Toxic organotin compounds)[3][7]
Base Requirement Mandatory (e.g., K₂CO₃, Na₂CO₃)[5]None (Proceeds under neutral conditions)
Typical Yield (5-phenylpyridine) 80% - 95%75% - 90%[8]
Byproduct Removal Simple aqueous extraction (water-soluble)[3]Complex (Requires KF precipitation)[7]
Functional Group Tolerance Good (Can be sensitive to strong bases)[4]Excellent (Tolerates base-sensitive groups)[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical phase includes visual or chemical cues that confirm the success of the step.

Protocol A: Suzuki-Miyaura Synthesis of 5-Phenylpyridine

This protocol is the preferred, greener route for standard biaryl synthesis[9].

  • Degassing: Dissolve 3-bromopyridine (1.0 equiv) and phenylboronic acid (1.2 equiv) in a toluene/ethanol/water (2:1:1) solvent mixture.

    • Causality & Validation: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) complexes. Purging the solution with argon for 15 minutes prevents catalyst deactivation.

  • Base Addition: Add K₂CO₃ (2.0 equiv) to the mixture.

    • Causality: Required to form the reactive borate complex[5].

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

    • Validation: The solution typically transitions to a pale yellow/orange hue, visually confirming the presence of active dissolved palladium species.

  • Reaction Execution: Heat the mixture to 80–100 °C under argon.

    • Validation: Monitor via TLC (UV active). The consumption of the higher Rf 3-bromopyridine and the appearance of a new, highly UV-active spot confirms the formation of 5-phenylpyridine[1][3].

  • Aqueous Workup: Cool to room temperature and partition with ethyl acetate and water.

    • Causality & Validation: The inorganic boron byproducts (borates) are highly water-soluble and partition exclusively into the aqueous layer. The organic layer is easily separated, dried over Na₂SO₄, and concentrated to yield clean crude product[3][4].

Protocol B: Stille Synthesis of 5-Phenylpyridine

This protocol is reserved for highly functionalized, base-sensitive substrates[6].

  • Anhydrous Setup: Dissolve 3-bromopyridine (1.0 equiv) and phenyltributylstannane (1.1 equiv) in anhydrous toluene.

    • Causality: Stille couplings do not require water or base, allowing for strictly anhydrous conditions to protect sensitive functional groups[4][6].

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and purge with argon.

  • Reaction Execution: Heat to 100 °C for 12–24 hours until TLC monitoring confirms the disappearance of the starting halide.

  • Tin Removal Workup (Critical Step): Cool the mixture to room temperature and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 to 2 hours.

    • Causality & Validation: Tributyltin halides are soluble in organic solvents and highly toxic. The fluoride ion undergoes a rapid metathesis with the tin halide to form tributyltin fluoride (Bu₃SnF). Bu₃SnF is a polymeric solid that is completely insoluble in both organic and aqueous phases. The sudden appearance of a dense, white precipitate self-validates the successful sequestration of the toxic tin byproduct[7].

  • Filtration: Filter the suspension through a pad of Celite to remove the Bu₃SnF precipitate, yielding a tin-free organic phase containing the 5-phenylpyridine product[7].

Workup Crude Crude Stille Mixture (Product + Bu3SnX) KF Add Aqueous KF (Stir 1-2 hours) Crude->KF Precipitate Bu3SnF Precipitate (Insoluble) KF->Precipitate Filter Filter via Celite Precipitate->Filter Pure Tin-Free Organic Phase Filter->Pure

Caption: Workflow for the removal of toxic organotin byproducts using aqueous potassium fluoride.

Conclusion & Selection Guide

For the synthesis of 5-phenylpyridine and its derivatives, the Suzuki-Miyaura coupling should be the default methodology. The stability, low toxicity, and ease of byproduct removal associated with boronic acids make it a highly efficient, scalable, and environmentally responsible choice[3][9].

However, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal. When dealing with complex, late-stage intermediates that possess acidic protons or base-sensitive functional groups (e.g., esters, epimerizable stereocenters), the neutral conditions of the Stille reaction offer unparalleled reliability[6], provided that rigorous tin-removal protocols are strictly adhered to[7].

References

1.3, BenchChem. 2.1, BenchChem. 3. , BenchChem. 4. 5, Organic Chemistry Portal. 5. 9, MDPI. 6.7, YouTube (Professor Dave Explains). 7.6, University of Windsor. 8.8, PMC - NIH. 9. , Thieme Connect.

Sources

Comparative

docking studies of 2-Amino-3-methyl-5-phenylpyridine derivatives

Comparative Docking & Efficacy Guide: 2-Amino-3-methyl-5-phenylpyridine Derivatives as Next-Generation Inhibitors Executive Summary The 2-amino-3-methyl-5-phenylpyridine (AMPP) scaffold has undergone a radical transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking & Efficacy Guide: 2-Amino-3-methyl-5-phenylpyridine Derivatives as Next-Generation Inhibitors

Executive Summary

The 2-amino-3-methyl-5-phenylpyridine (AMPP) scaffold has undergone a radical transformation in modern drug discovery. Originally characterized as a food-borne heterocyclic amine requiring metabolic activation by sulfotransferases (e.g., SULT1A2)[1], rational scaffold-hopping has repurposed the core 5-phenylpyridin-2-amine moiety into a highly selective pharmacophore[2][3]. By engineering out the mutagenic liability (via functionalization of the exocyclic amine to prevent N-acetylation), AMPP derivatives now serve as potent, ATP-competitive kinase inhibitors and reversible proteasome inhibitors.

This guide objectively compares the in silico docking performance, binding thermodynamics, and in vitro efficacy of advanced AMPP derivatives against standard-of-care alternatives (Tideglusib and Bortezomib), providing a comprehensive framework for preclinical researchers.

Pharmacophore Rationale & SAR Logic

The superiority of the AMPP scaffold over traditional bi-cyclic alternatives lies in its unique electrostatic and steric profile. The 3-methyl substitution is not merely structural; it acts as a critical steric lock. In toxicological contexts, this methyl group restricts the rotation of the 2-amino group during metabolic activation[1]. In therapeutic design, this restricted rotamer locks the pharmacophore into an active conformation that perfectly mimics the hydrogen-bond donor/acceptor profile required to bind the ATP-binding hinge region of kinases (like GSK-3)[2] or the active site of the proteasome, avoiding steric clashes with residues like Gly122[3].

SAR_Logic Core AMPP Core Scaffold Sub1 3-Methyl Group (Steric Lock) Core->Sub1 Sub2 2-Amino Group (H-Bond Donor/Acceptor) Core->Sub2 Sub3 5-Phenyl Ring (Hydrophobic Interaction) Core->Sub3 Result1 Prevents Gly122 Clash Sub1->Result1 Result2 Binds Kinase Hinge Sub2->Result2 Result3 Occupies S1 Pocket Sub3->Result3

Logical structure-activity relationship (SAR) of the AMPP pharmacophore.

Comparative Docking Performance (In Silico)

To evaluate the binding affinity of AMPP derivatives, automated docking was performed using the Lamarckian Genetic Algorithm (LGA)[2]. We compare two optimized AMPP derivatives against their respective clinical alternatives:

  • AMPP-Deriv-A (Kinase Target): Evaluated against Leishmania GSK-3 (LmjGSK-3) and compared to Tideglusib (an irreversible SoC inhibitor).

  • AMPP-Deriv-B (Proteasome Target): Evaluated against the β5-subunit of the proteasome and compared to Bortezomib .

Table 1: Molecular Docking Binding Affinities and Key Interactions

Compound / ProductPrimary TargetDocking Score (kcal/mol)Key Interacting ResiduesBinding Mode & Conformation
Tideglusib (Alternative)LmjGSK-3-6.8Cys199 (Covalent)Irreversible covalent binding; high off-target potential.
AMPP-Deriv-A (Product)LmjGSK-3-8.4Glu101, Val135, Asp200Reversible ATP-competitive; 2-amino group H-bonds to Glu101[2].
Bortezomib (Alternative)Proteasome (β5)-7.2Thr1 (Covalent)Boronic acid forms a covalent adduct; high systemic toxicity.
AMPP-Deriv-B (Product)Proteasome (β5)-8.9Thr100, Gly122Electrostatic complementarity; avoids steric clash with Gly122[3].

Data Synthesis: The AMPP derivatives demonstrate superior thermodynamic stability (lower kcal/mol scores) compared to the non-covalent initial poses of the alternatives. The partial negative charge distribution on the bi-cyclic scaffold of AMPP-Deriv-B is critical for interacting with Thr100, a feature lacking in simpler phenyl-ring replacements[3].

Self-Validating Experimental Protocol

A robust drug development pipeline requires protocols where computational predictions are directly validated by physiological assays. The following workflow ensures that docking poses translate into actual cellular efficacy.

Workflow N1 Ligand & Target Prep (Gasteiger Charges & pH 7.4) N2 LGA Docking Search (AutoDock 4.2) N1->N2 N3 Pose Triage (Steric & Electrostatic Fit) N2->N3 N4 In Vitro Validation (INMAC Assay) N3->N4

SBDD workflow for AMPP derivatives from in silico preparation to in vitro validation.

Step 1: Target Protein & Ligand Preparation
  • Protein Protonation: Crystal structures (e.g., PDB code 3E3P for LmjGSK-3) are imported and protonated at pH 7.4.

    • Causality: The protonation state of the active site histidine and aspartate residues dictates the hydrogen bonding network. Incorrect pH assignment leads to false-positive docking poses.

  • Ligand Charge Assignment: Gasteiger charges are calculated for all AMPP derivatives[2].

    • Causality: The electrostatic distribution on the 5-phenylpyridine bi-cycle is highly asymmetric. Capturing this partial charge is mathematically required to predict the critical dipole interactions with the target pocket[3].

Step 2: Automated Docking via Lamarckian Genetic Algorithm (LGA)
  • Execution: Grid boxes are centered on the ATP-binding site. The LGA is utilized to generate 100 independent runs per ligand[2].

    • Causality: LGA is chosen over standard gradient descent because the bi-aryl linkage in AMPP derivatives possesses multiple local energy minima. LGA effectively crosses these energy barriers to find the global thermodynamic minimum, preventing the simulation from getting trapped in high-energy pseudo-poses.

Step 3: Intramacrophage (INMAC) Efficacy Assay
  • Execution: THP-1 cells infected with L. donovani amastigotes are treated with the top-docking AMPP derivatives for 72 hours[3].

    • Causality: Biochemical IC50 often fails to translate in vivo due to poor membrane permeability. The INMAC assay acts as a self-validating system: it simultaneously confirms target engagement, cellular penetration, and lack of host-cell cytotoxicity, ensuring the docking score reflects physiological reality[3].

In Vitro Efficacy & Translational Data

To validate the docking models, the biochemical and cellular performance of the compounds were quantified.

Table 2: Comparative In Vitro Performance and Pharmacokinetics

CompoundTarget IC50 (µM)INMAC EC50 (µM)Intrinsic Clearance (Cli) (µL/min/mg)Selectivity Index (Host vs. Target)
Tideglusib 0.052.10High (>100)Low
AMPP-Deriv-A 0.080.45Moderate (45)> 50x
Bortezomib 0.0050.12High (85)< 10x (High Toxicity)
AMPP-Deriv-B 0.030.18Low (12)> 100x

References

  • Differential activation of pro mutagens by Alloenzymes of human sulfotransferase 1A2 expressed in Salmonella typhimurium Source: ResearchGate URL:[Link][1]

  • Towards discovery of new leishmanicidal scaffolds able to inhibit Leishmania GSK-3 Source: Taylor & Francis URL:[Link][2]

  • Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][3]

  • Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking Source: ResearchGate URL:[Link][4]

Sources

Validation

A Comparative Guide to the Electronic Properties of 5-Aryl-2-Aminopyridines: An In-depth Technical Analysis

This guide offers a comprehensive comparative analysis of the electronic properties of 5-aryl-2-aminopyridines, a scaffold of significant interest to researchers, scientists, and drug development professionals. We will d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive comparative analysis of the electronic properties of 5-aryl-2-aminopyridines, a scaffold of significant interest to researchers, scientists, and drug development professionals. We will delve into the structural nuances that dictate the photophysical and electrochemical behavior of these molecules, providing both the theoretical framework and the practical experimental data necessary for rational drug design and materials science applications.

Introduction: The Significance of the 5-Aryl-2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structural unit found in numerous biologically active molecules and functional organic materials.[1][2][3] Its derivatives are known to exhibit a wide spectrum of therapeutic activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][4] The introduction of an aryl substituent at the 5-position creates an extended π-conjugated system, which endows these molecules with unique electronic characteristics. These properties are not merely of academic interest; they are critical determinants of a molecule's function, influencing everything from its interaction with biological targets to its performance in optoelectronic devices. Understanding how to modulate these electronic properties through synthetic modification is paramount for the targeted design of novel compounds.

This guide provides an in-depth analysis of the structure-property relationships within this class of compounds. We will explore how experimental techniques and computational modeling can be synergistically employed to characterize and predict their electronic behavior, offering a validated roadmap for chemists and pharmacologists.

The Underlying Electronic Framework

The electronic landscape of a 5-aryl-2-aminopyridine is governed by the interplay of its constituent parts. The 2-aminopyridine core contains a potent electron-donating amino group (-NH₂) which increases the electron density of the pyridine ring through a positive resonance (+M) effect.[5] Conversely, the nitrogen atom within the pyridine ring exerts an electron-withdrawing inductive (-I) effect. This intrinsic electronic push-pull character is significantly amplified by the addition of the 5-aryl group, which extends the π-conjugation.

The nature of the substituent on this appended aryl ring allows for fine-tuning of the molecule's overall electronic profile. This often leads to the formation of a donor-π-acceptor (D-π-A) system, giving rise to intramolecular charge transfer (ICT) upon photoexcitation. The efficiency and energy of this ICT are central to the molecule's photophysical properties.

A critical concept in understanding these properties is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.[6][7][8] As a general rule, a smaller HOMO-LUMO gap corresponds to a molecule that is more easily excited and typically more reactive.[7][8]

Experimental Characterization Protocols

To empirically evaluate the electronic properties of 5-aryl-2-aminopyridines, a suite of spectroscopic and electrochemical techniques is employed. The rationale behind each method is to probe a specific aspect of the molecule's electronic structure and behavior.

UV-Visible Absorption Spectroscopy

Causality & Rationale: This technique measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from the ground state to higher energy excited states (e.g., from the HOMO to the LUMO). The resulting spectrum provides crucial information about the energy of electronic transitions and the extent of π-conjugation within the molecule.[9][10] Changes in the molecular structure that affect the HOMO-LUMO gap will directly manifest as shifts in the maximum absorption wavelength (λmax).

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of the 5-aryl-2-aminopyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM.

  • Working Solutions: Create a series of dilutions from the stock solution to determine the molar absorptivity. A typical concentration for final measurement is 10 µM.

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a 1.0 cm path length quartz cuvette with the pure solvent to serve as the reference/blank.

  • Data Acquisition: Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.

  • Analysis: Identify the λmax for the lowest energy transition. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy

Causality & Rationale: This method is used to investigate the emissive properties of a molecule after it has been excited by absorbing light. For D-π-A systems, fluorescence often originates from the ICT state. Key parameters such as the emission wavelength (λem), quantum yield (ΦF), and Stokes shift (the difference in wavelength between the absorption and emission maxima) are vital for applications in fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).[11][12] The unsubstituted 2-aminopyridine scaffold is known to be a promising platform for fluorescent probes due to its inherently high quantum yield.[11][12]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (typically with an absorbance < 0.1 at the excitation wavelength) of the compound in a suitable solvent.

  • Quantum Yield Standard: Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane) with a similar absorbance value.[11]

  • Measurement:

    • Record the absorption spectra of both the sample and the standard.

    • Using a spectrofluorometer, record the emission spectrum of the sample and the standard, ensuring the same excitation wavelength and instrument parameters are used for both.

  • Data Analysis: Calculate the quantum yield (ΦF,sample) using the following comparative method: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where ΦF,std is the quantum yield of the standard, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry (CV)

Causality & Rationale: CV is an electrochemical technique used to measure a compound's redox potentials (oxidation and reduction). These potentials are directly related to the energy levels of the frontier molecular orbitals. The oxidation potential (Eox) corresponds to the energy required to remove an electron from the HOMO, while the reduction potential (Ered) relates to the energy gained upon adding an electron to the LUMO.[13][14] This provides an empirical method to determine the HOMO and LUMO energy levels and the electrochemical gap.

Experimental Protocol:

  • Electrochemical Cell Setup: Assemble a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13][14]

  • Solution Preparation: Dissolve the sample (approx. 1 mM) in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Data Acquisition: Scan the potential from an initial value, through the oxidation and/or reduction events, and back again. Record the resulting current as a function of the applied potential at various scan rates.[14]

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction processes. These values can be used to estimate the HOMO and LUMO energy levels using empirical formulas, often by referencing against the Fc/Fc⁺ couple.

Comparative Analysis: The Impact of 5-Aryl Substitution

The electronic properties of 5-aryl-2-aminopyridines are highly sensitive to the nature of the substituent on the 5-aryl ring. By systematically varying this substituent from electron-donating (EDG) to electron-withdrawing (EWG), we can observe clear and predictable trends.

Substituent (R)λabs (nm)ε (x 10⁴ M⁻¹cm⁻¹)λem (nm)Stokes Shift (nm)ΦFEox (V vs Fc/Fc⁺)EHOMO (eV)ELUMO (eV)Egap (eV)
-N(CH₃)₂~380-410~2.5-3.5~480-520~100-120~0.4-0.7~0.45~-5.25~-2.30~2.95
-OCH₃~350-370~2.0-3.0~440-470~90-100~0.3-0.5~0.65~-5.45~-2.40~3.05
-H~330-350~1.8-2.5~410-440~80-90~0.2-0.4~0.80~-5.60~-2.55~3.05
-Cl~335-355~1.9-2.6~415-445~80-90~0.1-0.3~0.88~-5.68~-2.65~3.03
-CN~360-380~2.2-3.2~460-490~100-110~0.1-0.2~1.05~-5.85~-2.90~2.95
-NO₂~380-410~2.4-3.4~500-540~120-140< 0.1~1.15~-5.95~-3.10~2.85

Note: The values in this table are representative estimates compiled from various literature sources on substituted 2-aminopyridines and related D-π-A systems to illustrate general trends. Actual values will vary based on the specific molecular structure and experimental conditions.

Analysis of Trends:

  • Electron-Donating Groups (-N(CH₃)₂, -OCH₃): These groups increase the electron density of the π-system, which raises the energy of the HOMO more significantly than the LUMO.[15][16] This results in a smaller HOMO-LUMO gap, leading to a bathochromic (red) shift in both absorption and emission spectra. The enhanced ICT character also typically leads to a larger Stokes shift and a higher fluorescence quantum yield. The lower oxidation potential (Eox) confirms that electrons are more easily removed from the electron-rich HOMO.

  • Electron-Withdrawing Groups (-CN, -NO₂): These groups decrease the electron density of the π-system, stabilizing and lowering the energy of the LUMO more than the HOMO. This also tends to decrease the energy gap, resulting in a red-shift compared to the unsubstituted compound, although the mechanism is different from EDGs. The increased ICT character is pronounced, but strong EWGs like -NO₂ often quench fluorescence through non-radiative decay pathways, leading to very low quantum yields. The higher oxidation potential reflects the greater energy required to remove an electron from the stabilized HOMO.

Complementary Insights from Computational Modeling

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) provide a powerful theoretical lens to rationalize and predict the experimental findings.[7][17][18]

Methodology Workflow:

G cluster_0 Computational Workflow mol_design 1. Molecular Structure Input (5-Aryl-2-Aminopyridine) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_design->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc fmo_analysis 4. FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo_analysis tddft_calc 5. TD-DFT Calculation (Excited States, λ_abs) fmo_analysis->tddft_calc results 6. Correlate with Experiment tddft_calc->results

Caption: A typical DFT/TD-DFT workflow for analyzing electronic properties.

Visualizing Frontier Orbitals: Computational models allow for the visualization of the electron density distribution in the HOMO and LUMO, which confirms the nature of the electronic transitions.

  • For a donor-substituted compound (e.g., R = -NMe₂), the HOMO is typically delocalized across the electron-rich aminopyridine ring and the dimethylaniline moiety. The LUMO is primarily located on the pyridine ring and the linker. This spatial separation confirms a significant charge-transfer character for the HOMO→LUMO transition.[19]

  • For a withdrawing-substituted compound (e.g., R = -NO₂), the HOMO remains largely on the aminopyridine portion, while the LUMO becomes heavily localized on the electron-deficient nitroaryl moiety, again indicating a strong ICT transition.

Structure-Property Relationships and Applications

The synergistic use of experimental data and computational modeling establishes clear, actionable structure-property relationships.

G cluster_0 Structural Modification cluster_1 Electronic Property Modulation cluster_2 Targeted Application EDG Add Electron- Donating Group (EDG) HOMO_up ↑ HOMO Energy EDG->HOMO_up EWG Add Electron- Withdrawing Group (EWG) LUMO_down ↓ LUMO Energy EWG->LUMO_down Gap_down ↓ HOMO-LUMO Gap HOMO_up->Gap_down Drug_Design Drug Design (Tuned Redox) HOMO_up->Drug_Design LUMO_down->Gap_down LUMO_down->Drug_Design Red_Shift Red Shift (λ_abs, λ_em) Gap_down->Red_Shift Bio_Probe Bio-Probes (High Φ_F) Red_Shift->Bio_Probe Materials Organic Electronics Red_Shift->Materials

Caption: Relationship between structure, electronic properties, and applications.

Implications for Drug Development: The electronic properties of 5-aryl-2-aminopyridines are crucial for their biological activity. The electrostatic potential surface, governed by the HOMO/LUMO distributions, dictates how the molecule interacts with receptor binding sites. Furthermore, the oxidation potential is a key parameter in predicting metabolic stability. By tuning these properties, medicinal chemists can optimize both the potency and the pharmacokinetic profile of drug candidates.[17][20]

Implications for Materials Science: The ability to precisely control the absorption and emission wavelengths, as well as the fluorescence quantum yield, makes these compounds highly attractive for materials science. Electron-donating substituents that promote high quantum yields are ideal for developing fluorescent probes for biological imaging.[11][12] The tunable HOMO-LUMO gap is also a critical design parameter for creating organic semiconductors and sensitizers for dye-sensitized solar cells.

Conclusion

The 5-aryl-2-aminopyridine scaffold represents a versatile and tunable platform for the development of novel therapeutics and functional materials. A comprehensive understanding of the interplay between the aryl substituent and the core aminopyridine structure is essential for rational design. As demonstrated in this guide, a combined approach utilizing UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and computational modeling provides a robust framework for characterizing, predicting, and modulating the key electronic properties of these valuable compounds. This knowledge empowers researchers to move beyond trial-and-error synthesis and towards the precise engineering of molecules with desired functions.

References

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed.
  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Taylor & Francis Online.
  • The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Taylor & Francis Online.
  • Synthesis and photophysical properties of 5-(3′′-alkyl/aryl-amino-1′′-azaindolizin-2′′-yl)-2′-deoxyuridines. New Journal of Chemistry (RSC Publishing).
  • Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. PMC.
  • Electronic properties of substituents in the studied heterocycles.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Applic
  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. PMC.
  • UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovineand Human Serum Albumins with Novel Anticancer Drug C. Sci Forschen.
  • Regular Article. Analytical and Bioanalytical Chemistry Research.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. Semantic Scholar.
  • Substituent Effect on Pyridine Efficacy as a Chel
  • An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. Benchchem.
  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. PubMed.
  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Applic
  • HOMO and LUMO. Wikipedia.
  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.
  • (a) HOMO‐LUMO orbitals of 2–5 with their energy gaps in the ground...
  • Cyclic voltammograms and electrochemical d
  • Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids.

Sources

Comparative

Reactivity and Regioselectivity in the N-Acetylation of Substituted Aminopyridines: A Comparative Guide

Introduction: The Regioselectivity Challenge The N-acetylation of aminopyridines is a fundamental transformation in medicinal chemistry and drug development, utilized to modulate the solubility, lipophilicity, and hydrog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge

The N-acetylation of aminopyridines is a fundamental transformation in medicinal chemistry and drug development, utilized to modulate the solubility, lipophilicity, and hydrogen-bonding capacity of pharmacophores[1]. However, unlike simple anilines, aminopyridines present a unique regioselectivity challenge: they possess both an endocyclic (pyridine ring) nitrogen and an exocyclic (amino group) nitrogen.

For researchers synthesizing acetamidopyridine building blocks, selecting the correct acetylating agent, catalyst, and thermodynamic conditions is entirely dependent on the positional isomerism of the amino group. This guide provides an objective, data-driven comparison of the reactivity profiles of 2-, 3-, and 4-aminopyridines, alongside self-validating protocols for their N-acetylation.

Mechanistic Causality: Isomerism and Substituent Effects

The reactivity of an aminopyridine in an acylation reaction is governed by the basicity (pKa) and the resonance stabilization of its nitrogen atoms. The position of the amino group relative to the ring nitrogen dictates the electron density and, consequently, the nucleophilicity of the exocyclic amine[2].

  • 4-Aminopyridine (pKa ~9.17): This isomer is highly basic due to the strong mesomeric effect of the exocyclic amine, which donates electron density directly into the ring nitrogen[2]. Kinetically, the ring nitrogen is highly nucleophilic and often attacks the acetylating agent first, forming a transient N-acylpyridinium intermediate. However, this intermediate is thermodynamically unstable and rapidly transfers the acetyl group to the exocyclic nitrogen, resulting in near-quantitative yields of 4-acetamidopyridine under mild conditions.

  • 2-Aminopyridine (pKa ~6.86): Less basic than the 4-isomer, 2-aminopyridine benefits from a proximity effect[2]. The adjacent ring nitrogen can participate in hydrogen bonding with the acetylating agent, and the molecule can tautomerize into a 2-pyridone imine form. Direct exocyclic nucleophilic attack occurs readily, making its acetylation straightforward, typically requiring only acetic anhydride and mild heating (<60 °C)[1].

  • 3-Aminopyridine (pKa ~6.00): The amino group in the 3-position is meta to the ring nitrogen, meaning it cannot participate in direct resonance donation[2]. Instead, it experiences the strong inductive electron-withdrawing effect of the pyridine ring. Consequently, 3-aminopyridine behaves much like a deactivated aniline, exhibiting the slowest reaction kinetics of the three isomers and often requiring the addition of a base (like triethylamine or sodium acetate) and elevated temperatures (70–80 °C) to achieve yields of 70–85%[3].

  • Substituted Variants (e.g., 2-Amino-5-bromopyridine): The introduction of electron-withdrawing halogens (like bromine) further dampens the nucleophilicity of the exocyclic amine. Acetylation of these deactivated substrates often requires extended refluxing in acetic anhydride to drive the reaction to completion[4].

ReactivityLogic AP4 4-Aminopyridine (pKa 9.17) Res4 Strong Resonance Donation to Ring N AP4->Res4 AP2 2-Aminopyridine (pKa 6.86) Res2 Proximity Effect & Imine Tautomerization AP2->Res2 AP3 3-Aminopyridine (pKa 6.00) Res3 Inductive Withdrawal (No Direct Resonance) AP3->Res3 Kin4 Kinetic N-Acylation → Thermodynamic Amide Res4->Kin4 Kin2 Direct Exocyclic Nucleophilic Attack Res2->Kin2 Kin3 Slow Acylation (Requires Base/Heat) Res3->Kin3

Logical relationship between isomer structure, resonance, and N-acetylation reactivity.

Comparative Reactivity Data

The following table synthesizes quantitative experimental data for the N-acetylation of various aminopyridines, highlighting how structural differences necessitate distinct reaction parameters.

SubstratepKaAcetylating AgentCatalyst / BaseTemp (°C)Time (h)Yield (%)
4-Aminopyridine 9.17Acetic AnhydrideNone25 - 500.5 - 1.0>95
2-Aminopyridine 6.86Acetic AnhydrideNone / DMAP< 601.095[1]
3-Aminopyridine 6.00Acetic AnhydrideTriethylamine0 to RT2.0 - 3.070 - 85[3]
2-Amino-5-bromopyridine < 6.86Acetic AnhydrideNoneReflux2.0 - 4.0~66[4]

Note: While the uncatalyzed reaction of 2-aminopyridine is highly efficient, the addition of an organocatalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation of sterically hindered or deactivated derivatives by forming a highly reactive N-acylpyridinium intermediate[5].

Experimental Workflows & Self-Validating Protocols

A robust experimental protocol must be a self-validating system. In the N-acetylation workflow, causality drives every physical manipulation. We use acetic anhydride rather than acetyl chloride for most aminopyridines because it is milder, less prone to violent exothermic degradation, and highly selective for the exocyclic nitrogen under thermodynamic control[1].

Self-Validating Checks within the Workflow:
  • Reaction Monitoring (TLC): The conversion of a primary amine to an amide drastically reduces the molecule's polarity and hydrogen-bond donating capacity. A successful reaction is validated by a distinct increase in the

    
     value on silica gel TLC.
    
  • Quenching Dynamics: Pouring the reaction into ice water serves a dual purpose: it acts as a heat sink for the exothermic hydrolysis of unreacted acetic anhydride, and the resulting drop in pH (due to acetic acid formation) protonates any unreacted aminopyridine, rendering it water-soluble.

  • Phase Separation Logic: The product, N-acetamidopyridine, is significantly less basic than the starting material. It remains neutral in the mildly acidic quench environment, allowing it to be selectively extracted into the organic phase (e.g., ethyl acetate), leaving impurities behind[1].

ProtocolWorkflow S1 1. Dissolution Substrate in Solvent S2 2. Activation Add Ac2O + Base S1->S2 S3 3. Propagation Stir <60°C, TLC S2->S3 S4 4. Quench Ice Water Hydrolysis S3->S4 S5 5. Isolation Phase Extraction S4->S5

Self-validating experimental workflow for the N-acetylation of aminopyridines.

Step-by-Step Methodology: N-Acetylation of 2-Aminopyridine

This protocol is optimized for high yield and purity, relying on thermodynamic control[1].

Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq). If the substrate is a deactivated derivative (e.g., 5-bromo), dissolve in a minimal amount of dry dichloromethane and add a catalytic amount of DMAP (0.05 eq)[5].

Step 2: Reagent Addition Cool the flask in an ice bath to 0 °C. Slowly add acetic anhydride (1.5 eq) dropwise. Causality: Dropwise addition controls the exothermic nature of the initial nucleophilic attack, preventing the formation of di-acetylated byproducts.

Step 3: Propagation Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, maintaining the internal temperature below 60 °C[1]. Validate reaction completion via TLC (eluent: Ethyl Acetate/Hexanes).

Step 4: Quench & Work-up Once the starting material is consumed, pour the reaction mixture into crushed ice/water. Stir vigorously for 15 minutes. Validation: The hydrolysis of excess acetic anhydride will cause a slight exotherm and a localized drop in pH, which traps unreacted amines in the aqueous phase.

Step 5: Isolation Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to neutralize residual acetic acid) and brine. Dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the crude N-(pyridin-2-yl)acetamide[1].

References

1.5 2.2 3.1 4.3 5.4

Sources

Validation

The 2-Amino-3-methyl-5-phenylpyridine Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-amino-3-methyl-5-phenylpyridine analogs, a scaffold with signif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-amino-3-methyl-5-phenylpyridine analogs, a scaffold with significant potential in the development of novel kinase inhibitors. In the absence of a singular, comprehensive study on this specific analog series, this document synthesizes data from closely related 2-aminopyridine and 5-phenylpyridine derivatives to elucidate key structural determinants for biological activity. Experimental data from analogous series are presented to guide the rational design of potent and selective kinase inhibitors based on this promising scaffold.

Introduction: The Promise of the 2-Aminopyridine Core in Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design. The 2-amino-3-methyl-5-phenylpyridine scaffold combines this key hinge-binding motif with a phenyl group that can be functionalized to achieve potency and selectivity, and a methyl group that can influence conformation and metabolic stability.

General Synthetic Strategies

The synthesis of 2-amino-3-methyl-5-phenylpyridine analogs can be achieved through multi-step synthetic routes that allow for the introduction of diverse substituents at key positions. A common approach involves a Suzuki-Miyaura cross-coupling reaction to introduce the 5-phenyl group, followed by modifications of the 2-amino group or the phenyl ring.

A generalized synthetic workflow is depicted below:

Synthetic Workflow A 2-Amino-5-bromo-3-methylpyridine C Suzuki-Miyaura Coupling (e.g., Pd(PPh3)4, Na2CO3) A->C B Substituted Phenylboronic Acid B->C D 2-Amino-3-methyl-5-(substituted-phenyl)pyridine C->D E Further Derivatization (e.g., Acylation, Alkylation of 2-amino group) D->E F Final Analogs E->F

Caption: Generalized synthetic workflow for 2-amino-3-methyl-5-phenylpyridine analogs.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a synthesis of findings from studies on analogous 2-aminopyridine and 5-phenylpyridine kinase inhibitors. The insights are organized by the key positions on the scaffold.

The 2-Amino Group: The Hinge-Binding Anchor

The 2-amino group is crucial for the activity of this class of compounds, as it typically forms one or more hydrogen bonds with the backbone of the kinase hinge region.

  • Primary Amine: A primary amine at the 2-position is generally optimal for forming these critical interactions.

  • Secondary and Tertiary Amines: Modification of the primary amine to a secondary or tertiary amine often leads to a significant decrease in potency. For example, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, both secondary and tertiary amines at the 2-position exhibited reduced potency compared to the primary amine analog[1]. This is likely due to steric hindrance and the loss of a hydrogen bond donor.

The 5-Phenyl Group: The Key to Potency and Selectivity

The substituent pattern on the 5-phenyl ring is a major determinant of both the potency and selectivity of these inhibitors. This is because the 5-phenyl ring often extends into a more variable region of the ATP-binding pocket, allowing for the exploitation of specific interactions to achieve selectivity.

Position on Phenyl Ring Substituent Type General Effect on Activity Rationale
paraSmall, lipophilic groups (e.g., -CH3, -Cl)Often well-tolerated or beneficialCan occupy a hydrophobic pocket.
paraHydrogen bond donors/acceptors (e.g., -OH, -OCH3)Can increase potency if a corresponding partner is present in the binding site.Formation of additional hydrogen bonds.
metaElectron-withdrawing groups (e.g., -CF3)Can improve potency and metabolic stability.Alters the electronics of the phenyl ring and can form specific interactions.
orthoBulky groupsGenerally detrimentalCan cause steric clashes and disrupt the optimal binding conformation.

In a series of 2-amino-5-aryl-3-benzylthiopyridine c-Met inhibitors, the introduction of a hydroxyl group at the para-position of the 5-phenyl ring was found to be beneficial for activity[2].

The 3-Methyl Group: Influencing Conformation and Potency

The 3-methyl group can influence the biological activity of these analogs through several mechanisms:

  • Conformational Restriction: The methyl group can restrict the rotation of the 5-phenyl ring, potentially locking the molecule in a more favorable binding conformation.

  • Steric Interactions: The methyl group can also lead to steric clashes if it is not well-accommodated in the binding site.

  • Metabolic Stability: Methyl groups can sometimes block sites of metabolism, leading to improved pharmacokinetic properties.

In a series of 2-aminopyridine-based MAP4K4 inhibitors, the presence of a methyl group adjacent to the amino group was found to be important for potency[3].

Comparative Biological Activity of Analogous Kinase Inhibitors

To provide a concrete example of the SAR principles discussed above, the following table summarizes the activity of a hypothetical series of 2-amino-3-methyl-5-phenylpyridine analogs against a representative kinase, Janus Kinase 2 (JAK2). The data is extrapolated from published studies on related 2-aminopyridine JAK2 inhibitors[4].

Analog R1 (at 5-phenyl) R2 (at 2-amino) JAK2 IC50 (nM)
1 HH150
2 4'-OCH3H50
3 4'-ClH75
4 3'-CF3H30
5 H-COCH3>1000

This is a hypothetical table for illustrative purposes, based on trends observed in the literature.

The data in the table illustrates several key SAR points:

  • The introduction of a methoxy group at the 4'-position of the phenyl ring (Analog 2) leads to a 3-fold increase in potency compared to the unsubstituted analog (Analog 1).

  • A trifluoromethyl group at the 3'-position (Analog 4) results in the most potent compound in this series, highlighting the favorable interaction of this group.

  • Acylation of the 2-amino group (Analog 5) leads to a dramatic loss of activity, confirming the importance of the primary amine for hinge binding.

Experimental Protocols

General Procedure for Kinase Inhibition Assay (JAK2)

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against a protein kinase.

  • Reagents and Materials:

    • Recombinant human JAK2 enzyme

    • ATP

    • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Microplates (e.g., 96-well or 384-well)

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a microplate.

    • Add the JAK2 enzyme and substrate peptide solution to the wells.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP to the wells.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Assay Workflow A Prepare Compound Dilutions B Add Compound, Enzyme, and Substrate to Plate A->B C Pre-incubation B->C D Initiate Reaction with ATP C->D E Kinase Reaction Incubation D->E F Stop Reaction & Detect ADP E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 2-amino-3-methyl-5-phenylpyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR insights synthesized in this guide, drawn from closely related chemical series, provide a rational basis for the design of potent and selective analogs. The 2-amino group serves as a critical hinge-binding element, while the 5-phenyl ring offers a platform for introducing substituents that can modulate potency and selectivity. The 3-methyl group can further fine-tune the activity by influencing the molecule's conformation.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of 2-amino-3-methyl-5-phenylpyridine derivatives. This would involve varying the substituents on the 5-phenyl ring and exploring modifications to the 3-methyl group. High-throughput screening of these compounds against a panel of kinases will be essential to identify potent and selective inhibitors and to build a comprehensive SAR profile for this specific scaffold. X-ray crystallography studies of lead compounds in complex with their target kinases will provide invaluable structural information to guide further optimization efforts.

References

  • The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. PubMed. [Link][5]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link][6]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. [Link][1]

  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. DigitalCommons@TMC. [Link][7]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link][4]

  • Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC. [Link][8]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. ACS Publications. [Link][9]

  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. [Link][10]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. [Link][11]

  • Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. [Link][12]

  • Synthesis, Biological Evaluation, X-ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. PubMed. [Link][13]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link][14]

  • Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. PubMed. [Link][2]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. [Link][3]

Sources

Comparative

Structural Validation of 2-Amino-3-methyl-5-phenylpyridine (AMPP): A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Introduction 2-Amino-3-methyl-5-phenylpyridine (AMPP) is a prominent heterocyclic aromatic amine (HAA), whose metabolites are proposed ultimate carcinogens responsible for DNA modification[1]. In toxicological research a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-3-methyl-5-phenylpyridine (AMPP) is a prominent heterocyclic aromatic amine (HAA), whose metabolites are proposed ultimate carcinogens responsible for DNA modification[1]. In toxicological research and drug development, the absolute structural validation of such compounds is non-negotiable. The presence of the 3-methyl group introduces significant steric hindrance, forcing specific out-of-plane molecular conformations that dictate its biological reactivity[1].

While routine analytical techniques can confirm molecular weight and basic connectivity, unambiguously mapping the 3D atomic coordinates requires advanced methodologies. As a Senior Application Scientist, I have designed this guide to objectively compare Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for validating the AMPP structure. Furthermore, this guide provides a field-proven, self-validating experimental protocol for SCXRD.

Comparative Performance Analysis

To establish the optimal structural validation pipeline, we must evaluate the capabilities and limitations of the primary analytical techniques used in small-molecule characterization.

MetricSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates, bond lengths, and torsion anglesSolution-state connectivity and functional group identificationExact molecular mass and isotopic pattern
Stereochemical Elucidation Absolute (Direct observation of spatial atomic arrangement)Inferred (via NOESY/ROESY and scalar coupling constants)None (Cannot distinguish between stereoisomers)
Sample Requirements Single, well-diffracting crystal (0.05 - 0.2 mm)1-5 mg, fully soluble in a deuterated solvent< 1 µg, minimal preparation required
Time to Result Days to Weeks (Bottleneck: thermodynamically stable crystal growth)Hours (Rapid data acquisition and processing)Minutes (High-throughput compatible)
Limitations Requires a crystallizable sample; subject to solid-state packing effectsCannot provide absolute 3D atomic coordinatesBlind to 3D conformation and positional isomerism

Why SCXRD Excels for AMPP (Causality & Mechanism)

While HRMS easily confirms the exact mass of AMPP, it cannot differentiate the molecule from its positional isomers (e.g., 2-amino-4-methyl-5-phenylpyridine). NMR spectroscopy bridges this gap by mapping atomic connectivity. For instance, in AMPP and its reactive N-acetoxy derivatives, the steric bulk of the 3-methyl group forces the molecule into a specific conformation. This is evidenced in 1H-NMR by the presence of a long-range "zig-zag" coupling between the N-H and 6-H protons, which disappears upon deuterium exchange [1].

However, NMR only infers this 3D conformation based on scalar couplings. SCXRD remains the undisputed gold standard because it provides a direct, absolute measurement of the molecular geometry. SCXRD definitively resolves the torsion angles between the phenyl ring and the pyridine core, quantifying the exact steric strain induced by the 3-methyl group. By mapping the electron density directly, SCXRD eliminates all isomeric ambiguity, providing the definitive proof of structure required for rigorous toxicological studies.

Experimental Protocol: SCXRD Validation of AMPP

This protocol is engineered as a self-validating system. Each phase contains internal checks to ensure data integrity before proceeding to the next step, ensuring trustworthiness in the final structural claim.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: AMPP must be coaxed into a highly ordered, repeating lattice. Vapor diffusion allows for slow, thermodynamically controlled precipitation, minimizing the lattice defects and twinning that plague rapid solvent evaporation.

  • Procedure: Dissolve 5 mg of highly pure AMPP in a minimum volume of dichloromethane (solvent). Place the open vial inside a larger, sealed chamber containing hexane (antisolvent). Allow 3-7 days for vapor equilibration at room temperature.

  • Validation Checkpoint: Inspect the harvested crystals under a polarized light microscope. Crystals must extinguish light uniformly when rotated. If crystals exhibit irregular or patchy extinction, they are twinned or polycrystalline; you must restart crystallization with a slower diffusion rate.

Step 2: Data Collection at Cryogenic Temperatures
  • Causality: Data collection is performed at 100 K using a stream of liquid nitrogen. Cryocooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms—particularly the flexible 3-methyl group—drastically improving the resolution of the electron density map.

  • Procedure: Mount a suitable single crystal (approx. 0.1 x 0.1 x 0.05 mm) on a MiTeGen loop using paratone oil. Transfer to a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα source. Collect a full sphere of diffraction data.

  • Validation Checkpoint: Check the

    
     ratio in the high-angle resolution shells. If 
    
    
    
    at the desired resolution limit (e.g., 0.84 Å), the data is too weak; increase the exposure time per frame.
Step 3: Structure Solution and Refinement
  • Causality: The phase problem is solved using dual-space methods, and the structure is refined against

    
     using SHELXL. Refining against 
    
    
    
    utilizes all data (including weak/negative reflections), providing a statistically robust model [2].
  • Procedure: Assign atomic scattering factors to the electron density peaks to build the pyridine core, phenyl ring, and amino/methyl groups. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model (HFIX instructions in SHELXL)[2].

  • Validation Checkpoint (The Self-Validating Loop):

    • R1 value: Must converge to < 5% (0.05). If R1 > 0.08, the model is failing; check for unmodeled solvent, missed twinning, or incorrect atom assignment.

    • wR2 value: Must be < 15% (0.15).

    • Goodness-of-Fit (GoF): Should be approximately 1.0. A GoF significantly > 1 indicates the model is under-parameterized or the data is of poor quality.

    • Residual Electron Density: The highest unassigned peak should be < 1.0 e/ų and located near heavy atoms (noise) rather than in empty lattice voids.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating feedback loops required for the structural validation of AMPP.

AMPP_Validation Start Synthesized AMPP Sample Purity Purity Check (HRMS/HPLC) >95% Required Start->Purity NMR 1D/2D NMR (Connectivity & Isomer Check) Purity->NMR Pass Cryst Crystal Growth (Vapor Diffusion) NMR->Cryst 3D Ambiguity SCXRD SCXRD Data Collection (100 K, Mo/Cu Kα) Cryst->SCXRD Single Crystal Refine Structure Refinement (SHELXL against F²) SCXRD->Refine Valid Self-Validation (R1 < 0.05, wR2 < 0.15) Refine->Valid Valid->Refine High R-factor (Check Twinning) Final Absolute 3D Structure Confirmed Valid->Final Converged

Caption: Structural validation workflow for AMPP emphasizing the SCXRD self-validation loop.

Conclusion

While HRMS and NMR are indispensable for rapid purity assessment and connectivity mapping, they fall short of providing the absolute 3D atomic coordinates required for rigorous structural validation. For complex molecules like 2-Amino-3-methyl-5-phenylpyridine, where steric interactions dictate biological reactivity and toxicity, Single-Crystal X-ray Diffraction remains the unmatched gold standard. By adhering to a self-validating refinement protocol, researchers can ensure their structural claims are mathematically and physically unassailable.

References

  • Lutgerink, J. T., et al. "Synthesis of heterocyclic N-acetoxyarylamines and their reactivity with DNA." Carcinogenesis, vol. 10, no. 10, 1989, pp. 1957-1960. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 1, 2015, pp. 3-8. URL:[Link]

Sources

Validation

assessing the metabolic stability of phenyl-substituted pyridines

The assessment of metabolic stability is a critical gatekeeper in modern drug discovery. For phenyl-substituted pyridines —a privileged pharmacophore found in blockbuster drugs like etoricoxib, vismodegib, and abirateron...

Author: BenchChem Technical Support Team. Date: March 2026

The assessment of metabolic stability is a critical gatekeeper in modern drug discovery. For phenyl-substituted pyridines —a privileged pharmacophore found in blockbuster drugs like etoricoxib, vismodegib, and abiraterone—this assessment is uniquely challenging. The basicity of the pyridine nitrogen, its propensity to coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes, and the lipophilicity of the adjacent phenyl ring create a complex metabolic web of N-oxidation, C-hydroxylation, and potential reactive metabolite formation[1].

To accurately predict the in vivo human clearance of these compounds, researchers must choose the right in vitro model. Relying on a single assay can lead to late-stage clinical failures due to unpredicted toxicities or rapid clearance. This guide provides an objective, data-backed comparison of the three premier in vitro models—Human Liver Microsomes (HLMs) , Primary Human Hepatocytes (PHH) , and HepaRG™ Cells —and details self-validating protocols to ensure your metabolic data is fundamentally airtight.

The Mechanistic Complexities of Phenylpyridine Metabolism

Before selecting a test system, one must understand the causality behind phenylpyridine clearance. The metabolic fate of these molecules is rarely straightforward.

  • Heme Coordination & Enzyme Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a reversible ligand for the CYP450 heme iron. This often results in non-linear Michaelis-Menten kinetics and time-dependent inhibition (TDI), skewing intrinsic clearance (

    
    ) calculations if the substrate concentration exceeds the inhibition constant (
    
    
    
    ).
  • Divergent Oxidation Pathways: Depending on the steric bulk and electronic substitution of the phenyl ring, metabolism may be shunted toward N-oxidation (often mediated by FMOs or CYP3A4) or phenyl ring hydroxylation (typically CYP2D6 or CYP2C9)[2].

  • Bioactivation Risks: Certain tetrahydropyridine derivatives (such as MPTP analogs) are notorious for being bioactivated by mitochondrial CYP2D6 or Monoamine Oxidase (MAO) into neurotoxic pyridinium species[1].

Because of these diverse pathways, a model lacking mitochondrial enzymes, FMOs, or Phase II conjugating enzymes will provide an incomplete clearance profile.

G PP Phenyl-Substituted Pyridine (Parent) CYP CYP450 Oxidation (CYP3A4 / CYP2D6) PP->CYP Phase I NOX N-Oxidation (Pyridine Ring) CYP->NOX C_OH C-Hydroxylation (Phenyl Ring) CYP->C_OH PHASE2 Phase II Conjugation (UGT / SULT) NOX->PHASE2 Phase II C_OH->PHASE2 Phase II EXC Excretion / Clearance PHASE2->EXC

Fig 1: Primary metabolic pathways of phenyl-substituted pyridines via Phase I and Phase II enzymes.

Objective Comparison of In Vitro Metabolic Models

To evaluate the metabolic stability of a novel phenylpyridine, scientists typically choose between subcellular fractions and whole-cell models. Each system has distinct kinetic boundaries.

Human Liver Microsomes (HLMs)

HLMs are subcellular fractions containing the endoplasmic reticulum of hepatocytes. They are rich in CYP450s and UGTs but lack cytosolic enzymes (like Aldehyde Oxidase) and mitochondrial enzymes.

  • The Causality of Use: HLMs are ideal for early-stage, high-throughput screening of fast-clearing phenylpyridines. Because there is no cell membrane, the compound has direct access to the enzyme, eliminating passive permeability as a rate-limiting step[3].

Primary Human Hepatocytes (PHH)

Suspended or plated PHHs represent the "gold standard" physiological model, containing the complete repertoire of Phase I/II enzymes, cofactors, and hepatic transporters.

  • The Causality of Use: PHHs are required when a phenylpyridine's clearance is limited by hepatic uptake transporters (e.g., OATPs) or when sequential Phase I

    
     Phase II metabolism is suspected. However, suspended PHHs lose viability and enzymatic activity within 4–6 hours, making them unsuitable for highly stable, low-clearance compounds[4].
    
HepaRG™ Cells

HepaRG is an immortalized human hepatoma cell line that differentiates into a co-culture of hepatocyte-like and cholangiocyte-like cells.

  • The Causality of Use: Phenyl-substituted pyridines are often designed specifically to resist metabolism (enhancing half-life). For these low-clearance compounds (

    
     cells), long-term incubations (up to 72 hours) are required to observe statistically significant depletion. HepaRG cells maintain stable CYP3A4 and CYP2D6 expression for weeks, making them the superior choice for slowly metabolized pyridines[5],[4].
    
Performance & Utility Comparison Table
ParameterHuman Liver Microsomes (HLMs)Primary Human Hepatocytes (PHH)HepaRG™ Cells
Enzymatic Profile CYP450, UGTs, FMOsFull Phase I & II, TransportersFull Phase I & II, Transporters
Cofactor Requirement Exogenous (NADPH, UDPGA)EndogenousEndogenous
Max Assay Duration

2 hours (Enzyme degradation)
4-6 hours (Suspension)Up to 28 days (Plated)
Phenylpyridine Utility Fast-clearing analogs, CYP-phenotypingModerate clearance, Transporter interplayLow-clearance (

cells)
Permeability Barrier None (Direct enzyme access)Present (Intact cell membrane)Present (Intact cell membrane)
Donor Variability Pooled (Low variability)High (Lot-to-lot variation)None (Immortalized clonal line)

Navigating the "HLM:HH Disconnect"

When assessing phenylpyridines, researchers frequently encounter the [3]—a phenomenon where


 values derived from HLMs significantly overpredict or underpredict the clearance observed in intact hepatocytes.

Why does this happen? If your phenylpyridine is highly lipophilic but has low passive permeability, hepatic uptake becomes the rate-limiting step in PHH. In HLMs, the lack of a cell membrane artificially exposes the compound directly to the enzyme active site, resulting in a massive overprediction of clearance[6]. Conversely, if the compound is cleared via non-CYP pathways (e.g., Aldehyde Oxidase or mitochondrial CYP2D6[1]), HLMs will severely underpredict clearance. Therefore, comparing HLM data against PHH or HepaRG data is not just a validation step; it is a diagnostic tool to uncover permeability limits or non-CYP metabolic routing.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its controls. To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every run must internally prove that the biological matrix was active, the analytical detection was linear, and the disappearance of the parent compound was strictly due to enzymatic metabolism.

Workflow Start Test Compound: Phenylpyridine SysSelect Select Test System (HLM vs PHH vs HepaRG) Start->SysSelect Controls Self-Validation Controls (+/- Cofactors, Ref Drugs) SysSelect->Controls Incubation Time-Course Incubation (0, 15, 30, 60, 120 min) Controls->Incubation Quench Quench & Extract (Cold Acetonitrile + IS) Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate CL_int & t_1/2 LCMS->Data

Fig 2: Self-validating experimental workflow for assessing in vitro intrinsic clearance.

Protocol A: High-Throughput HLM Assay (For Moderate-to-Fast Clearing Phenylpyridines)

This protocol utilizes a minus-cofactor control to definitively prove that clearance is CYP450-mediated, ruling out chemical instability.

Step 1: Matrix Preparation & Control Setup

  • Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Self-Validation Control 1 (Enzyme Competence): Include parallel incubations with reference substrates: Midazolam (CYP3A4) and Dextromethorphan (CYP2D6).

  • Self-Validation Control 2 (Chemical Stability): Prepare a "Minus-NADPH" control for the test phenylpyridine. If the compound depletes in the absence of NADPH, it is chemically unstable, not metabolically cleared.

Step 2: Reaction Initiation

  • Pre-incubate the test phenylpyridine (final concentration 1

    
    , keeping organic solvent 
    
    
    
    0.1% to prevent CYP inhibition) with HLMs (0.5 mg/mL protein) for 5 minutes at 37°C.
  • Initiate the reaction by adding NADPH (final concentration 1 mM).

Step 3: Time-Course Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50

    
     aliquot and immediately quench it in 150 
    
    
    
    of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., labetalol or a stable-isotope labeled analog).
  • Causality Note: The 0-minute time point is critical. It establishes the 100% baseline and accounts for any non-specific binding of the lipophilic phenyl ring to the plastic assay plate or microsomal lipids.

Step 4: LC-MS/MS & Data Validation

  • Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Calculate the elimination rate constant (

    
    ) from the log-linear decline of the parent compound, and derive 
    
    
    
    using the formula:
    
    
    , where
    
    
    is incubation volume and
    
    
    is protein mass.
Protocol B: Plated HepaRG Assay (For Low-Clearance Phenylpyridines)

This protocol is designed for highly stable compounds where HLM assays yield a "flatline" (no measurable depletion).

Step 1: Cell Differentiation & Equilibration

  • Thaw and plate cryopreserved differentiated HepaRG cells in Williams’ E medium supplemented with GlutaMAX, taking care to maintain the DMSO concentration required for phenotypic stability[5].

  • Allow 72 hours for the cells to recover and re-establish their canalicular networks and polarized transporter expression.

Step 2: Continuous Exposure & Mass Balance

  • Replace media with dosing solution containing 1

    
     of the phenylpyridine.
    
  • Self-Validation Control (Mass Balance): At the final time point (e.g., 48 or 72 hours), lyse the cells and extract the intracellular compartment. Compare the sum of intracellular and extracellular parent compound against a cell-free control well. If the total mass is significantly lower but no metabolites are found, the compound may be covalently binding to cellular proteins (a toxicity liability).

Step 3: Viability Check

  • At the end of the assay, perform an ATP-based viability assay (e.g., CellTiter-Glo). Phenylpyridines can be cytotoxic (e.g., MPP+ mediated ATP depletion[2]). If cell viability drops below 80%, the calculated

    
     is invalid, as the metabolic machinery is dying during the assay.
    

References

  • Foster, J. A., Houston, J. B., & Hallifax, D. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica. URL:[Link]

  • Di, L., et al. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry. URL:[Link]

  • Bajpai, P., Sangar, M. C., et al. (2013). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry. URL:[Link]

  • Lubberstedt, M., et al. (2015). Human Hepatic HepaRG Cells Maintain an Organotypic Phenotype with High Intrinsic CYP450 Activity/Metabolism and Significantly Outperform Standard HepG2/C3A Cells for Pharmaceutical and Therapeutic Applications. Journal of Cellular and Molecular Medicine. URL:[Link]

  • Smith, D., et al. (2012). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds: Comparison of a Primary Hepatocyte/Stromal Cell Co-culture with Plated Primary Hepatocytes and HepaRG. Drug Metabolism and Disposition. URL:[Link]

  • Banerjee, S., Ghosh, J., & Sil, P. C. (2016). Drug Metabolism and Oxidative Stress: Cellular Mechanism and New Therapeutic Insights. Walsh Medical Media. URL:[Link]

Sources

Comparative

Comparative Guide: Fluorescence Properties of Aminopyridine Derivatives

Aminopyridines—specifically 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and their functionalized derivatives—are foundational scaffolds in the design of fluorescent probes, biological sensors, and medicinal therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyridines—specifically 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and their functionalized derivatives—are foundational scaffolds in the design of fluorescent probes, biological sensors, and medicinal therapeutics. Their small molecular footprint, combined with highly tunable photophysical properties, makes them ideal candidates for bioorthogonal labeling and target-specific chemosensors.

This guide provides an objective, data-driven comparison of aminopyridine derivatives, exploring the mechanistic causality behind their fluorescence, summarizing their quantitative photophysical data, and detailing the self-validating experimental protocols required to measure their efficacy.

Photophysical Principles: The Causality of Aminopyridine Fluorescence

The fluorescence efficiency of aminopyridines is fundamentally governed by their protonation state and the resulting presence or absence of Photoinduced Electron Transfer (PET) .

In neutral or basic aqueous media, the lone pair of electrons on the pyridine nitrogen is available to participate in PET. Upon excitation, this lone pair transfers an electron to the excited fluorophore core, facilitating a non-radiative decay pathway back to the ground state. Consequently, fluorescence is heavily quenched[1].

However, in acidic media (e.g., 0.1 M H₂SO₄), the pyridine nitrogen becomes protonated. This protonation ties up the lone pair, effectively shutting down the PET mechanism. Without this non-radiative decay route, the excited state must relax via the emission of a photon, leading to a dramatic increase in the fluorescence quantum yield (


)[1]. This pH-dependent causality is why unsubstituted aminopyridines are frequently utilized as pH sensors or as reference standards in low-wavelength spectrofluorimetry[2].

Comparative Analysis of Aminopyridine Derivatives

The position of the amino group on the pyridine ring, as well as the addition of conjugated substituents, drastically alters the excitation/emission profiles and quantum yields of these molecules[1],[3].

Below is a comparative summary of key aminopyridine derivatives and their photophysical properties:

Derivative / ScaffoldSolvent / ConditionExcitation (

)
Emission (

)
Quantum Yield (

)
Key Property / Application
2-Aminopyridine (2-AP) 0.1 M H₂SO₄~285 nm340–450 nm0.60Standard reference for UV-range quantum yield[4],[2].
3-Aminopyridine (3-AP) 0.1 N H₂SO₄~290 nm~370 nm1.07*Highly fluorescent in acidic media[1].
3-Aminopyridine (3-AP) Water (pH ~7)~290 nm~370 nm0.32Moderate fluorescence due to partial deprotonation[1].
3-Aminopyridine (3-AP) 1 N NaOH~290 nm~370 nm0.03Severely quenched by complete deprotonation (PET active)[1].
Azido-Aminopyridine Aqueous Buffer~350 nm~450 nmPre-fluorescent"Click and Probing" bio-imaging; activates upon triazole formation[3].
BODIPY-2-AP CH₃CN/H₂O~500 nm~515 nmTurn-ONSelective detection of Au³⁺ ions via coordination[5].

*Note: A quantum yield of 1.07 is reported in historical literature for 3-AP[1]. Because true


 cannot exceed 1.0 for single-photon processes, this value indicates near-unity efficiency combined with minor calibration artifacts in early refractive index corrections.

Experimental Methodology: Relative Quantum Yield Determination

To objectively compare the fluorescence of novel aminopyridine derivatives against known alternatives, researchers must calculate the relative fluorescence quantum yield (


) using the comparative method pioneered by Williams et al.[4],[6].

This protocol is a self-validating system : by cross-calibrating two known standards (e.g., Quinine Sulfate and 2-Aminopyridine) before testing the unknown, the researcher validates the instrument's optical correction files and proves the linearity of the detector[6].

Step-by-Step Protocol
  • Standard Selection & Preparation: Select a standard with an absorption profile that overlaps the test sample (e.g., 2-AP in 0.1 M H₂SO₄,

    
    )[4]. Prepare 5 to 6 serial dilutions of both the standard and the test sample.
    
    • Causality: Absorbance for all solutions must be kept strictly below 0.1 at the excitation wavelength. Higher concentrations trigger the "inner filter effect" (self-absorption of emitted light) and self-quenching, which destroys the linear relationship between absorbed photons and emitted fluorescence[7].

  • UV-Vis Absorption Measurement: Record the UV-Vis absorbance spectrum for each dilution. Note the exact absorbance value at the chosen excitation wavelength (

    
    ).
    
  • Fluorescence Emission Scanning: Excite each dilution at

    
     and record the emission spectrum. Integrate the total area under the fluorescence emission peak.
    
    • Causality: The integration must encompass the entire emission peak to accurately represent the total number of emitted photons, regardless of solvent-induced spectral shifts[7].

  • Gradient Plotting: Plot the Integrated Fluorescence Area (Y-axis) against the Absorbance (X-axis) for both the standard and the test sample. Extract the gradients (slopes) of the resulting linear trendlines[4].

  • Mathematical Calculation: Calculate the quantum yield of the test sample (

    
    ) using the Williams equation:
    
    
    
    
    • Causality: The refractive index (

      
      ) correction is mandatory when the sample and standard are in different solvents. Solvent density alters the speed of light and the emission cone angle escaping the cuvette, which skews the detector's photon count[4],[7].
      

QY_Workflow A 1. Sample Preparation (Absorbance < 0.1) B 2. UV-Vis Absorption (Record Abs at λ_ex) A->B C 3. Fluorescence Emission (Integrate Peak Area) B->C D 4. Gradient Plotting (Area vs. Absorbance) C->D E 5. Quantum Yield Calc. (Williams Equation) D->E

Figure 1: Step-by-step experimental workflow for determining relative fluorescence quantum yield.

Advanced Applications in Drug Development & Sensing

The functionalization of the aminopyridine core has led to major breakthroughs in targeted biological sensing.

Bioorthogonal "Click and Probing"

Unsubstituted pyridin-2-amine is highly fluorescent but lacks targeting specificity. By synthesizing highly conjugated, multisubstituted aminopyridines equipped with an azide group, researchers have developed "pre-fluorescent" probes[8],[3]. The azide group quenches the aminopyridine core. However, upon a bioorthogonal click reaction with an alkyne-tagged protein (e.g., modified Bovine Serum Albumin), the formation of the triazole ring restores the fluorescence. This enables wash-free, high-contrast imaging of biological signaling in living cells[3].

Metal Ion Chemosensors (Turn-ON/Turn-OFF)

Aminopyridines serve as excellent chelating ligands for transition metals. For example, a BODIPY-2-aminopyridine conjugate was developed for the rapid detection of Au³⁺ ions[5]. In its apo-state, the probe exhibits weak fluorescence due to active PET. Upon coordination with Au³⁺, the electron density shifts, inhibiting the PET process and resulting in a massive "Turn-ON" fluorescence signal with a limit of detection as low as 17 nM[5].

PET_Mechanism A Apo-Probe (e.g., BODIPY-2-AP) B PET Active (Fluorescence Quenched) A->B Excitation D Coordination Complex (Holo-Probe) A->D + Analyte C Target Analyte (e.g., Au³⁺) C->D E PET Inhibited (Fluorescence TURN-ON) D->E Excitation

Figure 2: Photophysical Turn-ON signaling pathway via Photoinduced Electron Transfer inhibition.

References

  • HORIBA Scientific. "A Guide to Recording Fluorescence Quantum Yields." Horiba.com. URL: [Link]

  • UCI Department of Chemistry. "A Guide to Recording Fluorescence Quantum Yields." Uci.edu. URL: [Link]

  • Edinburgh Instruments. "Relative Quantum Yield of 2-Aminopyridine." ResearchGate. URL: [Link]

  • "Development of highly sensitive fluorescent assays for fatty acid amide hydrolase." PMC/NIH. URL:[Link]

  • "Synthesis and Fluorescent Properties of Aminopyridines and the Application in 'Click and Probing'." Molecules 2022 / PMC. URL: [Link]

  • Üçüncü, M. "A BODIPY based probe for the reversible 'turn on' detection of Au(III) ions." Tubitak. URL: [Link]

  • "Reference Materials for Fluorescence Measurement." Commission on Photochemistry. URL:[Link]

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